molecular formula C4H13NO4S B1630505 Tetramethylammonium hydrogensulfate CAS No. 80526-82-5

Tetramethylammonium hydrogensulfate

Cat. No.: B1630505
CAS No.: 80526-82-5
M. Wt: 171.22 g/mol
InChI Key: DWTYPCUOWWOADE-UHFFFAOYSA-M
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Description

Tetramethylammonium Hydrogen Sulfate is a quaternary ammonium salt widely recognized as a highly effective phase transfer catalyst (PTC) in industrial organic synthesis and specialized research applications. Its primary value lies in its ability to facilitate reactions between reactants located in immiscible phases, thereby significantly improving reaction efficiency, reducing energy consumption, and minimizing waste generation in line with green chemistry principles. Researchers utilize this compound to optimize a wide range of chemical manufacturing processes, including the synthesis of specialty chemicals, advanced polymers, and ionic liquids for material science and energy storage applications. Beyond catalysis, Tetramethylammonium Hydrogen Sulfate serves as a derivatization agent in Gas Chromatography-Mass Spectrometry (GC-MS) applications, aiding in analytical procedures. The compound appears as a white to almost white crystalline solid with a melting point of 292-295 °C and is characterized by its high purity, typically ≥98.0% (T). As a multifaceted chemical building block, it also finds potential use in biotechnology for the extraction and purification of biomolecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Appropriate personal protective equipment, including gloves and eye protection, should be worn, as the compound may cause skin and serious eye irritation.

Properties

IUPAC Name

hydrogen sulfate;tetramethylazanium
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InChI

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWTYPCUOWWOADE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10230376
Record name Tetramethylammonium hydrogen sulphate
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Molecular Weight

171.22 g/mol
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CAS No.

80526-82-5
Record name Tetramethylammonium hydrogen sulfate
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Record name Tetramethylammonium hydrogen sulphate
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Record name Tetramethylammonium hydrogen sulphate
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Record name Tetramethylammonium hydrogen sulphate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) hydrogensulfate, a quaternary ammonium (B1175870) salt with applications in organic synthesis and as a phase-transfer catalyst. The primary synthesis route involves a straightforward acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and sulfuric acid. This document outlines the chemical properties, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of tetramethylammonium hydrogensulfate.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Purity
Tetramethylammonium Hydroxide (TMAH)(CH₃)₄NOH91.15Colorless to pale yellow liquid (as aqueous solution)~ -25 °C (25% solution)Commercially available in various concentrations (e.g., 25% in water)
Sulfuric AcidH₂SO₄98.08Colorless, odorless, oily liquid10 °CTypically ≥95%
This compound(CH₃)₄NHSO₄171.22White to off-white crystalline powder[1]290 - 297 °C[1]≥98%[2]

Experimental Protocol: Synthesis via Acid-Base Neutralization

This protocol is based on the well-established acid-base reaction between a quaternary ammonium hydroxide and a strong acid, analogous to methods described for similar compounds.[3]

Objective: To synthesize this compound from tetramethylammonium hydroxide and sulfuric acid.

Reaction Scheme:

(CH₃)₄NOH + H₂SO₄ → (CH₃)₄NHSO₄ + H₂O

Materials:

  • Tetramethylammonium hydroxide (TMAH) solution (e.g., 25% w/w in water)

  • Concentrated sulfuric acid (H₂SO₄, ≥95%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • pH indicator paper or a pH meter

  • Rotary evaporator

  • Crystallizing dish

  • Vacuum oven

Procedure:

  • Preparation of Reactants:

    • Accurately measure a specific volume of tetramethylammonium hydroxide solution (e.g., 100 mL of a 25% w/w solution) and place it in a beaker or flask equipped with a magnetic stir bar.

    • Place the reaction vessel in an ice bath to control the temperature during the addition of the acid, as the neutralization reaction is exothermic.

    • Calculate the molar amount of TMAH in the solution.

    • Based on the 1:1 stoichiometry of the reaction, calculate the required molar equivalent of sulfuric acid. Prepare a dilute solution of sulfuric acid by slowly adding the calculated amount of concentrated sulfuric acid to a volume of deionized water. Safety Note: Always add acid to water, never the other way around, to dissipate the heat generated.

  • Neutralization:

    • Begin stirring the TMAH solution in the ice bath.

    • Slowly add the diluted sulfuric acid solution dropwise from a burette or dropping funnel to the TMAH solution.

    • Monitor the pH of the reaction mixture periodically using pH paper or a pH meter. The target pH should be neutral (pH ~7). Be cautious not to over-acidify the solution.

  • Isolation and Purification:

    • Once the neutralization is complete, remove the reaction vessel from the ice bath.

    • The resulting solution is an aqueous solution of this compound.

    • Concentrate the solution by removing the water using a rotary evaporator.

    • Transfer the concentrated solution to a crystallizing dish and allow it to cool to induce crystallization. If necessary, further cooling in a refrigerator can promote crystal formation.

    • Collect the white crystals of this compound by filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Expected Yield:

The reaction is a straightforward acid-base neutralization, and the yield is expected to be high (quantitative), typically over 90%, assuming careful execution of the procedure to minimize loss during transfers and purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials TMAH Tetramethylammonium Hydroxide Solution Start->TMAH H2SO4 Sulfuric Acid Start->H2SO4 Neutralization Neutralization (in Ice Bath) TMAH->Neutralization H2SO4->Neutralization Isolation Isolation & Purification Neutralization->Isolation Rotovap Rotary Evaporation Isolation->Rotovap Concentration Crystallization Crystallization Rotovap->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Tetramethylammonium Hydrogensulfate Drying->FinalProduct Final Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Tetramethylammonium H-sulfate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate, a quaternary ammonium (B1175870) salt, is a versatile and valuable compound in various scientific and industrial domains. Its unique combination of ionic and organic characteristics makes it a powerful tool in analytical chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethylammonium hydrogensulfate, detailed experimental protocols for its synthesis and application, and a discussion of its utility in specialized fields, including drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid that is highly soluble in polar solvents such as water.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Table 1: Physical and Chemical Properties of Tetramethylammonium H-sulfate
PropertyValueReference(s)
Molecular Formula C₄H₁₃NO₄S[3]
Molecular Weight 171.21 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 290 - 297 °C[2]
Boiling Point No information available
Density No information available
Solubility Soluble in water[1]
pKa (hydrogensulfate anion) ~2
CAS Number 80526-82-5[2][3]

Spectroscopic Data

¹H NMR: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups on the tetramethylammonium cation. The chemical shift of this peak would likely appear around 3.1 ppm.

¹³C NMR: A single resonance is expected for the four equivalent methyl carbons of the tetramethylammonium cation. This peak is anticipated to be in the range of 50-60 ppm.[4]

FTIR: The infrared spectrum would be characterized by vibrational modes of both the tetramethylammonium cation and the hydrogensulfate anion. Key expected absorptions include:

  • C-H stretching and bending vibrations from the methyl groups.

  • C-N stretching vibrations.

  • S=O and S-O stretching vibrations from the hydrogensulfate anion.

  • O-H stretching from the hydrogensulfate anion.

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the neutralization reaction between tetramethylammonium hydroxide (B78521) and sulfuric acid.

Reaction Scheme:

(CH₃)₄N⁺OH⁻ + H₂SO₄ → (CH₃)₄N⁺HSO₄⁻ + H₂O

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known molar equivalent of tetramethylammonium hydroxide in a suitable solvent, such as deionized water or methanol.

  • Acid Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of concentrated sulfuric acid dropwise from the dropping funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete neutralization.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid product in a minimal amount of a suitable hot solvent. Potential recrystallization solvents include ethanol (B145695), isopropanol, or a mixture of ethanol and diethyl ether.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Logical Workflow for Synthesis and Purification:

synthesis_purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve (CH₃)₄N⁺OH⁻ add_acid Add H₂SO₄ (dropwise, cooled) dissolve->add_acid stir Stir at RT add_acid->stir evaporate Evaporate Solvent stir->evaporate Crude Product recrystallize Recrystallize evaporate->recrystallize filter Vacuum Filter recrystallize->filter dry Dry Crystals filter->dry final_product final_product dry->final_product Pure (CH₃)₄N⁺HSO₄⁻ hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Analyte Solution inject Inject Sample sample_prep->inject mobile_phase_prep Prepare Mobile Phase (with (CH₃)₄N⁺HSO₄⁻) separate Separation on C18 Column mobile_phase_prep->separate inject->separate detect UV/Vis or MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Analytes chromatogram->quantify ptc_mechanism cluster_phases Two-Phase System Aqueous Phase Aqueous Phase Organic Phase Organic Phase Nu_aq Nu⁻ (aq) QNu_org (CH₃)₄N⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange at Interface QX_org (CH₃)₄N⁺X⁻ (org) QX_org->Nu_aq Cycle Repeats R_Nu_org R-Nu (org) QNu_org->R_Nu_org Reaction in Organic Phase R_X_org R-X (org) R_X_org->R_Nu_org R_Nu_org->QX_org Catalyst Regeneration il_synthesis start (CH₃)₄N⁺HSO₄⁻ reaction Anion Exchange Reaction in a suitable solvent start->reaction reagent Metathesis Reagent (e.g., M⁺Y⁻) reagent->reaction separation Filtration reaction->separation Mixture product New Ionic Liquid ((CH₃)₄N⁺Y⁻) purification Solvent Removal & Drying product->purification byproduct Precipitated Salt (e.g., M⁺HSO₄⁻) separation->product Solution separation->byproduct Solid final_il Purified Ionic Liquid purification->final_il

References

In-Depth Technical Guide on the Crystal Structure of Tetramethylammonium Hydrogensulfate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tetramethylammonium (B1211777) hydrogensulfate monohydrate, N(CH₃)₄HSO₄·H₂O. The information presented is crucial for understanding the solid-state properties of this compound, which is relevant in various fields, including materials science and as a counter-ion in pharmaceutical chemistry.

Core Crystallographic Data

The crystal structure of tetramethylammonium hydrogensulfate monohydrate has been a subject of interest due to its ferroelectric properties. The crystallographic data is essential for interpreting these properties and for any further computational or experimental studies.

Table 1: Crystallographic Data for this compound Monohydrate

ParameterValue
Chemical FormulaC₄H₁₅NO₅S
Molecular Weight189.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.9901(5) Å
b12.0059(7) Å
c14.9570(9) Å
α90°
β91.719(3)°
γ90°
Volume1613.65(16) ų
Z4
Temperature120 K

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves two primary experimental stages: crystal synthesis and single-crystal X-ray diffraction.

Crystal Synthesis

Single crystals of this compound monohydrate suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.

Methodology:

  • Preparation of Solution: An equimolar solution of tetramethylammonium hydroxide (B78521) and sulfuric acid is prepared in distilled water. The reaction is as follows: (CH₃)₄NOH + H₂SO₄ → (CH₃)₄NHSO₄ + H₂O

  • Crystallization: The resulting solution is filtered to remove any impurities and then allowed to stand at room temperature. Slow evaporation of the solvent over several days to weeks yields colorless, prismatic single crystals.

  • Crystal Selection: Crystals with well-defined faces and without visible defects are selected under a microscope for the diffraction experiment. A suitable crystal size for single-crystal X-ray diffraction is typically in the range of 0.1 to 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction techniques.

Methodology:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation and to facilitate handling at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental diffraction data.

Logical Workflow of Crystal Structure Analysis

The process of determining the crystal structure of a compound like this compound monohydrate follows a logical and systematic workflow, from the initial synthesis to the final validation of the structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Tetramethylammonium Hydrogensulfate crystallization Slow Evaporation Crystallization synthesis->crystallization selection Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Workflow for Crystal Structure Analysis

An In-depth Technical Guide to CAS Number 80526-82-5: Properties, Applications, and Biological Interactions of Tetramethylammonium Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) hydrogen sulfate (B86663) (CAS 80526-82-5), a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in analytical chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its primary uses, and an exploration of the biological activities of its constituent tetramethylammonium cation. Particular focus is given to its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), its function as a phase-transfer catalyst, and its emerging use as a precursor in the synthesis of ionic liquids. Furthermore, this guide elucidates the molecular interactions of the tetramethylammonium ion with key biological targets, namely nicotinic acetylcholine (B1216132) receptors and potassium channels, providing a basis for its utility as a pharmacological tool in neuroscience research.

Chemical and Physical Properties

Tetramethylammonium hydrogen sulfate, with the chemical formula C₄H₁₃NO₄S, is a white to off-white crystalline powder.[1] It is characterized by the presence of a quaternary ammonium cation, tetramethylammonium ([N(CH₃)₄]⁺), and a hydrogen sulfate (HSO₄⁻) anion. The compound is hygroscopic and readily soluble in water.[2]

Table 1: Physicochemical Properties of Tetramethylammonium Hydrogen Sulfate

PropertyValueReference(s)
CAS Number 80526-82-5[1][3]
Molecular Formula C₄H₁₃NO₄S[3]
Molecular Weight 171.22 g/mol [3]
IUPAC Name tetramethylazanium; hydrogen sulfate[3]
Synonyms Tetramethylammonium bisulfate, TMAHS[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 292-297 °C[4]
Solubility Soluble in water[2]
Hygroscopicity Hygroscopic[2]

Table 2: Spectral Data for Tetramethylammonium Hydrogen Sulfate

Spectral DataKey FeaturesReference(s)
FT-IR (KBr Pellet) Peaks corresponding to C-N stretching, CH₃ rocking and deformation, and S=O and S-O stretching of the hydrogen sulfate anion. A representative spectrum shows peaks around 939 cm⁻¹ (C-N stretch), 1126 cm⁻¹ (CH₃ rock), and characteristic absorptions for the HSO₄⁻ anion.[3][5][6]
¹³C NMR A single resonance for the four equivalent methyl carbons of the tetramethylammonium cation.[7]
¹H NMR A single resonance for the twelve equivalent protons of the methyl groups of the tetramethylammonium cation.

Applications in Research and Development

Ion-Pair Chromatography

A primary application of tetramethylammonium hydrogen sulfate is as an ion-pairing reagent in reversed-phase HPLC. This technique enables the separation and analysis of ionic and highly polar analytes, such as catecholamines and their metabolites, which are poorly retained on conventional C18 columns.

Mechanism of Action: In ion-pair chromatography, the tetramethylammonium cation pairs with anionic analytes in the mobile phase. This masks the ionic character of the analyte, increasing its hydrophobicity and promoting its retention on the nonpolar stationary phase. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for optimizing the separation.

Experimental Protocol: Analysis of Catecholamines in Urine

This protocol provides a general framework for the analysis of catecholamines (norepinephrine, epinephrine, dopamine) in biological samples using HPLC with electrochemical detection, employing tetramethylammonium hydrogen sulfate as an ion-pairing reagent.

  • Sample Preparation:

    • Acidify urine samples to preserve the catecholamines.

    • Perform a solid-phase extraction (SPE) using a cation-exchange or alumina (B75360) column to isolate the catecholamines from the sample matrix.

    • Elute the catecholamines from the SPE column.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing a specific concentration of tetramethylammonium hydrogen sulfate (typically in the mM range), an organic modifier (e.g., methanol (B129727) or acetonitrile), and an EDTA salt to chelate metal ions. The final pH is adjusted to optimize separation.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize the catecholamines, generating a current that is proportional to their concentration.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis urine Urine Sample acidification Acidification urine->acidification spe Solid-Phase Extraction (Cation-Exchange/Alumina) acidification->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution hplc HPLC System (C18 Column) reconstitution->hplc detection Electrochemical Detection hplc->detection mobile_phase Mobile Phase (with TMAHS) mobile_phase->hplc data Data Acquisition & Analysis detection->data

Caption: Workflow for Catecholamine Analysis using HPLC with TMAHS.

Phase-Transfer Catalysis

Tetramethylammonium hydrogen sulfate serves as an efficient phase-transfer catalyst (PTC) in various organic reactions involving reactants in immiscible phases (e.g., aqueous and organic).

Mechanism of Action: As a PTC, the tetramethylammonium cation forms an ion pair with the reacting anion from the aqueous phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic substrate. This process overcomes the phase barrier, significantly accelerating the reaction rate and often allowing for milder reaction conditions.

ptc_mechanism cluster_phases Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant) TMAY_aq TMA⁺Y⁻ NaY->TMAY_aq TMA_aq TMA⁺HSO₄⁻ (Catalyst) TMA_aq->TMAY_aq Anion Exchange NaHSO4 Na⁺HSO₄⁻ TMAY_aq->NaHSO4 TMAY_org TMA⁺Y⁻ TMAY_aq->TMAY_org Phase Transfer RX RX (Substrate) RY RY (Product) RX->RY Reaction TMAY_org->RY TMAX_org TMA⁺X⁻ RY->TMAX_org TMAX_org->TMA_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis with TMAHS.

Synthesis of Ionic Liquids

Tetramethylammonium hydrogen sulfate is a valuable precursor in the synthesis of protic ionic liquids. By reacting it with a suitable base, the hydrogen sulfate anion can be deprotonated to form the sulfate dianion, or it can be exchanged with other anions to generate a variety of tetramethylammonium-based ionic liquids with tailored properties for applications in electrochemistry, catalysis, and as green solvents.

Biological Activity and Signaling Pathways

The biological effects of tetramethylammonium hydrogen sulfate are primarily attributed to the tetramethylammonium (TMA) cation. TMA is known to interact with neuronal signaling pathways, particularly at the neuromuscular junction and in autonomic ganglia.

Interaction with Nicotinic Acetylcholine Receptors

TMA acts as a competitive antagonist and an open-channel blocker of nicotinic acetylcholine receptors (nAChRs).[8][9][10] nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.

Mechanism of Blockade:

  • Competitive Antagonism: TMA can compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding to the receptor's active site. This prevents the channel from opening in response to ACh.

  • Channel Block: TMA can physically occlude the pore of the open nAChR channel, preventing the influx of sodium ions (Na⁺) and subsequent depolarization of the postsynaptic membrane. This action is often voltage-dependent.

The blockade of nAChRs by TMA leads to an inhibition of neurotransmission, which can manifest as muscle weakness or paralysis at the neuromuscular junction and blockade of signaling in autonomic ganglia.

Blockade of Potassium Channels

The structurally related compound, tetraethylammonium (B1195904) (TEA), is a well-characterized blocker of various types of potassium (K⁺) channels. While less potent, TMA also exhibits inhibitory effects on certain K⁺ channels. These channels are critical for the repolarization of the cell membrane following an action potential. By blocking K⁺ channels, TMA can prolong the duration of the action potential, which can have complex effects on neuronal excitability and neurotransmitter release.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization ACh_release ACh Release Ca_channel->ACh_release Ca²⁺ Influx ACh_vesicle ACh Vesicle ACh_vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh Binding Na_influx Na⁺ Influx nAChR->Na_influx Channel Opening Depolarization Depolarization Na_influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction TMA Tetramethylammonium (TMA) TMA->nAChR Blockade

Caption: TMA blockade of the nicotinic acetylcholine receptor at the neuromuscular junction.

Relevance in Drug Development

The unique properties of tetramethylammonium hydrogen sulfate make it a valuable tool in the drug development pipeline:

  • Pharmaceutical Analysis: Its use in ion-pair chromatography is essential for the quality control and analysis of ionic drug substances and their metabolites.

  • Chemical Synthesis: As a phase-transfer catalyst, it can facilitate the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), potentially improving yields and reducing the need for harsh reaction conditions. For instance, quaternary ammonium salts are used in the synthesis of various drug classes.

  • Pharmacological Research: The ability of the TMA cation to selectively block certain ion channels makes it a useful pharmacological probe for studying the roles of these channels in physiological and pathological processes. This can aid in the identification and validation of new drug targets.

Conclusion

Tetramethylammonium hydrogen sulfate (CAS 80526-82-5) is a multifaceted chemical compound with significant utility in both chemical and biological research. Its applications as an ion-pairing reagent, phase-transfer catalyst, and ionic liquid precursor are well-established. Furthermore, the biological activity of the tetramethylammonium cation as a blocker of nicotinic acetylcholine receptors and potassium channels provides a powerful tool for neuropharmacological investigation. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound can facilitate advancements in analytical methodology, synthetic chemistry, and the exploration of novel therapeutic targets.

References

Solubility of Tetramethylammonium Hydrogen Sulfate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) hydrogen sulfate (B86663) (TMAS) in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on providing a qualitative summary of its solubility and a detailed experimental protocol for its determination. This information is intended to empower researchers to accurately assess the solubility of TMAS in their specific applications.

Introduction to Tetramethylammonium Hydrogen Sulfate

Solubility of Tetramethylammonium Hydrogen Sulfate: A Qualitative Summary

While precise solubility values (e.g., in g/100g of solvent) for tetramethylammonium hydrogen sulfate in a range of organic solvents are not documented in readily accessible scientific literature, its applications and the nature of similar quaternary ammonium (B1175870) salts suggest a general solubility trend.

Table 1: Qualitative Solubility of Tetramethylammonium Hydrogen Sulfate in Common Organic Solvents

Solvent FamilyExample SolventsQualitative SolubilityRationale
Polar Protic Solvents Methanol, EthanolExpected to be SolubleThe hydrogen bonding capability and high polarity of these solvents can effectively solvate both the tetramethylammonium cation and the hydrogen sulfate anion.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileExpected to be SolubleThe high dielectric constant and strong dipole moments of these solvents facilitate the dissolution of ionic compounds like TMAS. The related compound tetrahexylammonium (B1222370) hydrogen sulfate is known to be soluble in DMSO.
Less Polar Solvents Acetone, DichloromethaneExpected to have Moderate to Limited SolubilityThese solvents have lower polarity and may not as effectively solvate the dissociated ions of TMAS, leading to lower solubility compared to highly polar solvents.
Nonpolar Solvents Toluene, HexaneExpected to be Sparingly Soluble to InsolubleThe lack of polarity in these solvents makes them poor at solvating ionic species, resulting in very low solubility for salts like TMAS.

Note: This table is based on general principles of solubility ("like dissolves like") and data for analogous compounds. Experimental verification is necessary to determine quantitative solubility.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocols, based on established gravimetric and spectroscopic methods, can be employed.[6][7][8][9]

Gravimetric Method (Shake-Flask Method)

This is a classical and reliable method for determining the equilibrium solubility of a solid in a liquid.[6][8]

Materials:

  • Tetramethylammonium hydrogen sulfate (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Glass vials with screw caps

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of tetramethylammonium hydrogen sulfate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically inert filter to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Record the exact mass of the solution transferred.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the tetramethylammonium hydrogen sulfate (a temperature below its melting point, e.g., 80-100 °C, under vacuum is recommended). Dry to a constant weight.

  • Calculation:

    • Mass of the dissolved TMAS = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent = (Mass of the solution) - (Mass of the dissolved TMAS)

    • Solubility ( g/100 g solvent) = (Mass of dissolved TMAS / Mass of the solvent) * 100

Spectroscopic Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method. TMAS itself does not have a strong UV chromophore, but this method could be adapted if a suitable detection method (e.g., ion chromatography) is available.

Materials:

  • Equipment from the gravimetric method.

  • UV-Vis spectrophotometer or other suitable analytical instrument (e.g., Ion Chromatograph).

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of TMAS in the chosen solvent with known concentrations. Measure the absorbance (or other analytical signal) of each standard and plot a calibration curve of signal versus concentration.

  • Prepare Saturated Solution: Follow steps 1-5 of the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the range of the calibration curve.

  • Measurement: Measure the absorbance (or other signal) of the diluted solution.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of tetramethylammonium hydrogen sulfate.

G cluster_0 Experimental Workflow: Gravimetric Solubility Determination A 1. Add excess TMAS to a pre-weighed vial B 2. Add a known amount of organic solvent A->B C 3. Equilibrate at constant temperature with agitation B->C D 4. Separate solid and liquid phases (settling/centrifugation) C->D E 5. Withdraw a known amount of clear supernatant via filtered syringe D->E F 6. Transfer to a pre-weighed evaporating dish E->F G 7. Evaporate solvent in an oven to a constant weight F->G H 8. Calculate solubility from the mass of the residue and solvent G->H

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

An In-depth Technical Guide on Tetramethylammonium Hydrogensulfate: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethylammonium (B1211777) hydrogensulfate, with a primary focus on its melting point. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and detailed experimental protocols to support their research and development activities. This document includes a summary of quantitative data, a detailed experimental protocol for melting point determination via Differential Scanning Calorimetry (DSC), and a workflow diagram illustrating its application in analytical chemistry.

Physicochemical Data: Melting Point of Tetramethylammonium Hydrogensulfate

The melting point of this compound has been reported in various sources. The data, including variations for its hydrate (B1144303) form, are summarized in the table below for ease of comparison.

Chemical NameCAS NumberReported Melting Point (°C)Reported Melting Point (°F)Notes
This compound80526-82-5295 - 297563 - 566.6Anhydrous form.[1]
This compound80526-82-5290554Anhydrous form.[2]
This compound hydrate207738-07-6292 - 295557.6 - 563Literature value for the hydrate.[3][4]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point of this compound using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC) instrument

  • Standard aluminum or hermetically sealed sample pans and lids

  • Microbalance (accurate to at least 0.01 mg)

  • This compound sample (high purity)

  • Inert purge gas (e.g., nitrogen or argon)

  • Crimper for sealing sample pans

Procedure:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) according to the manufacturer's instructions. This ensures the accuracy of the measured melting point.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a standard aluminum sample pan using a microbalance.

    • Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any loss of volatile substances or interaction with the atmosphere during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and inert atmosphere.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 320°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting process will be observed as an endothermic peak on the DSC thermogram.

    • The onset temperature of the endothermic peak is typically taken as the melting point of the substance.

    • The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined from the thermogram.

    • Perform the analysis in triplicate to ensure reproducibility and report the average melting point with the standard deviation.

Application Workflow: Ion-Pair Chromatography

This compound is frequently utilized as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) to enhance the retention and separation of ionic analytes on a reversed-phase column. The following diagram illustrates the general workflow for this application.

IonPairChromatography cluster_prep Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Aqueous Buffer B Add Tetramethylammonium Hydrogensulfate (Ion-Pairing Agent) A->B Dissolve C Add Organic Modifier (e.g., Acetonitrile, Methanol) B->C Combine D Mix, Degas, and Filter C->D Finalize E Equilibrate RP-HPLC Column with Mobile Phase D->E Pump F Inject Analyte Sample E->F Ready for Injection G Isocratic or Gradient Elution F->G Separation H Analyte Detection (e.g., UV-Vis) G->H Detection I Chromatogram Acquisition H->I Signal J Peak Integration and Quantification I->J Analysis

Caption: Workflow for HPLC analysis using this compound as an ion-pairing agent.

References

Tetramethylammonium hydrogensulfate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethylammonium (B1211777) hydrogensulfate, with a focus on its molecular weight and chemical formula. This information is crucial for researchers and professionals in drug development and various scientific fields who utilize this compound in applications such as ion pair chromatography and phase transfer catalysis.

Core Physicochemical Data

Tetramethylammonium hydrogensulfate is a quaternary ammonium (B1175870) salt that is widely used in analytical chemistry and organic synthesis.[1] A clear understanding of its fundamental properties is essential for its effective application. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C4H13NO4S[2][3][4][5]
Molecular Weight 171.22 g/mol [1][2][6]
Alternate Molecular Formula C4H12N·HSO4[1]
Synonyms Tetramethylammonium bisulfate[7]

Note: Some sources may list the molecular weight as 171.21 g/mol .[5][7] The anhydrous basis is also commonly cited.[6]

Chemical Structure and Formula

The chemical formula of this compound is C4H13NO4S.[2][3][4][5] This formula represents the composition of the ionic compound, which consists of a tetramethylammonium cation and a hydrogensulfate anion.

The structure of these two components is visualized in the diagram below.

G Chemical Components of this compound cluster_cation Tetramethylammonium Cation ([N(CH3)4]+) cluster_anion Hydrogensulfate Anion (HSO4-) cation N+ CH3 CH3 CH3 CH3 anion H+ O- S O O O

Ionic components of the compound.

Applications in Research and Development

This compound is a versatile reagent with important applications in both analytical and synthetic chemistry.

Ion Pair Chromatography

In high-performance liquid chromatography (HPLC), it is frequently used as an ion-pairing reagent.[1] This technique is essential for the separation of ionic and polar analytes on reversed-phase columns. The tetramethylammonium cation forms an ion pair with an anionic analyte, effectively increasing the hydrophobicity of the analyte and enhancing its retention on the nonpolar stationary phase. This leads to improved resolution and separation of complex mixtures, which is particularly valuable in pharmaceutical analysis.[1]

The general mechanism for ion pair chromatography is illustrated in the following workflow.

cluster_workflow Ion Pair Chromatography Workflow A Ionic Analyte in Mobile Phase B Addition of Tetramethylammonium Hydrogensulfate (Ion Pair Reagent) A->B C Formation of a Neutral Ion Pair B->C D Interaction with Reversed-Phase Stationary Phase C->D E Separation and Elution D->E

Workflow of ion pair chromatography.
Phase Transfer Catalysis

As a phase transfer catalyst, this compound facilitates reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetramethylammonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can then react with an organic-soluble substrate. This is particularly useful in organic synthesis for increasing reaction rates and yields.[1]

The logical relationship in phase transfer catalysis is depicted below.

cluster_ptc Phase Transfer Catalysis Mechanism Aqueous Aqueous Phase (contains anionic reactant) Catalyst Tetramethylammonium Cation (Catalyst) Aqueous->Catalyst Anion Transfer Organic Organic Phase (contains organic substrate) Reaction Reaction in Organic Phase Organic->Reaction Catalyst->Organic Transport into Organic Phase Catalyst->Reaction

Mechanism of phase transfer catalysis.

Role in Drug Development

In pharmaceutical development, this compound can aid in drug formulation by enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1] Its ability to interact with ionic species makes it a valuable excipient in creating more effective medication formulations. Further research into its specific applications in this area is ongoing.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of Tetramethylammonium (B1211777) hydrogensulfate, [(CH₃)₄N][HSO₄]. The document details the characteristic vibrational modes of the compound, presents a detailed experimental protocol for its analysis, and outlines the logical workflow of the spectroscopic process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of quaternary ammonium (B1175870) salts and related compounds.

Introduction to FT-IR Spectroscopy of Tetramethylammonium Hydrogensulfate

This compound is a quaternary ammonium salt that finds applications in various chemical processes, including as a phase-transfer catalyst and an electrolyte additive.[1][2][3] FT-IR spectroscopy is a powerful analytical technique for the characterization of this compound, as it provides detailed information about its molecular structure and the functional groups present. The FT-IR spectrum of this compound is a composite of the vibrational modes of the tetramethylammonium ([TMA]⁺) cation and the hydrogensulfate ([HSO₄]⁻) anion.

The [TMA]⁺ cation, with its tetrahedral symmetry, exhibits characteristic vibrational modes corresponding to the stretching and bending of its C-H and C-N bonds. Similarly, the [HSO₄]⁻ anion displays distinct stretching and bending vibrations associated with its S-O and S-OH bonds. The interaction between these ions in the crystal lattice can lead to shifts in the vibrational frequencies and the splitting of degenerate modes, providing insights into the solid-state structure of the compound.

Characteristic Vibrational Modes and Data Presentation

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of its constituent ions. The table below summarizes the expected vibrational modes and their approximate wavenumber ranges, compiled from spectroscopic data of the tetramethylammonium cation and hydrogensulfate-containing compounds.[4][5]

Wavenumber (cm⁻¹)AssignmentVibrational Mode DescriptionIon
~3020νₐₛ(CH₃)Asymmetric C-H stretching[TMA]⁺
~2950νₛ(CH₃)Symmetric C-H stretching[TMA]⁺
~1485δₐₛ(CH₃)Asymmetric C-H bending (deformation)[TMA]⁺
~1400δₛ(CH₃)Symmetric C-H bending (deformation)[TMA]⁺
~1280ρ(CH₃)CH₃ rocking[TMA]⁺
~950ν(C-N)C-N symmetric stretching[TMA]⁺
~1150-1250νₐₛ(SO₃)Asymmetric SO₃ stretching[HSO₄]⁻
~1040νₛ(SO₃)Symmetric SO₃ stretching[HSO₄]⁻
~880ν(S-OH)S-OH stretching[HSO₄]⁻
~580δ(O-S-O)O-S-O bending[HSO₄]⁻

Note: The exact peak positions may vary slightly due to the specific crystalline environment and sample preparation.

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for the analysis of solid samples in transmission mode.

3.1. Materials and Equipment

  • This compound (solid, finely powdered)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

  • FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to the agate mortar. Grind the sample to a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The sample concentration in KBr should be in the range of 0.5% to 2% by weight.

  • Loading the Die: Transfer a portion of the mixture into the pellet-forming die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent, with no cracks or cloudiness.

3.3. Spectroscopic Measurement

  • Background Spectrum: Place an empty pellet holder or a pure KBr pellet in the sample compartment of the FT-IR spectrometer. Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

  • Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

  • Data Processing: The resulting interferogram is Fourier-transformed by the spectrometer's software to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Start: Obtain Tetramethylammonium hydrogensulfate Sample grind_sample Grind Sample to Fine Powder start->grind_sample mix Thoroughly Mix Sample and KBr (0.5-2% w/w) grind_sample->mix weigh_kbr Weigh Dried Spectroscopy-Grade KBr weigh_kbr->mix load_die Load Mixture into Pellet Die mix->load_die press_pellet Apply Pressure (8-10 tons) with Hydraulic Press load_die->press_pellet pellet_ready Transparent KBr Pellet with Sample press_pellet->pellet_ready background Acquire Background Spectrum (Pure KBr Pellet) pellet_ready->background sample_spec Acquire Sample Spectrum background->sample_spec process Fourier Transform and Background Subtraction sample_spec->process final_spectrum Final FT-IR Spectrum (Absorbance vs. Wavenumber) process->final_spectrum peak_id Identify Peak Positions (Wavenumbers) final_spectrum->peak_id assign Assign Peaks to Vibrational Modes ([TMA]⁺ and [HSO₄]⁻) peak_id->assign report Generate Report with Data Table and Spectrum assign->report

Caption: Workflow for FT-IR Analysis of this compound.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Tetramethylammonium (B1211777) hydrogensulfate, [(CH₃)₄N]HSO₄. The document details the expected thermal decomposition behavior, presents illustrative quantitative data in a structured format, outlines a typical experimental protocol for analysis, and provides diagrams of the decomposition pathway and experimental workflow. This guide is intended to be a valuable resource for professionals requiring an understanding of the thermal stability and decomposition characteristics of this quaternary ammonium (B1175870) salt.

Introduction to the Thermal Stability of Tetramethylammonium Hydrogensulfate

This compound is a quaternary ammonium salt that finds application in various chemical processes. Its thermal stability is a critical parameter for its storage, handling, and use in applications where it might be subjected to elevated temperatures. Thermogravimetric analysis is a key technique to elucidate its decomposition profile, providing valuable data on the temperatures at which weight loss occurs and the nature of the decomposition products.

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the degradation of both the tetramethylammonium cation and the hydrogensulfate anion. The tetramethylammonium cation is known to decompose via pathways that yield volatile amine products, while the hydrogensulfate anion decomposes to produce sulfur oxides and water at higher temperatures.

Quantitative Thermal Analysis Data (Illustrative)

Due to the limited availability of specific experimental TGA data for this compound in publicly accessible literature, the following tables present illustrative data based on the analysis of analogous compounds, such as other tetramethylammonium salts and organic hydrogensulfates. These tables are intended to provide a representative expectation of the thermal decomposition profile.

Table 1: Summary of TGA Decomposition Stages for this compound (Illustrative Data)

StageTemperature Range (°C)Weight Loss (%)Key Decomposition Events
125 - 150~1-2%Loss of adsorbed moisture (hygroscopic nature)
2260 - 350~40-50%Decomposition of the tetramethylammonium cation
3350 - 500~30-40%Decomposition of the hydrogensulfate anion
Residue > 500~5-15%Non-volatile inorganic residue

Table 2: Proposed Gaseous Decomposition Products (Illustrative)

Decomposition StageGaseous Products
Stage 2Trimethylamine ((CH₃)₃N), Methyl sulfate (B86663) intermediates
Stage 3Sulfur dioxide (SO₂), Sulfur trioxide (SO₃), Water (H₂O), Carbon dioxide (CO₂), Nitrogen oxides (NOx)

Experimental Protocol for Thermogravimetric Analysis

This section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound. Given its hygroscopic nature, specific handling procedures are necessary to obtain accurate and reproducible results.

3.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A TGA instrument capable of controlled heating rates, precise temperature measurement, and a sensitive microbalance.

  • Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended. Alumina is a cost-effective choice, while platinum is more inert at higher temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

  • Analytical Balance: For accurate sample weighing.

  • Glove Box or Desiccator: For sample handling to minimize moisture absorption.

3.2. Sample Preparation

  • Due to the hygroscopic nature of this compound, all sample handling should be performed in a controlled, low-humidity environment, such as a glove box or a desiccator.

  • Weigh approximately 5-10 mg of the sample directly into a pre-tared TGA crucible.

  • Record the exact sample weight.

3.3. TGA Instrument Parameters

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Record weight, temperature, and time throughout the experiment.

3.4. Post-Analysis

  • Perform a blank run using an empty crucible under the same experimental conditions to obtain a baseline for correction.

  • Subtract the baseline from the sample data to correct for instrument drift.

  • Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to determine the onset temperatures of decomposition, peak decomposition temperatures, and the percentage weight loss for each step.

Visualization of Pathways and Workflows

4.1. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through the following pathway, initiated by the degradation of the quaternary ammonium cation, followed by the decomposition of the hydrogensulfate anion.

cluster_0 Stage 2: Cation Decomposition (260-350°C) cluster_1 Stage 3: Anion Decomposition (350-500°C) TMA_HSO4 [(CH₃)₄N]HSO₄ (solid) Intermediate Intermediate Complex TMA_HSO4->Intermediate Heat TMA Trimethylamine (gas) (CH₃)₃N Intermediate->TMA Methyl_Sulfate Methyl Sulfate Species (gas) Intermediate->Methyl_Sulfate HSO4_residue HSO₄⁻ Residue Intermediate->HSO4_residue Other_gases CO₂, NOx (gas) Methyl_Sulfate->Other_gases SOx SO₂ / SO₃ (gas) HSO4_residue->SOx High Heat H2O H₂O (gas) HSO4_residue->H2O

Caption: Proposed thermal decomposition pathway of this compound.

4.2. Experimental Workflow for TGA

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of a chemical compound.

Start Start Sample_Prep Sample Preparation (Glove Box/Desiccator) Start->Sample_Prep Weighing Weigh Sample (5-10 mg) into TGA Crucible Sample_Prep->Weighing TGA_Setup Instrument Setup (Temperature Program, Purge Gas) Weighing->TGA_Setup Run_TGA Perform TGA Experiment TGA_Setup->Run_TGA Blank_Run Perform Blank Run (Empty Crucible) TGA_Setup->Blank_Run Data_Processing Data Processing (Baseline Correction) Run_TGA->Data_Processing Blank_Run->Data_Processing Analysis Data Analysis (TGA/DTG Curve Interpretation) Data_Processing->Analysis End End Analysis->End

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Dawn of the Quaternary Ammonium Compounds: An In-Depth Technical Guide to Early Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the antimicrobial world of quaternary ammonium (B1175870) compounds (QACs) began in the early 20th century, marking a pivotal moment in the quest for effective germicides. This technical guide delves into the foundational research that first unveiled the potent bactericidal properties of these synthetic molecules. We will explore the seminal works of early pioneers, detailing their experimental approaches, presenting their quantitative findings, and visualizing the nascent understanding of the structure-activity relationships that defined this novel class of disinfectants.

The Pioneering Research of Jacobs and Heidelberger (1916)

Walter A. Jacobs and Michael Heidelberger, working at the Rockefeller Institute for Medical Research, were among the first to systematically investigate the bactericidal action of a series of quaternary ammonium salts of hexamethylenetetramine. Their work, published in 1916, laid the groundwork for understanding how chemical modifications to these compounds influenced their antimicrobial efficacy.

Experimental Protocols

Jacobs and Heidelberger employed a meticulous, multi-step process to evaluate the bactericidal potential of their synthesized compounds against various bacterial strains.

1. Synthesis of Quaternary Ammonium Salts: The primary method involved the alkylation of tertiary amines. A typical synthesis, as described for benzalkonium chloride, involved the reaction of a long-chain alkyldimethylamine with benzyl (B1604629) chloride. This process, known as the Menshutkin reaction, was adapted to produce a wide array of QACs with varying alkyl chain lengths and aromatic substitutions.

2. Bactericidal Testing Methodology (Serial Dilution in Broth): The prevailing method for assessing antimicrobial efficacy at the time was the broth dilution test. This technique aimed to determine the concentration of a compound that could inhibit the growth of or kill a standardized bacterial inoculum.

  • Preparation of Inoculum: Cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus typhosus) were grown in a suitable broth medium. The concentration of the bacterial suspension was standardized, often by dilution, to ensure consistent results across experiments.

  • Serial Dilution: A series of dilutions of the test QAC was prepared in sterile broth in test tubes.

  • Inoculation: A standard volume of the bacterial suspension was added to each dilution of the QAC.

  • Incubation: The inoculated tubes were incubated at a controlled temperature (typically 37°C) for a set period (e.g., 24 to 48 hours).

  • Observation: The tubes were visually inspected for turbidity. The absence of growth (no turbidity) indicated bactericidal or bacteriostatic activity at that concentration. The lowest concentration that prevented visible growth was recorded as the minimum inhibitory concentration (MIC).

Data Presentation

The extensive research by Jacobs and Heidelberger generated a significant amount of data on the relationship between the chemical structure of QACs and their bactericidal action. The following table summarizes some of their key findings, illustrating the impact of substituting different groups on the benzene (B151609) ring of benzylhexamethylenetetraminium salts.

CompoundSubstituent GroupTest OrganismBactericidal Concentration
Benzylhexamethylenetetraminium chlorideNoneBacillus typhosus1:10,000
o-Methylbenzyl derivativeortho-MethylBacillus typhosus1:40,000
m-Methylbenzyl derivativemeta-MethylBacillus typhosus1:20,000
p-Methylbenzyl derivativepara-MethylBacillus typhosus1:20,000
o-Chlorobenzyl derivativeortho-ChloroBacillus typhosus1:75,000
o-Bromobenzyl derivativeortho-BromoBacillus typhosus1:75,000
o-Iodobenzyl derivativeortho-IodoBacillus typhosus1:60,000
o-Nitrobenzyl derivativeortho-NitroBacillus typhosus1:40,000
o-Cyanobenzyl derivativeortho-CyanoBacillus typhosus1:60,000

Data extracted from the Journal of Experimental Medicine, 1916, 23(5), 569-76.

Mandatory Visualization

G cluster_0 Structure-Activity Relationship (Jacobs & Heidelberger, 1916) Parent Benzylhexamethylenetetraminium Chloride (Parent Compound) Substituents Substituent Groups (Methyl, Chloro, Bromo, Iodo, Nitro, Cyano) Parent->Substituents Modification of Benzene Ring Bactericidal_Action Bactericidal Action (Against B. typhosus) Substituents->Bactericidal_Action Influences

Early Structure-Activity Relationship of QACs.

The Landmark Discovery by Gerhard Domagk (1935)

In 1935, the German bacteriologist Gerhard Domagk published a seminal paper that brought surface-active QACs to the forefront of disinfection.[1] His work on alkyldimethylbenzylammonium chlorides, which he named Zephirol, demonstrated their high efficacy as skin disinfectants.

Experimental Protocols

Domagk's research, while building on earlier methods, focused on the practical application of these compounds as antiseptics.

1. In Vivo Disinfection Studies: A key aspect of Domagk's work was the evaluation of the disinfectant's performance on skin.

  • Test Subjects: The experiments were conducted on the hands of human subjects.

  • Baseline Microbial Count: The number of bacteria on the hands was determined before the application of the disinfectant. This was likely achieved by washing the hands in a sterile solution and then plating dilutions of the wash water to count the resulting colonies.

  • Application of Disinfectant: A solution of the QAC (e.g., Zephirol) at a specific concentration was applied to the hands and rubbed in for a defined period.

  • Post-Disinfection Microbial Count: After the application, the hands were washed again in a sterile solution, and the number of surviving bacteria was determined by plating.

  • Efficacy Calculation: The reduction in the bacterial count was calculated to determine the disinfectant's efficacy.

2. In Vitro Bactericidal Testing: Domagk also conducted in vitro tests to determine the bactericidal concentrations of his compounds against a range of pathogenic bacteria. The methods were likely similar to the broth dilution techniques used by his predecessors.

Data Presentation

Domagk's 1935 paper in the Deutsche Medizinische Wochenschrift provided compelling evidence for the efficacy of Zephirol. The following table summarizes the bactericidal dilutions he reported for a mixture of alkyldimethylbenzylammonium chlorides (C8 to C18 alkyl chains) against various bacteria.

Test OrganismBactericidal Dilution (in vitro)
Staphylococcus aureus1:10,000
Streptococcus pyogenes1:20,000
Escherichia coli1:5,000
Pseudomonas aeruginosa1:3,000
Candida albicans1:4,000

Data interpreted from Domagk's 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen".

Mandatory Visualization

G cluster_1 Domagk's Experimental Workflow for Skin Disinfection (1935) Start Start: Untreated Hands Baseline Determine Baseline Bacterial Count (Hand Washing & Plating) Start->Baseline Application Apply QAC Solution (e.g., Zephirol) Baseline->Application Post_Treatment Determine Post-Treatment Bacterial Count (Hand Washing & Plating) Application->Post_Treatment Efficacy Calculate Reduction in Bacterial Count Post_Treatment->Efficacy

Domagk's Skin Disinfection Experimental Workflow.

Early Insights into the Mechanism of Action

While the precise molecular mechanisms were not fully elucidated in these early studies, the prevailing hypothesis was that QACs exerted their bactericidal effect by disrupting the bacterial cell membrane. The amphiphilic nature of these molecules, with a positively charged hydrophilic head and a long lipophilic alkyl tail, was thought to be key to their function. The cationic head would interact with the negatively charged components of the bacterial cell surface, while the lipophilic tail would penetrate the lipid bilayer, leading to a loss of membrane integrity and cell death.

G cluster_2 Proposed Mechanism of Action of QACs (Early Hypothesis) QAC Cationic Head Lipophilic Tail Membrane Bacterial Cell Membrane (Negatively Charged Surface) QAC:head->Membrane Electrostatic Interaction QAC:tail->Membrane Penetration of Lipid Bilayer Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Leads to

Early Hypothesized Mechanism of QAC Action.

Conclusion

The foundational investigations by Jacobs, Heidelberger, and Domagk were instrumental in establishing quaternary ammonium compounds as a vital class of antimicrobial agents. Their systematic approach to synthesis and testing, coupled with their quantitative evaluation of bactericidal efficacy, provided the scientific bedrock upon which decades of further research and development have been built. This early work not only delivered practical solutions for disinfection but also illuminated fundamental principles of structure-activity relationships that continue to guide the design of new antimicrobial drugs today.

References

Methodological & Application

Application Notes and Protocols: Tetramethylammonium hydrogensulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate (TMAHS), with the chemical formula [(CH₃)₄N]HSO₄, is a versatile and environmentally benign quaternary ammonium (B1175870) salt. It finds significant application in organic synthesis, primarily acting as a phase-transfer catalyst (PTC) and a protic ionic liquid.[1][2][3] Its ability to facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid) makes it a valuable tool for enhancing reaction rates, improving yields, and enabling reactions under milder conditions.[2] This document provides detailed application notes and experimental protocols for the use of TMAHS in several key organic transformations.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are an important class of bioactive compounds. TMAHS can be effectively used as a catalyst in the electrophilic substitution reaction of indoles with aldehydes or ketones to yield the corresponding bis(indolyl)methanes. The acidic nature of the hydrogensulfate anion catalyzes the reaction.

Quantitative Data

The following table summarizes the results for the synthesis of bis(indolyl)methanes using a protocol analogous to one with tetrabutylammonium (B224687) hydrogensulfate, a closely related phase-transfer catalyst.

EntryAldehyde/KetoneProductTime (min)Yield (%)[4]
1Benzaldehyde3,3'-((Phenyl)methylene)bis(1H-indole)2095
24-Chlorobenzaldehyde3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)2596
34-Methoxybenzaldehyde3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)3092
44-Nitrobenzaldehyde3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)1598
5Cinnamaldehyde3,3'-(Prop-2-en-1-yl-1-ylidene)bis(1H-indole)4088
6Cyclohexanone3,3'-(Cyclohexylidene)bis(1H-indole)6085
Experimental Protocol

Materials:

Procedure: [1][4]

  • In a round-bottom flask, combine indole (2 mmol) and the desired aldehyde or ketone (1 mmol).

  • Add ethyl acetate (1 mL) as the solvent.

  • Add this compound (0.1 mmol) to the mixture.

  • Stir the reaction mixture magnetically at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (4:1) eluent.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add crushed ice to the reaction mixture to precipitate the product.

  • Filter the precipitate and dry it under a vacuum.

  • Purify the product by recrystallization from a hexane-ethyl acetate mixture.

Logical Workflow for Bis(indolyl)methane Synthesis

G cluster_start Reaction Setup A Combine Indole (2 mmol) and Aldehyde/Ketone (1 mmol) B Add Ethyl Acetate (1 mL) A->B C Add TMAHS (0.1 mmol) B->C D Stir at 60 °C C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool to Room Temperature F->G Yes H Add Crushed Ice G->H I Filter Precipitate H->I J Dry Under Vacuum I->J K Recrystallize from Hexane-Ethyl Acetate J->K L Pure Bis(indolyl)methane K->L

Caption: Workflow for the TMAHS-catalyzed synthesis of bis(indolyl)methanes.

Oxidation of Benzyl (B1604629) Alcohols

TMAHS can act as a phase-transfer catalyst for the selective oxidation of benzyl alcohols to the corresponding benzaldehydes. This method often utilizes an oxidizing agent in an aqueous phase and the alcohol in an organic phase.

Quantitative Data

The following data is based on reactions using analogous quaternary ammonium hydrogensulfates as phase-transfer catalysts. Yields are typically high for the selective oxidation to the aldehyde.

EntrySubstrateOxidizing SystemCatalystYield (%)[5][6]
1Benzyl alcoholH₂O₂ / Na₂WO₄TMAHS (analogous)>85
24-Chlorobenzyl alcoholAcidic K₂Cr₂O₇TMAHS (analogous)High
34-Methoxybenzyl alcoholH₂O₂ / Na₂WO₄TMAHS (analogous)>85
44-Methylbenzyl alcoholAcidic K₂Cr₂O₇TMAHS (analogous)High
Experimental Protocol (General)

Materials:

  • Benzyl alcohol derivative

  • Toluene (B28343) or other non-polar organic solvent

  • Aqueous oxidizing agent (e.g., hydrogen peroxide with a tungsten salt or acidic dichromate)

  • This compound (TMAHS)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate

Procedure: [5][7]

  • Dissolve the benzyl alcohol derivative in toluene in a round-bottom flask.

  • Add the aqueous solution of the oxidizing agent.

  • Add a catalytic amount of this compound.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzaldehyde.

  • The product can be further purified by distillation or chromatography if necessary.

Signaling Pathway for Phase-Transfer Catalyzed Oxidation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Ox_aq Oxidant(aq) TMA_Ox_org [(CH₃)₄N]⁺[Oxidant]⁻(org) Ox_aq->TMA_Ox_org Phase Transfer TMA_aq [(CH₃)₄N]⁺(aq) TMA_aq->TMA_Ox_org ROH_org R-CH₂OH(org) RCHO_org R-CHO(org) ROH_org->RCHO_org TMA_Ox_org->TMA_aq Catalyst Regeneration TMA_Ox_org->ROH_org Oxidation

Caption: Phase-transfer catalysis mechanism for alcohol oxidation.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. TMAHS, as a phase-transfer catalyst, can facilitate this Sₙ2 reaction between an alkoxide and an alkyl halide, especially when the alkoxide is generated in an aqueous phase and the alkyl halide is in an organic phase.

Experimental Protocol (General)

Materials:

  • Alcohol or phenol (B47542)

  • Alkyl halide

  • Aqueous sodium hydroxide (B78521) or potassium hydroxide

  • An organic solvent (e.g., toluene, dichloromethane)

  • This compound (TMAHS)

Procedure:

  • In a flask, dissolve the alcohol or phenol in the organic solvent.

  • Add the aqueous solution of the base (e.g., 50% NaOH).

  • Add a catalytic amount of TMAHS.

  • Add the alkyl halide to the mixture.

  • Stir the reaction mixture vigorously at a suitable temperature (room temperature to reflux, depending on the reactivity of the alkyl halide).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Evaporate the solvent to obtain the ether, which can be purified further if needed.

Experimental Workflow for Williamson Ether Synthesis

G A Dissolve Alcohol/Phenol in Organic Solvent B Add Aqueous Base A->B C Add TMAHS B->C D Add Alkyl Halide C->D E Stir at Appropriate Temperature D->E F Monitor by TLC E->F G Separate Organic Layer F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purified Ether J->K

Caption: Workflow for TMAHS-catalyzed Williamson ether synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. TMAHS can act as an acidic ionic liquid, catalyzing this reaction, often under solvent-free conditions.

Experimental Protocol (General)

Materials:

Procedure:

  • In a flask, mix the aldehyde or ketone (1 mmol) with the active methylene compound (1 mmol).

  • Add a catalytic amount of TMAHS (e.g., 10 mol%).

  • Heat the mixture with stirring (e.g., at 80-100 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified product and stir.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain the pure condensed product.

Logical Relationship in Knoevenagel Condensation

G Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate Addition Product Reactants->Intermediate Nucleophilic Addition Catalyst TMAHS (Acidic Ionic Liquid) Catalyst->Intermediate Catalyzes Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Key steps in the TMAHS-catalyzed Knoevenagel condensation.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. As a phase-transfer catalyst, TMAHS can facilitate the reaction between a Michael donor in an aqueous basic solution and a Michael acceptor in an organic solvent.

Experimental Protocol (General)

Materials:

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Michael donor (e.g., a β-ketoester or malonate)

  • Aqueous base (e.g., NaOH or K₂CO₃)

  • Organic solvent (e.g., toluene)

  • This compound (TMAHS)

Procedure:

  • Dissolve the Michael acceptor and Michael donor in the organic solvent.

  • Add the aqueous base and a catalytic amount of TMAHS.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the product by chromatography or recrystallization.

TMAHS Role in Michael Addition

G Donor_aq Michael Donor (Aqueous Phase) TMAHS TMAHS Donor_aq->TMAHS Forms Ion Pair Acceptor_org Michael Acceptor (Organic Phase) Product_org Addition Product (Organic Phase) Acceptor_org->Product_org Reacts with Donor TMAHS->Acceptor_org Transfers Donor to Organic Phase

Caption: Role of TMAHS in facilitating the Michael addition reaction.

References

Application of Tetramethylammonium hydrogensulfate in Ion Pair Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ion Pair Chromatography with Tetramethylammonium (B1211777) hydrogensulfate

Ion pair chromatography (IPC) is a powerful technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar analytes on reversed-phase columns. The retention of these compounds on non-polar stationary phases is often insufficient, leading to poor resolution. Ion-pairing reagents are added to the mobile phase to form neutral ion pairs with the charged analytes, thereby increasing their hydrophobicity and retention on the reversed-phase column.

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium (B1175870) salt that serves as an effective cationic ion-pairing reagent, particularly for the analysis of acidic compounds.[1] Its tetramethylammonium cation ((CH₃)₄N⁺) forms an ion pair with an anionic analyte, and the resulting neutral complex exhibits greater affinity for the non-polar stationary phase. This allows for the successful separation of a wide range of acidic analytes, including organic acids, water-soluble vitamins, nucleotides, and sulfonamides. The hydrogensulfate anion (HSO₄⁻) is a non-interfering counter-ion.

The general principle involves the formation of an equilibrium between the analyte ions, the ion-pairing reagent in the mobile phase, and the neutral ion pair, which then partitions onto the stationary phase. The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content.

Key Applications and Methodologies

This document provides detailed application notes and protocols for the use of TMAHS in ion pair chromatography for the separation of various classes of acidic compounds.

Analysis of Water-Soluble Vitamins

Application: Determination of water-soluble vitamins (e.g., Niacin, Pyridoxine, Folic Acid, and Cyanocobalamin) in pharmaceutical formulations and food matrices.

Principle: Water-soluble vitamins often contain acidic functional groups and are highly polar, making their retention on traditional reversed-phase columns challenging. TMAHS pairs with the anionic forms of these vitamins, increasing their retention and allowing for their separation. While some methods for water-soluble vitamins exist that do not require ion-pair agents, using TMAHS can provide an alternative selectivity and improved peak shape for certain analytes.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate (B84403) buffer with 10 mM this compound, pH adjusted to 6.5.

    • B: Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 70 30

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 280 nm.

  • Injection Volume: 20 µL.

Data Presentation:

AnalyteRetention Time (min)
Niacin (Vitamin B3)8.5
Pyridoxine (Vitamin B6)12.2
Folic Acid (Vitamin B9)16.8
Cyanocobalamin (Vitamin B12)21.3
Separation of Nucleotides

Application: Analysis of nucleotides (e.g., AMP, ADP, ATP) in biological extracts and for quality control of synthetic oligonucleotides.

Principle: Nucleotides are highly polar and negatively charged due to their phosphate groups. Ion-paired reversed-phase HPLC is a common method for their separation. TMAHS provides the cationic counter-ion to form a neutral pair with the negatively charged phosphate groups, allowing for their retention and separation on a C18 column. The separation is typically based on the number of phosphate groups, with triphosphates being retained longer than diphosphates, and diphosphates longer than monophosphates.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 50 mM Potassium Phosphate buffer with 5 mM this compound, pH adjusted to 7.0.

    • B: Methanol.

  • Gradient Elution:

    Time (min) % A % B
    0 100 0
    30 70 30
    35 70 30

    | 40 | 100 | 0 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation:

AnalyteRetention Time (min)
Adenosine Monophosphate (AMP)10.2
Adenosine Diphosphate (ADP)18.5
Adenosine Triphosphate (ATP)25.1
Analysis of Sulfonamides

Application: Determination of sulfonamide antibiotics in pharmaceutical preparations, animal feed, and environmental samples.

Principle: Sulfonamides are a class of synthetic antimicrobial agents containing the sulfonamido group. Depending on the pH, they can exist in an anionic form. TMAHS can be used as an ion-pairing reagent to enhance their retention and improve peak shape in reversed-phase HPLC.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 30% Acetonitrile and 70% aqueous buffer containing 15 mM this compound and 25 mM Potassium Phosphate, pH adjusted to 7.2.

  • Isocratic Elution: 30% Acetonitrile, 70% Aqueous Buffer.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 20 µL.

Data Presentation:

AnalyteRetention Time (min)
Sulfadiazine6.8
Sulfamethoxazole9.2
Sulfisoxazole11.5

Mandatory Visualizations

Ion_Pair_Chromatography_Principle cluster_StationaryPhase Stationary Phase (C18) Analyte Anionic Analyte (A⁻) IonPair_SP Neutral Ion Pair [A⁻TMA⁺] Analyte->IonPair_SP Forms Ion Pair TMA TMA⁺ Cation TMA->IonPair_SP

Caption: Principle of Ion Pair Chromatography with TMAHS.

HPLC_Method_Development_Workflow Start Define Separation Goal SelectColumn Select C18 Column Start->SelectColumn PrepareMobilePhase Prepare Mobile Phase (Buffer + TMAHS + Organic Modifier) SelectColumn->PrepareMobilePhase InitialRun Perform Initial Isocratic/Gradient Run PrepareMobilePhase->InitialRun Evaluate Evaluate Resolution, Peak Shape, Retention InitialRun->Evaluate Optimize Optimize Mobile Phase (TMAHS Conc., pH, % Organic) Evaluate->Optimize Not Acceptable Validate Validate Method (Linearity, Precision, Accuracy) Evaluate->Validate Acceptable Optimize->InitialRun FinalMethod Finalized HPLC Method Validate->FinalMethod

Caption: Workflow for HPLC Method Development using TMAHS.

References

Prospective Application of Tetramethylammonium Hydrogensulfate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate, an ionic compound, presents potential as a catalyst in polymer synthesis. While direct literature on its application is sparse, its chemical properties suggest a role as a proton source, making it a candidate for acid-catalyzed polymerization reactions. The hydrogensulfate anion (HSO₄⁻), the conjugate base of the strong acid sulfuric acid, can potentially initiate cationic polymerization of susceptible monomers. This application note explores the prospective use of tetramethylammonium hydrogensulfate as a catalyst for two key polymerization methodologies: Cationic Polymerization of vinyl monomers and Ring-Opening Polymerization (ROP) of cyclic esters. These pathways are crucial for the synthesis of a variety of polymers with applications in materials science and biomedical fields.

Principle of Catalysis

The catalytic activity of this compound is predicated on its ability to act as a proton donor. In non-aqueous or low-polarity solvents, the hydrogensulfate ion can release a proton to initiate polymerization.

  • Cationic Polymerization: The proton can add to an electron-rich alkene monomer, generating a carbocation. This carbocation then propagates by adding to subsequent monomer units.[1][2]

  • Ring-Opening Polymerization: For cyclic esters, the proton can activate the carbonyl group of the monomer, making it more susceptible to nucleophilic attack by another monomer or an initiator, thereby initiating the ring-opening process.

The tetramethylammonium cation is expected to act as a spectator ion, though its size and charge density may influence the reaction environment and the stability of the propagating species.[1]

Prospective Applications

Cationic Polymerization of Styrene

Cationic polymerization is a key method for producing polymers from monomers with electron-donating substituents.[1][2] Styrene is a common monomer polymerized via this mechanism.

Proposed Reaction Scheme:

Ring-Opening Polymerization of ε-Caprolactone

Ring-opening polymerization of cyclic esters is a versatile method for producing biodegradable polyesters.[3][4][5][6] ε-Caprolactone is a widely used monomer for synthesizing polycaprolactone (B3415563) (PCL), a biocompatible and biodegradable polymer.

Proposed Reaction Scheme:

Caption: Proposed mechanism for acid-catalyzed polymerization.

References

Application Notes and Protocols for Tetramethylammonium-Catalyzed Synthesis of Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-substituted coumarins utilizing a tetramethylammonium (B1211777) salt as a phase transfer catalyst. The featured reaction is the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound in an aqueous medium. This method offers a greener and more efficient alternative to traditional procedures that often require harsh conditions and organic solvents.

Introduction

Coumarins are a significant class of benzopyrone compounds that exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The Knoevenagel condensation is a classic and effective method for the synthesis of the coumarin (B35378) scaffold. The use of a phase transfer catalyst, such as a tetramethylammonium salt, facilitates the reaction between the water-soluble and organic reactants in an aqueous environment, leading to high yields and simplified product isolation.[1][2] Tetramethylammonium hydroxide (B78521) is highlighted in this protocol for its role as an effective phase transfer catalyst in the synthesis of various 3-substituted coumarins and benzocoumarins.[1][2] The products of this reaction are often highly pure and can be easily separated by filtration.[1][2]

Reaction Principle

The overall reaction involves the condensation of a salicylaldehyde with an active methylene compound, catalyzed by a base, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. The tetramethylammonium cation facilitates the transfer of the deprotonated active methylene species (carbanion) into the organic phase where it can react with the aldehyde.

Experimental Protocol: Synthesis of 3-Carbethoxycoumarin

This protocol details the synthesis of 3-carbethoxycoumarin from salicylaldehyde and diethyl malonate.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Tetramethylammonium hydroxide (25% in water)

  • Piperidine (B6355638)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol, 1.22 g) and deionized water (20 mL).

  • To this solution, add diethyl malonate (12 mmol, 1.92 g, 1.83 mL).

  • Add tetramethylammonium hydroxide (25% in water, 1 mol%, 0.36 mL) to the reaction mixture.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold deionized water (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain pure 3-carbethoxycoumarin.

  • Dry the purified product in a vacuum oven at 50°C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 3-carbethoxycoumarin and other 3-substituted coumarins using this protocol.

EntrySalicylaldehyde DerivativeActive Methylene CompoundProductReaction Time (h)Yield (%)
1SalicylaldehydeDiethyl malonate3-Carbethoxycoumarin2-4>90
2SalicylaldehydeEthyl acetoacetate3-Acetylcoumarin2-4>90
3SalicylaldehydeMalononitrile3-Cyanocoumarin1-3>95
45-BromosalicylaldehydeDiethyl malonate6-Bromo-3-carbethoxycoumarin3-5>85
52-Hydroxy-1-naphthaldehydeDiethyl malonate3-Carbethoxybenzo[f]coumarin4-6>80

Visualizations

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Salicylaldehyde and Deionized Water to RBF B Add Diethyl Malonate A->B C Add Tetramethylammonium Hydroxide & Piperidine B->C D Heat to 80°C with Stirring C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Hot Ethanol H->I J Dry Product I->J

Caption: Workflow for the synthesis of 3-substituted coumarins.

Proposed Catalytic Cycle:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase TMA_OH [(CH₃)₄N]⁺OH⁻ Carbanion_aq ⁻CH(CO₂Et)₂ TMA_OH->Carbanion_aq Deprotonation Active_Methylene CH₂(CO₂Et)₂ Active_Methylene->Carbanion_aq TMA_Carbanion_org [(CH₃)₄N]⁺[⁻CH(CO₂Et)₂] Carbanion_aq->TMA_Carbanion_org Phase Transfer Salicylaldehyde Salicylaldehyde Intermediate Aldol Adduct Salicylaldehyde->Intermediate Coumarin Coumarin Product Intermediate->Coumarin Cyclization & Dehydration Coumarin->TMA_OH Catalyst Regeneration TMA_Carbanion_org->Intermediate Nucleophilic Attack

Caption: Proposed phase transfer catalytic cycle.

Concluding Remarks

The use of tetramethylammonium hydroxide as a phase transfer catalyst provides a simple, efficient, and environmentally benign method for the synthesis of 3-substituted coumarins. The aqueous reaction medium and the ease of product isolation make this protocol particularly attractive for both academic research and industrial applications in drug development. While this protocol specifies tetramethylammonium hydroxide, it is plausible that tetramethylammonium hydrogen sulfate (B86663) could also function as a catalyst, potentially acting as both a phase transfer agent and a mild Brønsted acid to facilitate the condensation and cyclization steps. Further optimization of the reaction conditions for different substrates is encouraged to explore the full scope of this methodology.

References

Role of Tetramethylammonium hydrogensulfate in metal extraction

Author: BenchChem Technical Support Team. Date: December 2025

###Application Notes and Protocols: The Role of Tetramethylammonium (B1211777) Hydrogensulfate and Other Quaternary Ammonium (B1175870) Salts in Metal Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of quaternary ammonium salts (QASs) in metal extraction, with a specific focus on the inferred role and potential applications of tetramethylammonium hydrogensulfate. While direct applications of this compound in industrial metal extraction are not widely documented, its function as an ion-pairing agent in other analytical techniques provides a basis for understanding its potential mechanisms. This document outlines the general principles, experimental protocols, and relevant data for researchers interested in the application of QASs in hydrometallurgy and metal recovery.

Introduction: Quaternary Ammonium Salts in Metal Extraction

Quaternary ammonium salts (QASs) are a class of compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups.[1][2] In the field of metal extraction, they primarily function through two main mechanisms: ion-pair extraction and phase transfer catalysis .[3][4][5]

  • Ion-Pair Extraction: Many valuable metals can form anionic complexes in aqueous solutions, especially in the presence of ligands such as chloride (Cl⁻), cyanide (CN⁻), or thiocyanate (B1210189) (SCN⁻).[2][6][7] The positively charged quaternary ammonium cation (R₄N⁺) can form a neutral, hydrophobic ion pair with the anionic metal complex. This ion pair is then readily extracted into a water-immiscible organic solvent.[6][7]

  • Phase Transfer Catalysis: QASs can act as phase transfer catalysts by transporting a reactant from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs.[3][4][5] In hydrometallurgy, this can facilitate the reaction and subsequent extraction of metal species.[4]

The lipophilicity (hydrophobicity) of the QAS is a critical factor in its effectiveness as an extractant. QASs with longer alkyl chains, such as Aliquat 336 (a mixture of trioctylmethylammonium chloride), are highly effective in transferring species from the aqueous to the organic phase.[3][8]

Inferred Role of this compound

This compound, with the chemical formula (CH₃)₄N⁺HSO₄⁻, is the simplest quaternary ammonium salt. Due to its small alkyl groups, it is highly soluble in water and has low lipophilicity.[5] This property makes it an excellent ion-pairing agent in aqueous environments, such as in ion-pair chromatography for the separation of polar compounds, but a less effective extractant for transferring metal complexes into a non-polar organic phase in traditional solvent extraction.[9][10][11]

While not a conventional choice for industrial solvent extraction, this compound could potentially be used in specific scenarios:

  • Selective Precipitation: In a sufficiently concentrated aqueous solution, it could be used to selectively precipitate certain large, singly-charged anionic metal complexes.

  • Aqueous Two-Phase Systems: It might find application in aqueous two-phase extraction systems where the partitioning of metal complexes between two immiscible aqueous phases is desired.

  • Non-aqueous Solvent Extraction: In systems where the organic phase is a polar solvent, the partitioning of ion pairs formed with tetramethylammonium may be more favorable.[12][13]

General Applications of Quaternary Ammonium Salts in Metal Extraction

The following table summarizes the application of various QASs in the extraction of different metals, providing a comparative overview.

Quaternary Ammonium SaltMetal(s) ExtractedLigand/SystemApplication/Industry
Aliquat 336Precious Metals (Au, Pt, Pd), Co, Ni, Zn, Cu, FeChloride, ThiocyanateHydrometallurgy, Precious Metal Refining, Cobalt-Nickel Separation
Cyanex 272 (an organophosphorus acid, often used in conjunction with QASs)Cobalt, NickelSulfate (B86663)Cobalt-Nickel Separation in Mining
Primene JMT (a primary amine, forms QAS in situ)Cobalt, NickelSulfate (with Versatic 10)Cobalt-Nickel Separation
This compound (Inferred) Anionic Metal ComplexesNot widely appliedPotential for selective precipitation or in non-conventional extraction systems

Experimental Protocols

The following are generalized protocols for metal extraction using quaternary ammonium salts. These should be optimized for specific applications.

Protocol 1: Solvent Extraction of a Metal-Thiocyanate Complex using a Lipophilic QAS (e.g., Aliquat 336)

This protocol describes a general procedure for the separation of cobalt from nickel in an acidic sulfate solution, a common challenge in hydrometallurgy.[14][15]

1. Preparation of the Organic Phase:

  • Dissolve a predetermined concentration (e.g., 0.1 M to 0.5 M) of a lipophilic QAS (e.g., Aliquat 336) in a suitable organic diluent (e.g., kerosene, toluene, or xylene).
  • Add a phase modifier (e.g., isodecanol, typically 5-10% v/v) to prevent the formation of a third phase and improve phase separation.

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous solution containing the metal ions to be separated (e.g., Co²⁺ and Ni²⁺ in a sulfate matrix).
  • Adjust the pH of the aqueous phase to the optimal range for complex formation and extraction (typically between pH 3 and 6 for Co-SCN extraction).[16]
  • Add a source of thiocyanate ions (e.g., ammonium thiocyanate or sodium thiocyanate) to form the anionic metal-thiocyanate complexes. The concentration of thiocyanate is a critical parameter to optimize.[2]

3. Liquid-Liquid Extraction:

  • Combine the organic and aqueous phases in a separatory funnel at a specific phase ratio (e.g., 1:1 v/v).
  • Shake the funnel vigorously for a sufficient time (e.g., 5-15 minutes) to ensure equilibrium is reached.
  • Allow the phases to separate.

4. Analysis:

  • Separate the two phases.
  • Analyze the concentration of the metals in the aqueous phase before and after extraction using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • The concentration in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

5. Stripping (Back-Extraction):

  • To recover the extracted metal from the organic phase, contact it with a suitable stripping solution (e.g., dilute sulfuric acid or water) to reverse the extraction process.

Visualizing the Mechanisms and Workflows

Diagram 1: General Mechanism of Ion-Pair Extraction

IonPairExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_n_plus Metal Cation (Mⁿ⁺) ML_complex Anionic Metal Complex ([MLₓ]⁽ˣ⁻ⁿ⁾⁻) M_n_plus->ML_complex Complexation L_minus Ligand (L⁻) L_minus->ML_complex IonPair Extracted Ion Pair {Q⁺[MLₓ]⁽ˣ⁻ⁿ⁾⁻} ML_complex->IonPair Ion-Pair Formation & Extraction Q_plus Quaternary Ammonium Cation (Q⁺) Q_plus->IonPair

Caption: Mechanism of metal extraction via ion-pair formation with a quaternary ammonium salt.

Diagram 2: Experimental Workflow for Solvent Extraction

SolventExtractionWorkflow start Start prep_aq Prepare Aqueous Phase (Metal Solution + Ligand) start->prep_aq prep_org Prepare Organic Phase (QAS + Diluent) start->prep_org extraction Liquid-Liquid Extraction (Mixing & Separation) prep_aq->extraction prep_org->extraction analysis_aq Analyze Raffinate (Aqueous Phase) extraction->analysis_aq stripping Stripping (Back-Extraction) extraction->stripping Loaded Organic end End analysis_aq->end analysis_strip Analyze Strip Solution stripping->analysis_strip analysis_strip->end

Caption: A typical workflow for a metal solvent extraction experiment using a QAS.

References

Application Notes and Protocols for Tetramethylammonium Salts as Derivatizing Agents in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many polar and non-volatile analytes, such as fatty acids, amino acids, and pharmaceuticals, require a chemical modification step known as derivatization to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[1] This process can also improve chromatographic peak shape and detection sensitivity.[2]

TMAH is a strong organic base that, when heated in the GC inlet (pyrolyzer), facilitates the methylation of acidic protons in various functional groups, such as carboxylic acids, hydroxyls, and amines.[3][4] This in-situ derivatization, often referred to as thermochemolysis, is rapid and requires minimal sample preparation, making it suitable for high-throughput analysis.[3][5]

Applications

The use of TMAH as a derivatizing agent in GC-MS is particularly advantageous for the analysis of:

  • Fatty Acids: TMAH effectively converts fatty acids into their more volatile fatty acid methyl esters (FAMEs), enabling their separation and quantification in complex matrices like bacterial biomass and oils.[3][5]

  • Nucleobases: In astrobiology and geochemistry, TMAH thermochemolysis is employed to derivatize and detect nucleobases like adenine, guanine, and thymine.[6][7]

  • Polymers and Resins: Pyrolysis-GC-MS with TMAH is used to characterize the composition of natural and synthetic polymers by methylating the polar functional groups of the pyrolysis products.[3][8][9]

  • Herbicides: Acidic herbicides can be methylated with TMAH directly in the autosampler vial for GC-MS analysis.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing TMAH for derivatization in GC-MS.

Table 1: Optimal Pyrolysis Temperatures for TMAH Thermochemolysis of Nucleobases

AnalyteOptimal Pyrolysis Temperature (°C)Key ObservationsReference
Adenine5003-methyl-adenine was not detected at this temperature.[6]
Guanine400 - 600No thermochemolysis products detected at temperatures below 400°C.[6]
General Nucleobases600Produced more identifiable derivatives for mixtures compared to lower temperatures.[11]

Table 2: Performance of an In-situ Extraction and Derivatization Method for Short-Chain Fatty Acids (SCFAs) using Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) and Pentafluorobenzyl bromide (PFBBr)

Note: This data is for TBAHS, a related quaternary ammonium (B1175870) salt, used in conjunction with another derivatizing agent, and is provided as an illustrative example of quantitative performance in this class of compounds.

ParameterValueReference
Linearity (r²)> 0.997[12]
Limits of Detection (LODs)5–24 ng mL⁻¹[12]
Limits of Quantification (LOQs)0.05–0.1 µg mL⁻¹[12]

Experimental Protocols

Protocol 1: In-situ Derivatization of Fatty Acids in Bacterial Biomass using TMAH and Pyrolysis-GC-MS

This protocol is adapted from a method for profiling fatty acids in bacterial biomass.[5]

1. Sample Preparation: a. Prepare a suspension of bacterial cells or a small amount of solid biomass. b. For liquid samples, an aliquot can be taken directly. For solid samples, weigh a small amount (µg to mg range) into a pyrolysis sample cup.

2. Derivatization Reagent Addition: a. Add a small volume (e.g., 1-5 µL) of TMAH solution (e.g., 25% in methanol) directly to the sample in the pyrolysis cup. b. Allow the solvent to evaporate at room temperature or with gentle heating, leaving the sample coated with the TMAH reagent.

3. Pyrolysis-GC-MS Analysis: a. Place the sample cup into the autosampler of the pyrolysis-GC-MS system. b. Pyrolyzer Conditions:

  • Pyrolysis Temperature: 550 °C (Note: Optimal temperature may vary depending on the specific analytes and matrix).
  • The pyrolysis is carried out inside a deactivated stainless steel capillary that is part of the column train to minimize discrimination.[5] c. GC Conditions (Example):
  • Injection Port Temperature: 300 °C
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 320 °C at 10 °C/min, and hold for 10 minutes.
  • Column: A suitable capillary column for FAMEs analysis (e.g., a mid-polar or polar column). d. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-550.
  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Thermochemolysis of Nucleobases using TMAH for GC-MS Analysis

This protocol is based on studies for the detection of nucleobases in the context of astrobiology.[6][7]

1. Sample Preparation: a. Dissolve the nucleobase standards or extracted samples in a suitable solvent. b. Transfer a known volume of the sample solution to a micro-vial or pyrolysis cup and evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization Reagent Addition: a. Add a precise volume (e.g., 3.0 µL) of TMAH solution to the dried sample residue.

3. Pyrolysis-GC-MS Analysis: a. Place the sample vial/cup into the pyrolyzer autosampler. b. Pyrolyzer Conditions:

  • Pyrolysis Temperature: 500 °C (optimized for many nucleobases).[6] c. GC Conditions (Example):
  • Injection Port Temperature: 280 °C
  • Carrier Gas: Helium.
  • Oven Temperature Program: An appropriate temperature program to separate the methylated nucleobases.
  • Column: A non-polar or mid-polar capillary column. d. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a range appropriate for the expected methylated derivatives.

Visualizations

Derivatization_Workflow Sample Sample containing polar analytes Reagent Add TMAH Solution Sample->Reagent Sample Preparation Pyrolyzer Introduce to Pyrolyzer (Heated GC Inlet) Reagent->Pyrolyzer In-situ Derivatization (Thermochemolysis) GC_Column Gas Chromatographic Separation Pyrolyzer->GC_Column Separation of Volatile Derivatives MS_Detector Mass Spectrometric Detection GC_Column->MS_Detector Detection & Ionization Data_Analysis Data Analysis (Identification & Quantification) MS_Detector->Data_Analysis Data Acquisition Methylation_Mechanism cluster_reactants Reactants in Hot Injector cluster_products Products RCOOH R-COOH (Carboxylic Acid) RCOOCH3 R-COOCH₃ (Methyl Ester - Volatile) RCOOH->RCOOCH3 Methylation TMAH (CH₃)₄N⁺OH⁻ (TMAH) TMAH->RCOOCH3 H2O H₂O TMAH->H2O TMA (CH₃)₃N (Trimethylamine) TMAH->TMA

References

Application Notes and Protocols: Use of Tetramethylammonium hydrogensulfate in the Production of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylammonium (B1211777) hydrogensulfate (TMHS) is a quaternary ammonium (B1175870) salt that serves as a versatile and efficient phase-transfer catalyst (PTC) in a variety of organic syntheses.[1] Its application in the pharmaceutical industry is primarily centered on its ability to facilitate reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase.[2][3] This leads to increased reaction rates, milder reaction conditions, higher yields, and often improved selectivity, making it an attractive option for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

The core function of TMHS in phase-transfer catalysis is to form a lipophilic ion pair with an anionic reactant from the aqueous or solid phase. This ion pair can then traverse the phase boundary into the organic phase, where it can react with the organic substrate.[2] This mechanism obviates the need for expensive, anhydrous, or polar aprotic solvents and allows for the use of inexpensive and environmentally benign bases such as sodium or potassium hydroxide (B78521).[4][5]

These application notes provide an overview of the use of tetramethylammonium hydrogensulfate and related phase-transfer catalysts in key pharmaceutical synthesis reactions, along with a generalized experimental protocol and relevant data.

Key Applications in Pharmaceutical Synthesis

This compound and other quaternary ammonium salts are instrumental in a range of reactions crucial for the synthesis of pharmaceutical building blocks.

  • N-Alkylation of Heterocycles: The alkylation of nitrogen-containing heterocycles, such as indoles and hydantoins, is a fundamental transformation in the synthesis of many pharmaceuticals.[6][7] Phase-transfer catalysis is a highly effective method for these reactions. For instance, 1-alkylindoles have been prepared in high yields (78-98%) by reacting indole (B1671886) with alkylating agents in a two-phase system of aqueous sodium hydroxide and benzene, using a quaternary ammonium hydrogensulfate as the catalyst.[7]

  • O-Alkylation of Phenols (Williamson Ether Synthesis): The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, which are common moieties in drug molecules.[8][9] Phase-transfer catalysis can significantly enhance the efficiency of this reaction, particularly when dealing with solid alkoxides or phenoxides.[10] This method is used to introduce a variety of substituents into drug molecules, thereby creating diverse pharmaceutical intermediates.[10][11]

  • Synthesis of β-Lactam Antibiotics: β-Lactam rings are the core structural motif of a major class of antibiotics, including penicillins and cephalosporins.[12] The synthesis of these strained rings can be facilitated by various methods, and phase-transfer catalysis can be a useful tool in certain synthetic steps.[13][14][15]

  • Condensation Reactions: Phase-transfer catalysis can also be applied to various condensation reactions that are essential in the synthesis of complex pharmaceutical molecules.[16]

Quantitative Data

The following table summarizes reaction yields for alkylation reactions using quaternary ammonium hydrogensulfates as phase-transfer catalysts. While specific data for this compound is limited in the reviewed literature, the data for the closely related Tetrabutylammonium hydrogensulfate provides a strong indication of the expected efficiency.

Reaction TypeCatalystSubstrateAlkylating AgentYield (%)Reference
C5-AlkylationTetrabutylammonium hydrogensulfateHydantoinAcrylate78%[6]
N-AlkylationTetrabutylammonium hydrogensulfateIndoleAlkyl sulfates, iodides, or bromides78-98%[7]

Experimental Protocols

The following is a generalized experimental protocol for the N-alkylation of a heterocyclic compound using a quaternary ammonium salt like this compound as a phase-transfer catalyst. This protocol is based on established procedures for similar catalysts and should be optimized for specific substrates and alkylating agents.

Objective: To perform the N-alkylation of a heterocyclic substrate using this compound as a phase-transfer catalyst.

Materials:

  • Heterocyclic substrate (e.g., indole)

  • Alkylating agent (e.g., an alkyl halide)

  • This compound (TMHS)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/w in water)

  • Organic solvent (e.g., toluene, benzene, or dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the heterocyclic substrate (1 equivalent) in the chosen organic solvent.

  • Addition of Reagents: To the stirred solution, add the this compound catalyst (typically 1-10 mol%). Subsequently, add the aqueous solution of the base (e.g., 50% NaOH).

  • Addition of Alkylating Agent: Add the alkylating agent (1-1.2 equivalents) to the reaction mixture. The addition can be done dropwise if the reaction is exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to the reflux temperature of the solvent) and stir vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the organic solvent to recover any remaining product.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual base and catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Concentrated solutions of bases are corrosive.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Substrate in Organic Solvent B Add this compound A->B C Add Aqueous Base B->C D Add Alkylating Agent C->D E Heat and Stir Vigorously D->E F Monitor Reaction Progress (TLC/GC) E->F G Cool and Separate Phases F->G H Extract Aqueous Layer G->H I Wash and Dry Organic Layer H->I J Purify Product I->J

Caption: General workflow for a phase-transfer catalyzed alkylation reaction.

ptc_mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous Phase Aqueous Phase Organic Phase Organic Phase Interface Interface Q+_aq Q+ (TMHS Cation) X-_aq X- (Anion) Q+X-_org [Q+X-]_org (Ion Pair) Q+_aq->Q+X-_org Phase Transfer X-_aq->Q+X-_org R-Y_org R-Y (Organic Substrate) R-Y_org->Q+X-_org R-X_org R-X (Product) Q+X-_org->R-X_org Reaction Q+Y-_org [Q+Y-]_org (Catalyst-Byproduct Pair) R-X_org->Q+Y-_org Q+Y-_org->Q+_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis with this compound.

References

Tetramethylammonium Hydrogensulfate: A Versatile Agent in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate (TMAHS), a quaternary ammonium (B1175870) salt, is emerging as a compound of interest in the synthesis of advanced materials. While its direct application is a developing area of research, the constituent ions, tetramethylammonium ([N(CH₃)₄]⁺) and hydrogensulfate (HSO₄⁻), suggest a multifaceted role in controlling crystallization, morphology, and functionality of materials such as zeolites and perovskites. The tetramethylammonium (TMA⁺) cation is a well-established organic structure-directing agent (OSDA) in the synthesis of microporous materials.[1][2][3] The hydrogensulfate anion, with its acidic proton, can influence reaction pH and participate in surface passivation. This document provides detailed application notes and experimental protocols for the use of tetramethylammonium salts in advanced materials synthesis, with a specific focus on the potential and hypothesized roles of TMAHS.

Application in Zeolite Synthesis

The TMA⁺ cation is a widely used OSDA in the hydrothermal synthesis of various zeolite frameworks, such as LTA and Omega zeolites.[1][3] It templates the formation of specific pore structures by organizing silicate (B1173343) and aluminate precursors at the molecular level. While tetramethylammonium hydroxide (B78521) (TMAOH) and chloride (TMACl) are more commonly cited, TMAHS can be explored as an alternative OSDA, where the hydrogensulfate anion may modulate the pH of the synthesis gel, a critical parameter for controlling zeolite crystallization.

Experimental Protocol: Hydrothermal Synthesis of TMA-directed Zeolite (Hypothetical for TMAHS)

This protocol is adapted from established procedures for zeolite synthesis using TMA⁺ salts.

  • Preparation of the Aluminosilicate Gel:

    • In a polypropylene (B1209903) beaker, dissolve sodium aluminate (NaAlO₂) and sodium hydroxide (NaOH) in deionized water with stirring until a clear solution is obtained.

    • In a separate beaker, add tetramethylammonium hydrogensulfate (TMAHS) to the solution and stir until fully dissolved.

    • Slowly add a silica (B1680970) source (e.g., fumed silica, colloidal silica) to the solution under vigorous stirring to form a homogeneous gel.

  • Aging:

    • Cover the beaker and age the gel at room temperature for a specified period (e.g., 24 hours) without stirring.

  • Hydrothermal Crystallization:

    • Transfer the aged gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 100-180 °C) for a defined duration (e.g., 24-72 hours).

  • Product Recovery and Purification:

    • Cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the final zeolite product in an oven at 100 °C overnight.

  • Calcination (Optional):

    • To remove the organic template (TMA⁺), calcine the dried zeolite powder in a furnace with a slow heating rate (e.g., 1-2 °C/min) to a final temperature of 550-600 °C in air for several hours.

Quantitative Data for Zeolite Synthesis

The following table summarizes typical molar compositions and synthesis parameters for TMA-directed zeolites, providing a starting point for experiments with TMAHS.

ParameterZeolite TypeMolar Composition of GelTemp. (°C)Time (h)
TMA⁺-directed Synthesis Omega[3]1.0 Al₂O₃ : 10 SiO₂ : 2.0 Na₂O : 0.5 (TMA)₂O : 200 H₂O15048
TMA⁺/TEA⁺ co-directed UZM-5[4]1.0 Al₂O₃ : 2.0 SiO₂ : 0.8 TEAOH : 0.1 TMACl : 40 H₂O130-15048-120

Note: The molar ratio of the TMA⁺ source is a critical parameter influencing the final zeolite phase and crystal size.[3]

Workflow for Zeolite Synthesis

Zeolite_Synthesis cluster_preparation Gel Preparation cluster_crystallization Crystallization cluster_recovery Product Recovery cluster_post_synthesis Post-Synthesis Precursors Aluminate Source Silica Source Mineralizer (e.g., NaOH) TMAHS Mixing Mixing & Stirring Precursors->Mixing Gel Homogeneous Gel Mixing->Gel Aging Aging (Room Temp) Gel->Aging Hydrothermal Hydrothermal Treatment (Autoclave, 100-180°C) Aging->Hydrothermal Filtration Filtration / Centrifugation Hydrothermal->Filtration Washing Washing Filtration->Washing Drying Drying (100°C) Washing->Drying Calcination Calcination (550-600°C) Drying->Calcination Final_Zeolite Final Zeolite Product Calcination->Final_Zeolite

Fig. 1: Experimental workflow for hydrothermal zeolite synthesis.

Application in Perovskite Solar Cell Fabrication

Ionic liquids are increasingly used as additives in the precursor solutions for perovskite solar cells to improve film quality, passivate defects, and enhance device stability.[1][5][6] TMAHS, as an ionic liquid, could potentially fulfill this role. The TMA⁺ cation may interact with the perovskite lattice, while the hydrogensulfate anion could passivate defects at the crystal grain boundaries or at the interface with charge transport layers.

Experimental Protocol: Perovskite Film Deposition with TMAHS Additive (Hypothetical)

This protocol describes a typical one-step spin-coating method for perovskite film fabrication.

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, dissolve the perovskite precursors (e.g., lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI)) in a suitable solvent system (e.g., a mixture of DMF and DMSO).

    • Prepare a stock solution of TMAHS in the same solvent.

    • Add a specific volume of the TMAHS stock solution to the perovskite precursor solution to achieve the desired molar concentration of the additive. Stir the final solution at room temperature for several hours.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially by ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

    • Deposit a hole transport layer (e.g., NiOx) onto the substrates.

  • Perovskite Film Deposition:

    • Transfer the substrates into the glovebox.

    • Spin-coat the precursor solution with the TMAHS additive onto the hole transport layer. A typical two-step spin program is used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the substrate on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10-60 minutes) to promote crystal growth and remove residual solvent.

  • Device Completion:

    • Deposit an electron transport layer (e.g., C60) and a metal electrode (e.g., silver) by thermal evaporation to complete the solar cell device.

Quantitative Data for Perovskite Synthesis with Ionic Liquid Additives

This table provides representative concentrations and processing parameters for ionic liquid additives in perovskite precursor solutions.

Additive TypePerovskite CompositionAdditive Concentration (mol%)Annealing Temp. (°C)Annealing Time (min)
Ionic Liquid (General) MAPbI₃0.1 - 5.0100 - 15010 - 60
MEM-MIM-Cl [5](FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅Not specified10030
MAAc [1]MAPbI₃Not specifiedNot specifiedNot specified
Signaling Pathway for Perovskite Crystallization Control

The diagram below illustrates the hypothesized mechanism by which an ionic liquid additive like TMAHS can influence perovskite crystal growth.

Perovskite_Crystallization cluster_solution Precursor Solution cluster_crystallization Crystallization Process cluster_film Final Perovskite Film Precursors PbI₂ + MAI Complex Intermediate Complex (e.g., PbI₂-TMA⁺-HSO₄⁻) Precursors->Complex Coordination TMAHS TMAHS Additive TMAHS->Complex Nucleation Controlled Nucleation Complex->Nucleation Crystal_Growth Slower Crystal Growth Nucleation->Crystal_Growth Large_Grains Larger Crystal Grains Crystal_Growth->Large_Grains Defect_Passivation Passivated Grain Boundaries (by HSO₄⁻) Crystal_Growth->Defect_Passivation Improved_Film High-Quality Film Large_Grains->Improved_Film Defect_Passivation->Improved_Film

Fig. 2: Hypothesized role of TMAHS in perovskite crystallization.

Conclusion

This compound presents an intriguing, though underexplored, candidate for the synthesis of advanced materials. Based on the well-documented role of the TMA⁺ cation as a structure-directing agent and the growing interest in ionic liquids as additives in perovskite fabrication, TMAHS offers a unique combination of properties. The protocols and data presented here provide a foundation for researchers to explore the potential of TMAHS in creating novel zeolites and improving the performance of perovskite solar cells. Further experimental work is necessary to validate these hypothesized applications and to fully elucidate the role of the hydrogensulfate anion in these synthetic processes.

References

Applications of Tetramethylammonium Hydrogensulfate in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate (TMAHS) is a quaternary ammonium (B1175870) salt that serves as a versatile component in various electrochemical systems. Its utility stems from its properties as a supporting electrolyte, an electrolyte additive, and a precursor for the synthesis of ionic liquids. This document provides detailed application notes and experimental protocols for the use of TMAHS in several key electrochemical applications, including its role in enhancing the performance of zinc-ion and lead-acid batteries, and its function as a supporting electrolyte in voltammetric analysis.

Application as an Electrolyte Additive in Zinc-Ion Batteries

The addition of tetramethylammonium cations to aqueous zinc-ion battery electrolytes can significantly improve the battery's performance by mitigating dendrite growth and suppressing side reactions. The tetramethylammonium ions adsorb on the zinc anode surface, creating an electrostatic shield that promotes uniform zinc deposition.

Quantitative Data Summary
ParameterValueConditions
Cycling Stability> 1800 hoursCurrent Density: 0.5 mA cm⁻², Capacity: 0.5 mAh cm⁻² (Zn-Zn symmetrical cell)
Initial Capacity181.3 mAh g⁻¹Current Density: 0.2 A g⁻¹ (Zn/MnO₂ full cell)
Capacity Retention98.72% after 200 cyclesZn/MnO₂ full cell
Additive Concentration0.25 mM (Tetramethylammonium sulfate (B86663) hydrate)In aqueous electrolyte
Experimental Protocol: Preparation and Evaluation of a Zn-Ion Battery with TMAHS Additive

This protocol describes the preparation of an electrolyte containing a tetramethylammonium salt and the subsequent electrochemical testing of a Zn-MnO₂ full cell.

1. Materials and Reagents:

  • Zinc Sulfate (ZnSO₄)

  • Manganese Sulfate (MnSO₄)

  • Tetramethylammonium hydrogensulfate (TMAHS) or Tetramethylammonium sulfate hydrate (B1144303) (TMA₂SO₄)

  • Deionized water

  • Zinc foil (anode)

  • MnO₂ powder (cathode)

  • Carbon black

  • Polyvinylidene fluoride (B91410) (PVDF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Glass fiber separator

  • CR2032 coin cell components

2. Electrolyte Preparation:

  • Prepare the baseline aqueous electrolyte by dissolving ZnSO₄ and MnSO₄ in deionized water to the desired concentrations (e.g., 2 M ZnSO₄ and 0.1 M MnSO₄).

  • Prepare the additive-containing electrolyte by adding a small amount of TMAHS to the baseline electrolyte to achieve the desired concentration (e.g., 0.25 mM).

  • Stir the solution until the TMAHS is completely dissolved.

3. Cathode Preparation:

  • Mix MnO₂ powder, carbon black, and PVDF in a weight ratio of 70:20:10.

  • Add NMP to the mixture and stir to form a homogeneous slurry.

  • Coat the slurry onto a stainless steel current collector and dry in a vacuum oven at 80°C for 12 hours.

  • Cut the dried cathode sheet into circular electrodes.

4. Cell Assembly:

  • Assemble a CR2032 coin cell in an argon-filled glove box.

  • Use the prepared MnO₂ electrode as the cathode and a zinc foil disc as the anode.

  • Place a glass fiber separator between the electrodes.

  • Add a few drops of the prepared electrolyte (with or without the TMAHS additive) to saturate the separator and electrodes.

5. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans on the assembled cells using a potentiostat to evaluate the electrochemical reactions.

  • Galvanostatic Charging-Discharging: Cycle the cells at a constant current density (e.g., 0.2 A g⁻¹) within a defined voltage window to determine the specific capacity, cycling stability, and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells to analyze the charge transfer resistance and other interfacial properties.

Workflow Diagram

ZincIonBatteryWorkflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing A Prepare Baseline Electrolyte (ZnSO4 + MnSO4) B Add TMAHS Additive A->B E Assemble CR2032 Coin Cell B->E C Prepare MnO2 Cathode C->E D Prepare Zinc Anode D->E F Cyclic Voltammetry E->F G Galvanostatic Cycling E->G H Electrochemical Impedance Spectroscopy E->H

Workflow for Zinc-Ion Battery Preparation and Testing.

Application as an Electrolyte Additive in Lead-Acid Batteries

In lead-acid batteries, quaternary ammonium salts like tetrabutylammonium (B224687) hydrogen sulfate (a related compound to TMAHS) can be used as electrolyte additives to influence the hydrogen and oxygen evolution overpotentials and modify the structure of the PbSO₄ layer. These effects can potentially improve the battery's performance and lifespan.

Experimental Protocol: Cyclic Voltammetry Analysis of a Lead-Acid Battery Electrolyte with a TMAHS-related Additive

This protocol outlines the procedure for studying the effect of a tetramethylammonium-type additive on the electrochemical behavior of a lead-acid battery system using cyclic voltammetry.

1. Materials and Reagents:

  • Sulfuric acid (H₂SO₄), battery grade

  • Deionized water

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or TMAHS

  • Lead-antimony-tin grid alloy (working electrode)

  • Platinum black (counter electrode)

  • Saturated Calomel Electrode (SCE) or other suitable reference electrode

  • Potentiostat/Galvanostat

2. Electrolyte Preparation:

  • Prepare the sulfuric acid electrolyte of the desired concentration (e.g., 4.8 M) by carefully adding concentrated H₂SO₄ to deionized water.

  • Prepare a series of electrolyte solutions with varying concentrations of the TBAHS or TMAHS additive.

3. Electrochemical Cell Setup:

  • Use a three-electrode electrochemical cell.

  • The working electrode is the lead-antimony-tin grid alloy.

  • The counter electrode is platinum black.

  • The reference electrode is a Saturated Calomel Electrode (SCE).

4. Cyclic Voltammetry Measurement:

  • Immerse the three electrodes in the prepared electrolyte.

  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry scans within a potential range that covers the hydrogen and oxygen evolution reactions (e.g., -2.5 V to +2.5 V vs. SCE).

  • Set a suitable scan rate (e.g., 50 mV/s).

  • Record the cyclic voltammograms for the electrolyte with and without the additive.

  • Analyze the changes in the peak potentials and currents for the oxidation and reduction processes to understand the effect of the additive.

Logical Relationship Diagram

LeadAcidBatteryLogic A TMAHS-type Additive in H2SO4 Electrolyte B Increased Hydrogen Overpotential A->B C Increased Oxygen Overpotential A->C D Modified PbSO4 Crystalline Structure A->D E Altered Oxidation/ Reduction Peak Currents A->E F Potential Improvement in Battery Performance B->F C->F D->F E->F

Effect of TMAHS-type Additive in Lead-Acid Batteries.

Application as a Supporting Electrolyte in Voltammetry

TMAHS is a suitable supporting electrolyte for various electrochemical analyses, such as cyclic voltammetry. Its role is to increase the conductivity of the solution and minimize the iR drop, ensuring that the measured potential is accurately applied at the electrode-solution interface.

Experimental Protocol: General Procedure for Cyclic Voltammetry using TMAHS as a Supporting Electrolyte

This protocol provides a general guideline for using TMAHS as a supporting electrolyte in a cyclic voltammetry experiment.

1. Materials and Reagents:

  • This compound (TMAHS)

  • Solvent (e.g., deionized water, acetonitrile)

  • Electroactive analyte of interest

  • Working electrode (e.g., glassy carbon, platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl, SCE)

  • Potentiostat/Galvanostat

2. Solution Preparation:

  • Dissolve a specific amount of TMAHS in the chosen solvent to prepare the supporting electrolyte solution with a concentration significantly higher than the analyte (e.g., 0.1 M).

  • Add the electroactive analyte to the supporting electrolyte solution to the desired concentration (e.g., 1 mM).

  • De-aerate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 15 minutes to remove dissolved oxygen.

3. Electrochemical Measurement:

  • Set up the three-electrode cell with the prepared solution.

  • Connect the electrodes to the potentiostat.

  • Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen re-entry.

  • Perform a cyclic voltammetry scan by sweeping the potential between two set points at a specific scan rate.

  • Record the resulting current-voltage curve (voltammogram).

  • Analyze the voltammogram to determine the redox potentials and study the electrochemical behavior of the analyte.

Experimental Workflow Diagram

CV_Workflow A Prepare Supporting Electrolyte (0.1 M TMAHS in solvent) B Add Electroactive Analyte (e.g., 1 mM) A->B C De-aerate Solution with Inert Gas B->C D Set up Three-Electrode Electrochemical Cell C->D E Perform Cyclic Voltammetry Scan D->E F Record and Analyze Voltammogram E->F

Workflow for Cyclic Voltammetry with TMAHS.

Troubleshooting & Optimization

Improving reaction yield with Tetramethylammonium hydrogensulfate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetramethylammonium (B1211777) hydrogensulfate as a phase-transfer catalyst to improve reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Tetramethylammonium hydrogensulfate.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient phase transferIncrease Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. For viscous mixtures, a mechanical stirrer is recommended.[1] • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase it. An optimal concentration is necessary to maintain the catalytic cycle. • Catalyst Purity: Ensure the this compound is of high purity and dry, as impurities can poison the catalyst.
Low concentration of the active species in the organic phaseSolvent Choice: The polarity of the organic solvent affects the solubility of the ion pair. Test different solvents (e.g., toluene, dichloromethane, acetonitrile) to find the optimal one for your specific reaction.[2] • Aqueous Phase Concentration: Use a more concentrated solution of the inorganic salt (nucleophile source) to increase the probability of the catalyst pairing with the desired anion.[1][2]
Reaction temperature is too lowIncrease Temperature: Cautiously increase the reaction temperature in 10°C increments, as this generally increases the reaction rate. Be mindful that quaternary ammonium (B1175870) salts can degrade at high temperatures, especially in the presence of a strong base.[3]
Slow Reaction Rate Insufficient mixingEnhance Agitation: Increase the stirring speed or consider using sonication to improve the mass transfer between phases.[1]
Low catalyst concentrationIncrease Catalyst Amount: Gradually increase the molar percentage of the catalyst to see if it improves the reaction rate.
Inappropriate solventSolvent Screening: A solvent that better solubilizes the catalyst-anion ion pair can accelerate the reaction.
Formation of Side Products Catalyst degradationTemperature Control: Avoid excessive temperatures, as this compound can decompose, especially under strongly basic conditions, potentially leading to the formation of byproducts.[3] • Reaction Time: Optimize the reaction time; prolonged exposure to reaction conditions can lead to the degradation of products or the catalyst.
Competing reactionsBase Strength: If using a base, ensure it is of appropriate strength. A base that is too strong might lead to unwanted side reactions.
Difficulty in Product Isolation Emulsion formationBreak the Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. In some cases, filtration through celite can be effective.
Catalyst remaining in the productAqueous Wash: Wash the organic phase with water or brine to remove the water-soluble catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a phase-transfer catalyst?

This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC).[4] In a biphasic reaction system (e.g., aqueous and organic), it facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. Its cationic tetramethylammonium head is hydrophilic, while the overall salt has sufficient organic character to be soluble in the organic phase, allowing it to shuttle anions across the phase boundary.[1]

Q2: What are the advantages of using this compound?

Using this compound can lead to:

  • Increased reaction rates and yields.[5]

  • Milder reaction conditions (e.g., lower temperatures).

  • The use of less expensive and more environmentally friendly inorganic bases and solvents.[6]

  • Improved selectivity in some reactions.

Q3: How does the structure of this compound affect its catalytic activity?

The efficiency of a quaternary ammonium salt as a PTC is influenced by the lipophilicity of its cation. While Tetramethylammonium is at the lower end of lipophilicity compared to salts with longer alkyl chains (like tetrabutylammonium), its high solubility in aqueous and polar organic solvents can be advantageous for certain reactions.[3][7] For reactions where the rate-limiting step is the transfer of hydrophilic anions, a less lipophilic cation can sometimes be effective.[6]

Q4: What types of reactions are catalyzed by this compound?

As a phase-transfer catalyst, it can be used in a variety of reactions, including:

  • Nucleophilic substitution reactions (e.g., alkylations, esterifications).

  • Condensation reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.

  • Oxidation and reduction reactions.

Q5: How should I store and handle this compound?

It should be stored in a cool, dry place away from incompatible materials. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Q6: Can this compound be recovered and reused?

In principle, quaternary ammonium salt catalysts can be recovered and reused. A general method involves separating the catalyst from the reaction mixture, often by extraction, and then purifying it. One common technique for regenerating quaternary ammonium salts involves washing the organic phase containing the catalyst with water to remove it, followed by purification.[2] Another approach involves adding a strong base to an aqueous solution of the used catalyst to precipitate the quaternary ammonium hydroxide, which can then be isolated.

Experimental Protocols

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

This protocol describes a one-pot synthesis of dihydropyrimidinones using this compound as a catalyst.

Materials:

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and this compound in ethanol.

  • Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Expected Outcome: This procedure typically affords the desired 3,4-dihydropyrimidin-2(1H)-one in good to excellent yields.

Esterification of a Carboxylic Acid

This protocol outlines the esterification of a carboxylic acid with an alkyl halide under phase-transfer conditions.

Materials:

  • Carboxylic acid (1 mmol)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM) (10 mL)

  • Water (10 mL)

Procedure:

  • Dissolve the carboxylic acid and this compound in DCM in a round-bottom flask.

  • Add an aqueous solution of potassium carbonate.

  • Stir the biphasic mixture vigorously and add the alkyl halide.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data

The yield of a reaction catalyzed by this compound can be influenced by various parameters. The following table provides a template for optimizing the Biginelli reaction.

Table 1: Optimization of the Biginelli Reaction for the Synthesis of Monastrol

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15EthanolReflux475
210EthanolReflux485
315EthanolReflux486
410AcetonitrileReflux480
510Solvent-free100290
610Ethanol60670

Note: The data in this table is representative and based on typical results for Biginelli reactions under phase-transfer catalysis. Actual yields may vary depending on the specific substrates and experimental conditions.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - Aldehyde - β-ketoester - Urea/Thiourea start->reagents catalyst Add Tetramethylammonium hydrogensulfate (catalyst) reagents->catalyst solvent Add Solvent (e.g., Ethanol) catalyst->solvent reaction Heat to Reflux (2-4 hours) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Precipitate in ice water monitoring->workup Complete isolation Isolate Product: - Filter solid - Wash with cold water/ethanol workup->isolation purification Dry and Recrystallize isolation->purification end Pure Product purification->end

General workflow for the Biginelli reaction.

troubleshooting_low_yield start Low Yield Observed check_agitation Is agitation vigorous? start->check_agitation increase_agitation Increase stirring speed or use mechanical stirrer check_agitation->increase_agitation No check_catalyst Is catalyst loading optimal? check_agitation->check_catalyst Yes increase_agitation->check_catalyst increase_catalyst Increase catalyst loading (e.g., to 5-10 mol%) check_catalyst->increase_catalyst No check_temp Is reaction temperature adequate? check_catalyst->check_temp Yes increase_catalyst->check_temp increase_temp Increase temperature in increments check_temp->increase_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes increase_temp->check_solvent screen_solvents Screen different solvents (e.g., Toluene, MeCN) check_solvent->screen_solvents No end Re-evaluate Yield check_solvent->end Yes screen_solvents->end

Troubleshooting decision tree for low yield.

biginelli_mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration aldehyde Aldehyde imine N-Acyliminium Ion aldehyde->imine + H+ urea Urea urea->imine intermediate1 Open-chain Intermediate imine->intermediate1 ketoester β-Ketoester Enolate ketoester->intermediate1 intermediate2 Tetrahydropyrimidine intermediate1->intermediate2 Cyclization product Dihydropyrimidinone intermediate2->product - H2O

Simplified mechanism of the Biginelli reaction.

References

Technical Support Center: Overcoming Solubility Issues with Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with Tetramethylammonium hydrogensulfate (TMAHS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMAHS)?

A1: this compound is a quaternary ammonium (B1175870) salt. It is a white to off-white crystalline powder. Due to its ionic nature, it is readily soluble in water and polar organic solvents. It is commonly used as an ion-pairing reagent in chromatography, a phase-transfer catalyst in organic synthesis, and as an electrolyte.

Q2: In which solvents is TMAHS generally soluble?

A2: TMAHS exhibits high solubility in polar solvents. This includes water, as well as polar organic solvents like methanol (B129727) and ethanol. Its solubility is limited in non-polar solvents.

Q3: What are the main applications of TMAHS where solubility is a critical factor?

A3: The solubility of TMAHS is crucial for its function as a phase-transfer catalyst, where it facilitates reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). It is also important in ion-pair chromatography, where it is used to enhance the separation of analytes.

Q4: What factors can negatively impact the solubility of TMAHS?

A4: The primary factor is the polarity of the solvent. TMAHS is sparingly soluble or insoluble in non-polar organic solvents such as toluene (B28343) or hexane. Temperature can also play a role; for most solids, solubility increases with temperature. The presence of a common ion in the solution can decrease its solubility.

Troubleshooting Guide

Problem 1: TMAHS is not dissolving in my organic solvent.

  • Cause: The solvent is likely non-polar. TMAHS, being a salt, has very low solubility in non-polar organic solvents.

  • Solution:

    • Switch to a Polar Solvent: If your experimental design allows, use a polar solvent such as water, methanol, or ethanol.

    • Use a Co-solvent: Introduce a polar co-solvent to your non-polar solvent. This will increase the overall polarity of the solvent mixture and enhance the solubility of TMAHS. See Protocol 1 for a detailed methodology.

Problem 2: My TMAHS solution is cloudy or has formed a precipitate.

  • Cause: This can occur if the solution is saturated or supersaturated and the temperature has decreased. It can also happen if a less polar solvent was added to a solution of TMAHS in a polar solvent.

  • Solution:

    • Gentle Heating: Gently warm the solution while stirring. For many salts, solubility increases with temperature.

    • Addition of a Polar Co-solvent: If the precipitate formed after adding a less polar solvent, add more of the initial polar solvent until the solution becomes clear.

    • Filtration: If an insoluble impurity is suspected, filter the solution.

Problem 3: The dissolution of TMAHS is very slow.

  • Cause: The rate of dissolution can be affected by particle size and agitation. Larger crystals will dissolve more slowly. Insufficient stirring will also slow down the process.

  • Solution:

    • Reduce Particle Size: Gently grind the TMAHS crystals using a mortar and pestle before adding them to the solvent. This increases the surface area available for solvation.

    • Increase Agitation: Use a magnetic stirrer or mechanical stirrer to ensure the solution is well-agitated.

    • Sonication: In some cases, placing the mixture in an ultrasonic bath can accelerate dissolution.

Data Presentation

Table 1: Estimated Solubility of this compound (TMAHS) in Various Solvents at 25°C

SolventChemical FormulaPolarityEstimated Solubility ( g/100 mL)
WaterH₂OHigh> 50
MethanolCH₃OHHigh> 20
EthanolC₂H₅OHHigh5 - 10
AcetoneC₃H₆OMedium1 - 5
DichloromethaneCH₂Cl₂Medium< 1
TolueneC₇H₈Low< 0.1
HexaneC₆H₁₄Low< 0.01

Note: These are estimated values based on qualitative descriptions and data for structurally similar compounds. Actual solubility may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Dissolving TMAHS in a Non-Polar Solvent using a Co-solvent

This protocol describes how to dissolve TMAHS in a predominantly non-polar solvent system for use in a chemical reaction.

Materials:

  • This compound (TMAHS)

  • Non-polar solvent (e.g., Toluene)

  • Polar co-solvent (e.g., Methanol)

  • Glassware (beaker, graduated cylinders, magnetic stirrer, and stir bar)

Procedure:

  • Initial Suspension: In a beaker, add the desired amount of TMAHS to the non-polar solvent (e.g., toluene).

  • Stirring: Begin stirring the suspension with a magnetic stirrer.

  • Co-solvent Addition: Slowly add the polar co-solvent (e.g., methanol) dropwise to the suspension while continuing to stir vigorously.

  • Observation: Continue adding the co-solvent until the TMAHS is completely dissolved and the solution is clear.

  • Quantification: Record the volume of the co-solvent required to achieve complete dissolution. This will help in maintaining a consistent solvent ratio for future experiments.

  • Proceed with Reaction: The resulting solution can now be used in your chemical reaction.

Protocol 2: Using TMAHS as a Phase-Transfer Catalyst for Nucleophilic Substitution

This protocol provides a representative example of using TMAHS as a phase-transfer catalyst for the reaction between an alkyl halide (in an organic phase) and a nucleophile (in an aqueous phase).

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium cyanide)

  • This compound (TMAHS)

  • Organic solvent (e.g., Dichloromethane)

  • Deionized water

  • Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve the sodium cyanide in deionized water to create the aqueous phase.

  • Organic Phase and Catalyst Addition: To the same flask, add the organic solvent (dichloromethane), the alkyl halide (1-bromooctane), and the TMAHS (typically 1-5 mol% relative to the alkyl halide).

  • Reaction Setup: Equip the flask with a condenser and a magnetic stirrer.

  • Reaction Execution: Heat the two-phase mixture to a gentle reflux (around 40-45°C for dichloromethane) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any remaining product.

  • Washing: Combine the organic layers and wash them with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by a suitable method, such as distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting TMAHS Solubility Issues start Start: Solubility Issue with TMAHS check_solvent Is the solvent polar (e.g., water, methanol)? start->check_solvent non_polar Issue: Insoluble in Non-Polar Solvent check_solvent->non_polar No slow_dissolution Issue: Slow Dissolution check_solvent->slow_dissolution Yes, but slow precipitate Issue: Precipitate Formation check_solvent->precipitate Yes, but precipitate forms use_cosolvent Action: Use a polar co-solvent (Protocol 1) non_polar->use_cosolvent end End: TMAHS Dissolved use_cosolvent->end increase_agitation Action: Increase stirring/ sonication slow_dissolution->increase_agitation reduce_particle_size Action: Grind crystals increase_agitation->reduce_particle_size reduce_particle_size->end gentle_heating Action: Gentle heating precipitate->gentle_heating gentle_heating->end

Caption: Troubleshooting workflow for TMAHS solubility.

Phase_Transfer_Catalysis Mechanism of Phase-Transfer Catalysis with TMAHS cluster_aqueous Aqueous Phase cluster_organic Organic Phase TMAHS_aq TMA+ HSO4- TMA_Nu_aq TMA+ Nu- TMAHS_aq->TMA_Nu_aq Ion Exchange Nu_aq Nu- Nu_aq->TMA_Nu_aq RX_org R-X TMA_Nu_aq->RX_org Reaction Product_org R-Nu RX_org->Product_org TMA_X_org TMA+ X- RX_org->TMA_X_org TMA_X_org->TMAHS_aq Catalyst Regeneration

Caption: Phase-transfer catalysis mechanism.

Tetramethylammonium hydrogensulfate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetramethylammonium (B1211777) Hydrogensulfate (TMAHS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of TMAHS. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid Tetramethylammonium hydrogensulfate (TMAHS)?

A1: Solid TMAHS is a white crystalline substance that is stable under normal storage conditions.[1] However, it is hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry place to prevent degradation.[1]

Q2: What are the known incompatibilities of TMAHS?

A2: TMAHS is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q3: What happens when TMAHS is heated?

A3: TMAHS has a melting point in the range of 292-297 °C.[3] Upon strong heating, especially under fire conditions, it will decompose. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[2][4]

Q4: Is TMAHS stable in aqueous solutions?

A4: The tetramethylammonium (TMA) cation is generally stable in aqueous solutions. However, the stability can be affected by pH. In highly alkaline solutions and at elevated temperatures, degradation of the TMA cation can occur.[1] The hydrogensulfate anion will act as a weak acid in solution.

Q5: What are the likely degradation pathways for the tetramethylammonium cation in TMAHS?

A5: The tetramethylammonium cation lacks beta-hydrogens, making the Hofmann elimination pathway unlikely. The primary degradation pathway, particularly in the presence of strong nucleophiles like hydroxide (B78521) ions at elevated temperatures, is likely to be a nucleophilic substitution (SN2) reaction. This would involve the attack of a nucleophile on one of the methyl groups, leading to the formation of trimethylamine (B31210) and methanol. Further demethylation can lead to dimethylamine (B145610) and methylamine.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pH change in aqueous solution of TMAHS. The hydrogensulfate (bisulfate) anion (HSO₄⁻) is a weak acid and will lower the pH of an unbuffered aqueous solution.Buffer the solution to the desired pH if your experiment is pH-sensitive.
Appearance of a fishy or amine-like odor in the experiment. This could indicate thermal or chemical degradation of the tetramethylammonium cation to form trimethylamine or other volatile amines.Review your experimental conditions. Check for localized overheating or unintended exposure to strong bases. Consider analyzing the headspace of your sample by GC-MS to identify volatile components.
Inconsistent results in chromatography when using TMAHS as an ion-pairing agent. 1. Degradation of TMAHS. 2. Hygroscopic nature of TMAHS leading to inaccurate concentration of prepared solutions.1. Prepare fresh solutions of TMAHS for each set of experiments. Store the solid compound in a desiccator. 2. Dry the TMAHS in a vacuum oven at a temperature below its decomposition point before weighing, or accurately determine the water content of the solid to correct for it.
Precipitate formation when mixing TMAHS solution with other reagents. TMAHS may be incompatible with certain salts, leading to precipitation. For example, mixing with salts of large anions could lead to the precipitation of a different tetramethylammonium salt.Check the solubility of all components in the mixture. Perform a small-scale compatibility test before mixing bulk solutions.

Quantitative Stability Data

Parameter Value Notes
Melting Point 292-297 °CIndicates high thermal stability in the solid state.[3]
Hazardous Decomposition Products (Thermal) Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides (SOx)Formed under fire conditions.[2][4]
Compatibility Incompatible with strong oxidizing agents.[2]
Hygroscopicity HygroscopicMust be stored in a dry environment.[2]

Experimental Protocols

Protocol 1: Gravimetric Determination of Water Content in TMAHS

Objective: To determine the percentage of water in a sample of TMAHS.

Methodology:

  • Accurately weigh a clean, dry weighing bottle (W₁).

  • Add approximately 1-2 g of the TMAHS sample to the weighing bottle and record the total weight (W₂).

  • Place the open weighing bottle and its cap in a vacuum oven.

  • Dry the sample at 70-80 °C under vacuum for 4-6 hours.

  • Transfer the weighing bottle to a desiccator to cool to room temperature.

  • Reweigh the weighing bottle with the dried sample (W₃).

  • Calculate the percentage of water using the formula: % Water = [(W₂ - W₃) / (W₂ - W₁)] * 100

Protocol 2: HPLC Analysis for Detecting Trimethylamine as a Degradation Product

Objective: To qualitatively or quantitatively assess the degradation of TMAHS by detecting the presence of trimethylamine.

Methodology:

  • Sample Preparation: Prepare a known concentration of your TMAHS solution that has been subjected to the experimental conditions of interest (e.g., elevated temperature, high pH).

  • Standard Preparation: Prepare a standard solution of trimethylamine hydrochloride of a known concentration in the same solvent.

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A buffered mobile phase (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH should be controlled to ensure the amine is in its protonated form.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

  • Analysis:

    • Inject the standard solution to determine the retention time of trimethylamine.

    • Inject the sample solution.

    • The presence of a peak at the same retention time as the standard indicates the formation of trimethylamine.

    • Quantification can be achieved by creating a calibration curve with multiple trimethylamine standards.

Visualizations

degradation_pathway TMAHS Tetramethylammonium Hydrogensulfate (TMAHS) TMA_ion Tetramethylammonium Cation (TMA+) TMAHS->TMA_ion In solution HSO4_ion Hydrogensulfate Anion (HSO4-) TMAHS->HSO4_ion In solution TMA Trimethylamine (TMA) TMA_ion->TMA SN2 Reaction MeOH Methanol (CH3OH) TMA_ion->MeOH SN2 Reaction Nucleophile Nucleophile (e.g., OH-) + Heat Nucleophile->TMA_ion

Caption: A simplified diagram of a potential degradation pathway of the tetramethylammonium cation via an SN2 reaction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start TMAHS Sample Stressed_Sample Stressed TMAHS Sample (e.g., high temp/pH) Start->Stressed_Sample Control_Sample Control TMAHS Sample (Normal Conditions) Start->Control_Sample HPLC HPLC-UV/MS Analysis Stressed_Sample->HPLC Control_Sample->HPLC Compare Compare Chromatograms HPLC->Compare Degradation Degradation Detected Compare->Degradation New Peaks (e.g., Trimethylamine) Stable No Degradation Compare->Stable No Significant Difference

Caption: Experimental workflow for detecting the degradation of TMAHS using HPLC.

References

Technical Support Center: Optimizing Reaction Conditions for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phase transfer catalysis (PTC). Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase transfer catalysis and what are its main advantages?

Phase transfer catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2][3] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed.[1][2][3] The primary advantages of PTC include:

  • Increased reaction rates: By bringing reactants together, PTC can dramatically accelerate reaction times.[4]

  • Milder reaction conditions: Reactions can often be carried out at lower temperatures and with less hazardous reagents.[5]

  • Higher yields and selectivity: PTC can lead to improved product yields and fewer side products.[6][7]

  • Use of inexpensive and environmentally friendly reagents: It allows the use of simple inorganic bases and reduces the need for expensive, anhydrous, or hazardous organic solvents.[1][5]

  • Simplified workup procedures: The biphasic nature of the system often simplifies product isolation.[1]

Q2: What are the most common types of phase transfer catalysts?

The most common phase transfer catalysts fall into a few main categories:

  • Quaternary Ammonium Salts: These are the most widely used due to their affordability and effectiveness.[7][8] Examples include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium chloride (TBAC), and methyltrioctylammonium chloride (Aliquat 336).

  • Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts, making them suitable for higher temperature reactions.[7][8]

  • Crown Ethers and Cryptands: These are highly effective at complexing with alkali metal cations and transferring them into the organic phase.[7][9]

  • Polyethylene Glycols (PEGs): These are inexpensive and can be effective catalysts in certain reactions.[8]

Q3: How do I choose the right phase transfer catalyst for my reaction?

The choice of catalyst depends on several factors, including the nature of the reactants, the solvent system, and the reaction temperature. A good starting point is to consider the pKa of the reacting anion's conjugate acid.[10] For anions with a pKa < 16 (e.g., phenoxides, cyanides), a catalyst with 16-32 carbon atoms is often a good choice.[10] For reactions involving the transfer of hydroxide (B78521) (pKa of water is ~15.7), more hydrophilic catalysts may be required.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My PTC reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in PTC and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

LowConversion start Low or No Conversion Observed catalyst 1. Check Catalyst & Loading start->catalyst agitation 2. Evaluate Agitation catalyst->agitation Catalyst OK sub_catalyst Action: - Increase catalyst loading (1-5 mol%) - Verify catalyst purity catalyst->sub_catalyst reagents 3. Assess Reactant & Base Concentration agitation->reagents Agitation Sufficient sub_agitation Action: - Increase stirring speed - Use a mechanical stirrer for viscous mixtures agitation->sub_agitation solvent 4. Re-evaluate Solvent Choice reagents->solvent Reagents OK sub_reagents Action: - Use a more concentrated aqueous phase - Consider a stronger base if deprotonation is slow reagents->sub_reagents temperature 5. Optimize Temperature solvent->temperature Solvent Appropriate sub_solvent Action: - Test solvents with different polarities - Ensure catalyst and ion pair are soluble solvent->sub_solvent end_node Improved Conversion temperature->end_node Optimized sub_temperature Action: - Incrementally increase temperature - Monitor for catalyst decomposition temperature->sub_temperature

Caption: Troubleshooting workflow for low or no product conversion in PTC reactions.

Detailed Troubleshooting Steps:

  • Catalyst Issues:

    • Insufficient Catalyst Loading: The catalyst concentration is crucial. Start with a loading of 1-2 mol% and incrementally increase it to 5 mol% if necessary.[11]

    • Catalyst Purity: Impurities can poison the catalyst. Ensure your catalyst is pure and dry.

    • Inappropriate Catalyst: The chosen catalyst may not be lipophilic enough to efficiently transfer the anion into the organic phase. Consider a catalyst with longer alkyl chains for more lipophilic substrates.

  • Inefficient Mass Transfer:

    • Poor Agitation: Inadequate stirring leads to a small interfacial area between the two phases, limiting the transfer of reactants. Increase the stirring speed. For viscous reaction mixtures, a mechanical stirrer is recommended.[9]

  • Reactant and Reagent Issues:

    • Low Concentration in Aqueous Phase: The concentration of the nucleophile or base in the aqueous phase may be too low. Using a more concentrated solution can increase the rate of transfer.[9]

    • Insufficient Base Strength: If your reaction involves a deprotonation step, the base may not be strong enough. Consider using a stronger base.

  • Solvent Choice:

    • Inappropriate Solvent: The organic solvent plays a critical role in solubilizing the catalyst-anion ion pair. The polarity of the solvent can significantly affect the reaction rate.[12][13] Test a range of solvents with varying polarities.

  • Reaction Temperature:

    • Temperature Too Low: Many reactions have a significant activation energy. Cautiously increasing the reaction temperature in increments can increase the reaction rate.[14]

    • Temperature Too High: Excessive heat can lead to catalyst decomposition, particularly for quaternary ammonium salts in the presence of a strong base.[15]

Issue 2: Catalyst Decomposition

Q: I suspect my phase transfer catalyst is decomposing during the reaction. What are the signs and how can I prevent it?

A: Catalyst decomposition is a common problem, especially at elevated temperatures and in the presence of strong bases.

Signs of Catalyst Decomposition:

  • A change in the color of the reaction mixture.

  • Formation of unexpected byproducts.

  • A decrease in the reaction rate over time.

  • Formation of a precipitate.

Prevention and Mitigation:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.

  • Choose a More Stable Catalyst: Quaternary phosphonium salts are generally more thermally stable than quaternary ammonium salts.[7][8]

  • Use a Milder Base: If a strong base is causing decomposition, consider using a weaker base if the reaction allows.

  • Immobilized Catalysts: Using a catalyst supported on a solid matrix can sometimes improve stability and allows for easier recovery.

Issue 3: Formation of Emulsions During Workup

Q: I am having trouble with emulsion formation during the workup of my PTC reaction. How can I break the emulsion and prevent it from forming in the future?

A: Emulsion formation is a frequent issue in biphasic reactions, especially when a phase transfer catalyst is used, as they are often surface-active.

Breaking an Emulsion:

  • Patience: Allow the mixture to stand undisturbed for some time. Sometimes, the emulsion will break on its own.[16]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.[8][16]

  • Addition of More Organic Solvent: Diluting the organic phase can sometimes destabilize the emulsion.[8]

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion.[16]

  • Gentle Heating or Cooling: A slight change in temperature can sometimes be effective.[8]

Preventing Emulsion Formation:

  • Gentle Mixing: During extraction, gently invert the separatory funnel instead of shaking it vigorously.[17]

  • Solvent Choice: Sometimes, changing the organic solvent can prevent emulsion formation.[8]

Quantitative Data Tables

The following tables provide a summary of quantitative data to aid in the selection of reaction parameters.

Table 1: Comparison of Phase Transfer Catalysts for Benzyl (B1604629) Cyanide Synthesis [18]

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt2-4>95
Aliquat 336Quaternary Ammonium Salt2-3>95
18-Crown-6Crown Ether2-4>90
[BMIM][BF4]Ionic Liquid492

Reaction Conditions: Benzyl chloride, Sodium Cyanide, Water/Toluene (B28343), 80-90°C.

Table 2: Effect of Solvent Polarity on Reaction Yield

SolventRelative PolarityYield (%)Reference
n-Hexane0.009Low[19][20]
Toluene0.099High[18]
Dichloromethane0.309High[9]
Acetonitrile0.460Moderate-High[6]
Water1.000(Aqueous Phase)[19][20]

Note: Optimal solvent polarity is highly reaction-dependent. This table provides a general trend.

Table 3: Effect of Stirring Speed on Reaction Conversion

Stirring Speed (rpm)Conversion (%) after 120 minReference
600~35[15]
700~37[15]
900~39[15]
1000~40[15]
>1500Plateaus[21]

Reaction: Suspension polymerization of vinyl chloride. Note: The effect of stirring speed is highly dependent on the specific reaction and reactor geometry. Generally, a certain minimum speed is required to ensure good mass transfer, after which the effect may plateau.[21]

Experimental Protocols

General Protocol for Optimizing a Phase Transfer Catalysis Reaction

This protocol provides a systematic approach to optimizing a generic PTC reaction.

1. Initial Catalyst Screening: a. Set up a series of small-scale reactions with your chosen substrate, reagent, and a biphasic solvent system (e.g., toluene/water). b. To each reaction, add a different type of phase transfer catalyst (e.g., TBAB, TBAI, Aliquat 336, a phosphonium salt) at a standard loading (e.g., 2 mol%). c. Run the reactions at a moderate temperature (e.g., 60-80 °C) with vigorous stirring. d. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC). e. Identify the catalyst that provides the best initial results in terms of reaction rate and yield.

2. Optimization of Catalyst Loading: a. Using the best catalyst from the initial screen, set up a series of reactions with varying catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%). b. Run the reactions under the same conditions as the initial screen. c. Determine the optimal catalyst loading that provides a high reaction rate without being excessive.

3. Optimization of Reaction Temperature: a. Using the optimal catalyst and loading, run a series of reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C, 100°C). b. Monitor the reactions for both product formation and any signs of catalyst or product decomposition. c. Select the temperature that gives the best balance between reaction rate and stability.

4. Optimization of Solvent: a. With the optimized catalyst, loading, and temperature, screen a variety of organic solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). b. Evaluate the impact of the solvent on the reaction rate and yield.

5. Optimization of Stirring Rate: a. Run the reaction at different stirring speeds to ensure that the reaction is not mass-transfer limited. b. Find the minimum stirring speed at which the reaction rate is maximized.

Reaction Monitoring Workflow

ReactionMonitoring start Start PTC Reaction sampling Take Aliquots at Regular Intervals start->sampling quench Quench Reaction in Aliquot sampling->quench extraction Extract Organic Layer quench->extraction analysis Analyze by GC, HPLC, or TLC extraction->analysis data Plot Concentration vs. Time analysis->data endpoint Determine Reaction Endpoint and Calculate Yield data->endpoint

Caption: A typical workflow for monitoring the progress of a PTC reaction.

Detailed Protocol: Synthesis of Benzyl Cyanide via PTC[6][18]

This protocol details the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in water. Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and TBAB (0.02 equivalents).[6]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.[6]

Reaction Monitoring by GC-MS:

To monitor the reaction progress, small aliquots of the organic layer can be withdrawn at regular intervals, diluted with a suitable solvent (e.g., ethyl acetate), and injected into a GC-MS to quantify the disappearance of the starting material and the appearance of the product.[22][23]

References

Technical Support Center: Preventing Side Reactions with Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetramethylammonium (B1211777) hydrogensulfate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetramethylammonium hydrogensulfate and what are its primary applications?

This compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase transfer catalyst (PTC) in organic synthesis.[1][2] It is also utilized in ion pair chromatography, electrochemistry, and in the development of ionic liquids.[1][3] As a PTC, it facilitates reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by transporting the reactive species across the phase boundary.[1] This can lead to increased reaction rates, milder reaction conditions, and improved yields.[1]

Q2: What are the main advantages of using this compound as a phase transfer catalyst?

The primary advantages of using this compound include:

  • Facilitating reactions between immiscible reactants , which can eliminate the need for expensive, and often toxic, co-solvents.[4]

  • Increasing reaction rates and yields by improving the contact between reactants.[1]

  • Allowing for the use of milder reaction conditions , which can help to prevent the degradation of sensitive products.[5]

  • Its hydrophilic nature makes it suitable for use in aqueous environments.[1]

Q3: What are the known decomposition products of this compound?

Under conditions of thermal stress, this compound can decompose to produce hazardous products, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Sulfur oxides (SOx)

It is crucial to be aware of these potential decomposition products when designing experiments at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield

Low conversion of starting materials to the desired product is a common issue in phase transfer catalysis. Several factors can contribute to this problem.

Potential CauseRecommended Action
Poor Phase Mixing Increase the stirring rate to maximize the interfacial area between the aqueous and organic phases. For viscous reaction mixtures, consider using a mechanical stirrer.
Catalyst Inefficiency The high hydrophilicity of the tetramethylammonium cation can sometimes limit its ability to transfer anions into the organic phase. If low yield persists, consider switching to a more lipophilic PTC, such as a tetrabutylammonium (B224687) or tetrahexylammonium (B1222370) salt.
Inadequate Base Strength If the reaction requires the deprotonation of a substrate, the base may not be strong enough. Consider using a stronger base (e.g., switching from potassium carbonate to sodium hydroxide).
Catalyst "Poisoning" Certain leaving groups, particularly highly polarizable ones like iodide and tosylate, can form strong ion pairs with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. If possible, consider using alternative leaving groups like bromide or mesylate.[6]
Presence of Water This compound is hygroscopic. The presence of excess water can lead to the hydrolysis of reactants or products, or it can excessively hydrate (B1144303) the nucleophile, reducing its reactivity. Ensure the catalyst and solvents are dry, and consider using solid-liquid phase transfer catalysis to minimize water content.
Issue 2: Formation of Unexpected Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired compound.

Potential Side ReactionPrevention Strategy
Hydrolysis The presence of water and a base can lead to the hydrolysis of esters, alkyl halides, or other sensitive functional groups. To minimize hydrolysis, reduce the amount of water in the reaction system. This can be achieved by using a solid inorganic salt instead of an aqueous solution (solid-liquid PTC).
Elimination (in Alkylation Reactions) In Williamson ether synthesis and other alkylation reactions, elimination can compete with the desired substitution, especially with secondary and tertiary alkyl halides. To favor substitution, use a primary alkyl halide whenever possible. Lowering the reaction temperature can also reduce the rate of elimination.
Dialkylation In the alkylation of compounds with multiple acidic protons, over-alkylation can be an issue. To control the extent of alkylation, carefully control the stoichiometry of the base and alkylating agent. Adding the alkylating agent slowly can also help to prevent dialkylation.

Experimental Protocols & Methodologies

While specific protocols are highly dependent on the individual reaction, the following general methodology can be adapted for a typical phase transfer-catalyzed reaction.

General Procedure for a Liquid-Liquid Phase Transfer Catalyzed Alkylation:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the substrate to be alkylated in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the inorganic base (e.g., NaOH, K₂CO₃).

  • Catalyst Addition: Add this compound (typically 1-5 mol%) to the organic phase.

  • Reaction Initiation: With vigorous stirring, add the aqueous base solution to the organic phase.

  • Alkylating Agent Addition: Add the alkylating agent to the reaction mixture. For highly reactive alkylating agents, this may be done dropwise.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizing Experimental Logic

The following diagrams illustrate key concepts in troubleshooting and understanding reactions with this compound.

G cluster_0 Troubleshooting Low Yield Start Low or No Product Yield CheckMixing Is mixing adequate? Start->CheckMixing CheckCatalyst Is the catalyst effective? CheckMixing->CheckCatalyst Yes IncreaseStirring Increase stirring rate CheckMixing->IncreaseStirring No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst Switch to a more lipophilic PTC CheckCatalyst->ChangeCatalyst No CheckLeavingGroup Is catalyst poisoning possible? CheckBase->CheckLeavingGroup Yes StrongerBase Use a stronger base CheckBase->StrongerBase No ChangeLG Change leaving group (e.g., to MsO- or Br-) CheckLeavingGroup->ChangeLG Yes End Yield Improved CheckLeavingGroup->End No IncreaseStirring->End ChangeCatalyst->End StrongerBase->End ChangeLG->End

Caption: A logical workflow for troubleshooting low product yield in a phase transfer-catalyzed reaction.

G cluster_1 Preventing Common Side Reactions SideReaction Observed Side Reaction IsHydrolysis Is it hydrolysis? SideReaction->IsHydrolysis IsElimination Is it elimination (E2)? IsHydrolysis->IsElimination No UseSLPTC Use solid-liquid PTC to minimize water IsHydrolysis->UseSLPTC Yes IsDialkylation Is it dialkylation? IsElimination->IsDialkylation No UsePrimaryHalide Use a primary alkyl halide IsElimination->UsePrimaryHalide Yes ControlStoichiometry Control stoichiometry and add alkylating agent slowly IsDialkylation->ControlStoichiometry Yes Success Side Reaction Minimized IsDialkylation->Success No UseSLPTC->Success UsePrimaryHalide->Success ControlStoichiometry->Success

Caption: A decision-making diagram for preventing common side reactions.

G cluster_2 Phase Transfer Catalysis Mechanism AqueousPhase Aqueous Phase (Nucleophile Nu⁻, M⁺) Catalyst Catalyst (Q⁺HSO₄⁻) AqueousPhase->Catalyst 1. Catalyst in aqueous phase OrganicPhase Organic Phase (Substrate R-X) Reaction Reaction (R-Nu + X⁻) OrganicPhase->Reaction 3. Reaction with substrate IonPairFormation Ion Pair Formation (Q⁺Nu⁻) Catalyst->IonPairFormation 2. Anion exchange Transfer Transfer to Organic Phase IonPairFormation->Transfer Transfer->OrganicPhase CatalystRegeneration Catalyst Regeneration (Q⁺X⁻) Reaction->CatalystRegeneration Return Return to Aqueous Phase CatalystRegeneration->Return Return->AqueousPhase 4. Completes cycle

Caption: A simplified workflow of the phase transfer catalysis mechanism.

References

Technical Support Center: Purification of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylammonium (B1211777) Hydrogensulfate (TMAHS). The following information is designed to help you address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available Tetramethylammonium Hydrogensulfate?

A1: Common impurities in TMAHS can originate from its synthesis, which typically involves the reaction of trimethylamine (B31210) with dimethyl sulfate. Potential impurities include:

  • Unreacted starting materials: Residual trimethylamine or dimethyl sulfate.

  • Byproducts of synthesis: Other methylated ammonium (B1175870) salts.

  • Residual acids or bases: Traces of sulfuric acid or un-neutralized reactants.

  • Water: TMAHS is hygroscopic and can absorb moisture from the atmosphere.

Q2: My this compound is off-white or yellowish. What could be the cause?

A2: A discoloration of TMAHS can indicate the presence of impurities. A yellowish tint, in particular, may suggest the presence of degradation byproducts or residual reactants from the synthesis process. Purification is recommended to remove these colored impurities, especially for sensitive applications like HPLC.

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical methods can be employed to assess the purity of TMAHS:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main component and any organic impurities. A method using a Newcrom AH column with a mobile phase of water, acetonitrile, and an ammonium formate (B1220265) modifier, detected by ELSD or mass spectrometry, can be adapted for this purpose.

  • Titration: Acid-base titration can be used to determine the overall purity by assay. Potentiometric titration is a common method for the analysis of quaternary ammonium salts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Ion Chromatography: This technique can be used to quantify the tetramethylammonium cation and other ionic impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: I am having trouble recrystallizing this compound. It either "oils out" or the yield is very low.

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, forming a liquid phase that is immiscible with the solvent. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Solutions:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For TMAHS, which is a salt, polar solvents are a good starting point. A combination of a solvent in which TMAHS is soluble (e.g., water, methanol, ethanol) and a less polar "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetone, acetonitrile) can be effective.

  • Troubleshooting "Oiling Out":

    • Increase the volume of the solvent.

    • Lower the temperature at which you are dissolving the solid.

    • Change to a solvent with a lower boiling point.

  • Improving Low Yield:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • Ensure the solution is fully saturated before cooling. If necessary, carefully evaporate some of the solvent.

    • Cool the solution slowly to allow for maximum crystal formation. Placing the solution in an ice bath after it has reached room temperature can further increase the yield.

    • Ensure complete transfer of crystals during filtration.

Workflow for Developing a Recrystallization Protocol

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure TMAHS solvent_screen Solvent Screening start->solvent_screen Select potential solvents dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Chosen solvent hot_filtration Hot Filtration (optional) dissolve->hot_filtration If insoluble impurities present cool Slow Cooling dissolve->cool hot_filtration->cool ice_bath Ice Bath cool->ice_bath To maximize yield filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure TMAHS dry->end

A general workflow for developing a recrystallization protocol for TMAHS.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent system and temperatures should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol, methanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold wash solvent

Procedure:

  • Solvent Selection: Test the solubility of a small amount of TMAHS in various solvents at room temperature and with heating to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude TMAHS in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture while stirring and continue to add small portions of the solvent until the TMAHS is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purity Determination by HPLC

This is a general HPLC method that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)

  • Newcrom AH column (or a similar mixed-mode or HILIC column)

Mobile Phase:

  • A: Water with 0.1% ammonium formate

  • B: Acetonitrile with 0.1% ammonium formate The gradient or isocratic conditions will need to be optimized based on the specific impurities expected.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the TMAHS to be tested and dissolve it in the mobile phase to a known concentration.

  • Injection: Inject the standard solutions and the sample solution onto the HPLC system.

  • Analysis: Integrate the peak areas of the TMAHS and any impurity peaks.

  • Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. The percentage purity can be determined by the ratio of the main peak area to the total area of all peaks.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 80526-82-5
Molecular Formula C₄H₁₃NO₄S
Molecular Weight 171.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 290.0 - 297.0 °C
Purity (Typical) ≥ 99% (Assay by titration)

Logical Relationship for Troubleshooting Purification

Technical Support Center: Handling Hygroscopic Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic Tetramethylammonium hydrogensulfate (TMAHS) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMAHS) and why is it used?

A1: this compound is a quaternary ammonium (B1175870) salt.[1][2] It is frequently utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the separation of acidic, basic, polar, and ionic compounds.[3][4] Additionally, it serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different immiscible phases.[5][6]

Q2: What does it mean that TMAHS is hygroscopic?

A2: A hygroscopic substance readily attracts and absorbs moisture from the surrounding atmosphere.[7][8] This means that when TMAHS is exposed to air, it will absorb water vapor, which can lead to physical and chemical changes.

Q3: What are the consequences of moisture absorption by TMAHS?

A3: Moisture absorption can lead to several issues in experiments:

  • Inaccurate Weighing: The absorbed water adds to the weight of the TMAHS, leading to errors in concentration calculations for solutions.

  • Altered Chemical Properties: The presence of water can affect the performance of TMAHS as an ion-pairing reagent or phase transfer catalyst, potentially leading to poor reproducibility, altered retention times in chromatography, and decreased reaction yields.[9]

  • Physical Changes: The powder may become clumpy, cakey, or even deliquesce (dissolve in the absorbed water) into a concentrated solution, making it difficult to handle and dispense accurately.[8]

Q4: How should I store TMAHS to prevent moisture absorption?

A4: Proper storage is critical for maintaining the integrity of TMAHS.[7]

  • Airtight Containers: Store TMAHS in a tightly sealed, airtight container.

  • Dry Environment: Keep the container in a dry, cool, and well-ventilated place.[10] A desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended for long-term storage.[11][12]

  • Inert Atmosphere: For highly sensitive experiments, storing TMAHS under an inert atmosphere (e.g., nitrogen or argon) inside a glove box can provide the best protection against moisture.[13]

Q5: How can I determine the water content of my TMAHS?

A5: Karl Fischer titration is the gold standard method for accurately determining the water content in solids.[14][15][16] This technique is highly specific to water and can detect even trace amounts.

Troubleshooting Guide

This guide addresses common problems encountered when using hygroscopic TMAHS and provides practical solutions.

Problem Possible Cause Solution
Inconsistent retention times in HPLC Fluctuation in the actual concentration of the TMAHS ion-pairing reagent due to moisture absorption.1. Dry the Reagent: Before preparing the mobile phase, dry the required amount of TMAHS in a vacuum oven at a suitable temperature (verify stability at elevated temperatures). 2. Prepare Fresh Solutions: Prepare mobile phase solutions fresh daily. 3. Use a Glove Box: For maximum precision, handle and weigh TMAHS inside a glove box with a controlled low-humidity atmosphere. 4. Verify Water Content: Regularly check the water content of your stock TMAHS using Karl Fischer titration.
Poor peak shape (tailing or fronting) in HPLC The effective concentration of the ion-pairing reagent is incorrect, leading to incomplete pairing with the analyte.1. Optimize Reagent Concentration: Re-evaluate and optimize the concentration of TMAHS in your mobile phase, ensuring accurate weighing of the dry reagent. 2. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase containing the ion-pairing reagent.[8][17]
Low or inconsistent yields in phase transfer catalysis The presence of water can interfere with the catalytic cycle, either by competing with the desired anion for the quaternary ammonium cation or by reacting with sensitive reagents.[18]1. Use Anhydrous Conditions: Ensure all solvents and reactants are anhydrous. 2. Dry the TMAHS: Dry the TMAHS under vacuum before use. 3. Work Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
TMAHS is clumpy and difficult to weigh The reagent has already absorbed a significant amount of moisture from the atmosphere.1. Drying: If the clumping is not severe, you may be able to dry the reagent in a vacuum oven. However, for severely clumped or deliquesced material, it is best to discard it and use a fresh, unopened container. 2. Improve Storage: Review and improve your storage conditions as described in the FAQs.

Experimental Protocols

Protocol 1: Preparation of a Mobile Phase for Ion-Pair HPLC with Hygroscopic TMAHS

This protocol outlines the steps for preparing a mobile phase containing TMAHS, with precautions to minimize water absorption.

  • Reagent and Equipment Preparation:

    • Place the required amount of TMAHS in a vacuum oven at a temperature below its decomposition point for several hours to remove absorbed water.

    • Ensure all glassware (beakers, graduated cylinders, volumetric flasks) is thoroughly dried in an oven and cooled in a desiccator before use.

    • Use HPLC-grade solvents.

  • Weighing TMAHS (Choose one method):

    • Standard Laboratory Environment (Rapid Weighing):

      • Remove the dried TMAHS from the vacuum oven and immediately place it in a desiccator to cool to room temperature.

      • Once cooled, quickly weigh the desired amount of TMAHS on an analytical balance. Minimize the time the container is open to the atmosphere.

    • Inert Atmosphere (Glove Box - Recommended for high precision):

      • Transfer the dried and cooled TMAHS into a glove box with a controlled low-humidity atmosphere.

      • Perform the weighing of TMAHS inside the glove box.

  • Mobile Phase Preparation:

    • Dissolve the weighed TMAHS in the aqueous component of the mobile phase in a volumetric flask.

    • Add the organic solvent component of the mobile phase as required by your method.

    • Bring the solution to the final volume with the appropriate solvent.

    • Sonicate the mobile phase to degas it before use in the HPLC system.

  • System Equilibration:

    • Flush the HPLC system with the newly prepared mobile phase for an extended period to ensure the column is fully equilibrated with the ion-pairing reagent.[8][17]

Protocol 2: Determination of Water Content in TMAHS using Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a TMAHS sample.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Sample Preparation:

    • Due to the hygroscopic nature of TMAHS, minimize its exposure to atmospheric moisture during sample handling.

    • If possible, handle and weigh the sample in a glove box with a controlled, low-humidity environment.

    • Accurately weigh a suitable amount of the TMAHS sample.

  • Titration:

    • Quickly introduce the weighed sample into the titration vessel.

    • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content.

  • Calculation:

    • The instrument software will typically provide the water content as a percentage or in parts per million (ppm).

Visualizations

Logical Workflow for Handling Hygroscopic TMAHS

G cluster_storage Storage cluster_handling Handling cluster_qa Quality Assurance cluster_experiment Experiment storage Store TMAHS in tightly sealed container in a desiccator weighing Weighing storage->weighing Minimize exposure kf_titration Karl Fischer Titration (Verify Water Content) storage->kf_titration Periodic check dissolving Dissolving weighing->dissolving Immediate use hplc Ion-Pair HPLC dissolving->hplc ptc Phase Transfer Catalysis dissolving->ptc kf_titration->weighing Inform weighing accuracy

Caption: Workflow for proper storage and handling of hygroscopic TMAHS.

Troubleshooting Logic for Inconsistent HPLC Results

G start Inconsistent HPLC Results (e.g., shifting retention times) check_reagent Is the TMAHS hygroscopic? start->check_reagent check_handling Was the TMAHS handled under dry conditions? check_reagent->check_handling Yes other_issues Investigate other HPLC parameters check_reagent->other_issues No dry_reagent Dry TMAHS in a vacuum oven check_handling->dry_reagent No rerun_hplc Re-run HPLC analysis check_handling->rerun_hplc Yes use_glovebox Use a glove box for weighing dry_reagent->use_glovebox prepare_fresh Prepare fresh mobile phase use_glovebox->prepare_fresh prepare_fresh->rerun_hplc rerun_hplc->start Still inconsistent rerun_hplc->other_issues Consistent

Caption: Decision tree for troubleshooting HPLC issues with TMAHS.

References

Technical Support Center: Regeneration and Reuse of Tetramethylammonium Hydrogensulfate (TMAHS) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and reuse of Tetramethylammonium (B1211777) hydrogensulfate (TMAHS) catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on extending the life of your TMAHS catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Tetramethylammonium hydrogensulfate (TMAHS) catalyst deactivation?

A1: The most common indication of catalyst deactivation is a noticeable decrease in the reaction rate or a lower product yield under standard reaction conditions. Other signs may include a change in the color of the catalyst solution or the formation of precipitates.

Q2: What are the primary causes of TMAHS catalyst deactivation?

A2: As a quaternary ammonium (B1175870) salt, TMAHS can be susceptible to several deactivation pathways:

  • Poisoning: Impurities in the reactants, solvents, or starting materials can bind to the catalyst, blocking its active sites.[1][2] Common poisons for this type of catalyst include other salts, strong acids or bases, and certain functional groups that can react with the quaternary ammonium cation or the hydrogensulfate anion.

  • Fouling: The formation of insoluble byproducts or polymers during the reaction can coat the catalyst, preventing it from interacting with the reactants.[2][3]

  • Thermal Degradation: Although generally stable, prolonged exposure to high temperatures can lead to the decomposition of the tetramethylammonium cation, a known process for some quaternary ammonium salts.[4]

  • Leaching: If used in a biphasic system, the catalyst may have some solubility in the product phase, leading to its gradual loss during product extraction.[1]

Q3: Is it possible to regenerate and reuse the TMAHS catalyst?

A3: Yes, in many cases, the TMAHS catalyst can be regenerated and reused. The success of regeneration depends on the primary deactivation mechanism. Simple washing and purification procedures can often restore catalyst activity if deactivation is due to poisoning or fouling.

Q4: How many times can I typically regenerate and reuse the TMAHS catalyst?

A4: The number of possible regeneration cycles is not definitively established and will depend on the specific reaction, the severity of deactivation, and the effectiveness of the regeneration protocol. It is recommended to monitor the catalyst's performance after each cycle to determine its viability for further use.

Q5: What is a general approach to recovering the TMAHS catalyst from a reaction mixture?

A5: TMAHS is a salt, and its recovery often relies on its solubility properties. If your product is soluble in an organic solvent in which TMAHS is not, you can often recover the catalyst by simple phase separation or filtration after product extraction. For water-soluble products, different extraction or precipitation techniques may be necessary.

Troubleshooting Guide

This guide will help you diagnose and address common issues encountered during the use and regeneration of your TMAHS catalyst.

Observed Problem Potential Cause Suggested Solution
Significant drop in product yield after the first use. 1. Catalyst poisoning by impurities. 2. Catalyst leaching during product extraction.1. Ensure the purity of all reactants and solvents. Consider passing them through a purification column (e.g., activated carbon or alumina) before use. 2. Modify the work-up procedure to minimize catalyst loss. If using liquid-liquid extraction, select a solvent with minimal solubility for TMAHS.
The catalyst solution has changed color or a precipitate has formed. 1. Formation of insoluble byproducts (fouling). 2. Catalyst degradation.1. Attempt to dissolve the precipitate in a suitable solvent that does not dissolve the catalyst. If unsuccessful, proceed with the general regeneration protocol. 2. Characterize the precipitate to identify its nature. If it is a degradation product of the catalyst, regeneration may not be possible.
Catalyst activity is not fully restored after regeneration. 1. Incomplete removal of poisons or fouling agents. 2. Irreversible catalyst deactivation (e.g., thermal degradation).1. Repeat the regeneration protocol, perhaps with a more rigorous washing step or a different solvent. 2. If activity does not improve after a second regeneration attempt, the catalyst may be permanently deactivated.
Difficulty separating the catalyst from the reaction mixture. 1. High miscibility of the catalyst in the product phase.1. Explore alternative extraction solvents. 2. Consider implementing a biphasic reaction system where the catalyst is confined to one phase (e.g., an aqueous phase) and the product is in another (e.g., an organic phase).

Data Presentation: Catalyst Performance Tracking

It is crucial to track the performance of your TMAHS catalyst through multiple cycles. The following table provides a template for recording your experimental data.

Cycle Number Reaction Time (h) Product Yield (%) Turnover Number (TON) Turnover Frequency (TOF) (h⁻¹) Notes
Fresh Catalyst 49519047.5Baseline performance
Recycle 1 4.59218440.9Slight increase in reaction time
Recycle 2 58817635.2Noticeable decrease in activity
Recycle 3 68016026.7Regeneration may be required

Note: The data presented in this table is hypothetical and for illustrative purposes only. You should record your own experimental results.

Experimental Protocols

General Protocol for the Regeneration of TMAHS Catalyst

This protocol provides a general guideline for regenerating a TMAHS catalyst that has been deactivated by poisoning or fouling.

  • Catalyst Recovery:

    • After the reaction is complete, recover the catalyst from the reaction mixture. This may involve:

      • For biphasic systems: Separating the phase containing the catalyst.

      • For homogeneous systems: Extracting the product with an organic solvent in which the TMAHS is insoluble, followed by filtration or decantation to isolate the catalyst.

  • Washing:

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed impurities or byproducts.

    • A common approach is to wash the catalyst with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove organic residues.

    • If inorganic byproducts are suspected, a wash with deionized water may be effective, provided the catalyst is not highly soluble in water at the washing temperature. Caution: Check the solubility of TMAHS in water before performing this step.

  • Drying:

    • After washing, dry the catalyst thoroughly under vacuum to remove any residual solvent. It is critical to ensure the catalyst is completely dry before reuse, as residual solvents can interfere with future reactions.

  • Activity Test:

    • Before using the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm that its activity has been restored. Compare the results to the performance of the fresh catalyst.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Recovery cluster_regeneration Regeneration Phase cluster_reuse Reuse Phase A Reaction with Fresh TMAHS Catalyst B Product Extraction A->B C Catalyst Recovery B->C Isolate Catalyst D Wash with Solvent C->D E Dry Catalyst D->E Remove Solvent F Test Catalyst Activity E->F G Reuse in New Reaction F->G Activity Restored G->B Recycle troubleshooting_guide start Decreased Catalyst Activity q1 Has the catalyst solution changed color or formed a precipitate? start->q1 a1_yes Possible Fouling or Degradation q1->a1_yes Yes a1_no Possible Poisoning or Leaching q1->a1_no No action1 Attempt to dissolve precipitate. If unsuccessful, proceed to regeneration. a1_yes->action1 action2 Purify reactants and solvents. Optimize work-up to minimize leaching. a1_no->action2 q2 Is activity restored after regeneration? action1->q2 action2->q2 a2_yes Reuse Catalyst q2->a2_yes Yes a2_no Irreversible Deactivation. Consider using fresh catalyst. q2->a2_no No

References

Troubleshooting poor performance of Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetramethylammonium (B1211777) hydrogensulfate (TMAHS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving TMAHS.

Frequently Asked Questions (FAQs)

Q1: What is Tetramethylammonium hydrogensulfate (TMAHS) and what are its primary applications?

This compound (TMAHS), also known as tetramethylammonium bisulfate, is a quaternary ammonium (B1175870) salt. Its primary applications in a laboratory setting include:

  • Phase-Transfer Catalyst (PTC): TMAHS is used to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is common in organic synthesis.

  • Ion-Pairing Reagent in Chromatography: It is frequently used in ion-pair chromatography (a technique within HPLC) to improve the separation and resolution of ionic and polar compounds.

  • Electrolyte Additive: It can be used as an electrolyte additive in electrochemical applications.

  • Derivatizing Agent: In some cases, it is used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications.

Q2: What are the key physical and chemical properties of TMAHS?

Understanding the properties of TMAHS is crucial for its proper handling and application.

PropertyValue
Molecular Formula C₄H₁₃NO₄S
Molecular Weight 171.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 292-297 °C
Solubility Soluble in water
Hygroscopicity Hygroscopic (tends to absorb moisture from the air)

Q3: What are the recommended storage and handling conditions for TMAHS?

Due to its hygroscopic nature, TMAHS should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept away from moisture and strong oxidizing agents. When handling, it is recommended to use personal protective equipment such as gloves, safety glasses, and a dust mask to avoid skin, eye, and respiratory irritation.

Troubleshooting Guide: TMAHS in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting chemicals in immiscible phases. However, achieving optimal performance can be challenging. Here are some common problems and their solutions when using TMAHS as a phase-transfer catalyst.

Problem 1: Low or No Reaction Yield

Possible Causes & Solutions:

  • Inadequate Mixing: The reaction occurs at the interface of the two phases. Insufficient agitation will result in a slow reaction rate.

    • Solution: Increase the stirring speed to create a fine emulsion and maximize the interfacial area.

  • Catalyst Inefficiency: The structure of the phase-transfer catalyst is critical for its function.

    • Solution: While TMAHS is effective in many cases, its relatively short alkyl chains may limit its solubility in the organic phase. Consider a catalyst with longer alkyl chains (e.g., tetrabutylammonium (B224687) hydrogensulfate) for highly nonpolar organic phases.

  • Catalyst Poisoning: Impurities in the reactants or solvents can deactivate the catalyst.

    • Solution: Use high-purity reactants and solvents. Pre-washing the aqueous phase can sometimes remove interfering impurities.

  • Incorrect pH of the Aqueous Phase: The pH can affect the stability of the reactants and the catalyst.

    • Solution: Optimize the pH of the aqueous phase to ensure the stability of all reaction components.

  • Thermal Decomposition: Although TMAHS is thermally stable to a high temperature, prolonged exposure to very high temperatures could lead to degradation.

    • Solution: Ensure the reaction temperature is appropriate for the specific reaction and does not exceed the decomposition temperature of the reactants or the catalyst.

Logical Workflow for Troubleshooting Low Yield in PTC

start Low Reaction Yield check_mixing Check Agitation Speed start->check_mixing check_catalyst Evaluate Catalyst Suitability check_mixing->check_catalyst Adequate increase_mixing Increase Stirring check_mixing->increase_mixing Inadequate check_purity Assess Reactant/Solvent Purity check_catalyst->check_purity Suitable change_catalyst Consider Alternative PTC (e.g., longer alkyl chains) check_catalyst->change_catalyst Potentially Unsuitable check_ph Verify Aqueous Phase pH check_purity->check_ph High Purity purify_reagents Purify Reactants/Solvents check_purity->purify_reagents Impurities Suspected check_temp Review Reaction Temperature check_ph->check_temp Optimal adjust_ph Optimize pH check_ph->adjust_ph Suboptimal adjust_temp Optimize Temperature check_temp->adjust_temp Too High/Low end_node Improved Yield check_temp->end_node Optimal increase_mixing->end_node change_catalyst->end_node purify_reagents->end_node adjust_ph->end_node adjust_temp->end_node

Caption: Troubleshooting workflow for low reaction yield in phase-transfer catalysis.

Troubleshooting Guide: TMAHS in Ion-Pair Chromatography

When using TMAHS as an ion-pairing reagent in HPLC, several issues can arise that affect the quality of the chromatogram.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Analyte interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.

    • Solution: Ensure the concentration of TMAHS is sufficient to mask these silanol groups. You can also try adjusting the pH of the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume. Consider using a column with a higher capacity.

  • Column Contamination: Accumulation of contaminants on the column can lead to distorted peak shapes.

    • Solution: Use a guard column and ensure proper sample preparation (e.g., filtration). If the column is contaminated, it may need to be washed or replaced.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem 3: Shifting Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Ion-pair chromatography requires longer equilibration times compared to standard reversed-phase chromatography.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase containing TMAHS before starting the analysis. This could take a significant volume of mobile phase.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH shifts can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Use a buffer to maintain a stable pH.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. The use of ion-pairing reagents can sometimes accelerate this process.

    • Solution: Dedicate a specific column for ion-pair applications. Monitor column performance and replace it when necessary.

Experimental Workflow for Ion-Pair Chromatography using TMAHS

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Aqueous buffer with TMAHS + Organic) equilibrate Equilibrate Column (Thoroughly with mobile phase) prep_mp->equilibrate prep_sample Prepare Sample (Dissolve in mobile phase if possible) inject Inject Sample prep_sample->inject equilibrate->inject run Run Separation inject->run detect Detect Analytes run->detect analyze Analyze Chromatogram (Peak shape, retention time) detect->analyze

Caption: A typical experimental workflow for ion-pair chromatography using TMAHS.

Experimental Protocols

Protocol 1: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general guideline for a nucleophilic substitution reaction using TMAHS as a phase-transfer catalyst.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate and an appropriate organic solvent (e.g., toluene, dichloromethane).

    • In a separate beaker, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide, sodium azide).

  • Addition of Catalyst:

    • Add this compound (TMAHS) to the reaction flask. A typical catalyst loading is 1-10 mol% relative to the substrate.

  • Reaction:

    • Add the aqueous solution of the nucleophile to the reaction flask.

    • Heat the mixture to the desired reaction temperature with vigorous stirring to ensure good mixing of the two phases.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Protocol 2: Preparation of a Mobile Phase for Ion-Pair Chromatography

This protocol describes the preparation of a mobile phase containing TMAHS for use in reversed-phase HPLC.

  • Aqueous Component Preparation:

    • Weigh out the required amount of this compound and any buffer salts (e.g., potassium phosphate).

    • Dissolve the solids in high-purity water (e.g., Milli-Q or 18 MΩ·cm).

    • Adjust the pH of the aqueous solution to the desired value using an appropriate acid or base (e.g., phosphoric acid or potassium hydroxide).

  • Mobile Phase Preparation:

    • Measure the required volumes of the prepared aqueous solution and the organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Important: Always add the organic solvent to the aqueous solution slowly while stirring to avoid precipitation of the salts.

  • Filtration and Degassing:

    • Filter the prepared mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using a suitable method, such as sonication under vacuum or helium sparging, to prevent the formation of air bubbles in the HPLC system.

This technical support center provides a starting point for troubleshooting issues with this compound. For more specific problems, consulting detailed application notes or the scientific literature for your particular application is recommended.

Technical Support Center: Thermal Decomposition of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of tetramethylammonium (B1211777) hydrogensulfate ((CH₃)₄NHSO₄).

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of tetramethylammonium hydrogensulfate?

A1: Based on the thermal decomposition of analogous quaternary ammonium (B1175870) salts and hydrogensulfates, the expected primary decomposition products are:

  • Volatile organic compounds: Trimethylamine ((CH₃)₃N) is the major expected product from the decomposition of the tetramethylammonium cation. Further fragmentation may lead to smaller amines and hydrocarbons.

  • Inorganic gases: The hydrogensulfate anion is expected to decompose into sulfur dioxide (SO₂), sulfur trioxide (SO₃), and water (H₂O).

Q2: At what temperature does this compound decompose?

A2: The reported melting point of this compound is in the range of 292-295 °C, which is likely its decomposition temperature. Significant thermal decomposition is expected to occur at and above this temperature range.

Q3: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

A3: The most powerful techniques for analyzing the thermal decomposition of this compound are hyphenated thermal analysis methods:

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products by mass spectrometry.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method allows for the separation and identification of complex mixtures of volatile and semi-volatile decomposition products with high sensitivity and resolution.

Q4: Are there any specific safety precautions to consider during the thermal decomposition of this compound?

A4: Yes. The thermal decomposition of this compound releases corrosive and potentially toxic gases, including sulfur oxides and amines. Therefore, all experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low signal for expected decomposition products in MS. 1. Decomposition temperature not reached. 2. Insufficient sample amount. 3. Leak in the system (TGA-MS or Py-GC-MS). 4. MS detector not properly tuned or calibrated.1. Ensure the temperature program of your instrument reaches at least 350 °C. 2. Use an appropriate sample size (typically 1-5 mg for TGA, and µg range for Py-GC-MS). 3. Perform a leak check of your analytical system according to the manufacturer's instructions. 4. Tune and calibrate the mass spectrometer using a suitable standard.
Broad, unresolved peaks in the gas chromatogram (Py-GC-MS). 1. Inappropriate GC column selection. 2. Suboptimal GC temperature program. 3. Column overloading.1. Use a polar GC column for better separation of polar analytes like amines. 2. Optimize the temperature ramp rate and hold times to improve peak separation. A slower ramp rate can often improve resolution. 3. Reduce the amount of sample pyrolyzed.
Presence of unexpected peaks in the mass spectrum. 1. Sample impurity. 2. Secondary reactions between decomposition products. 3. Contamination from the analytical system.1. Verify the purity of your this compound sample using techniques like NMR or elemental analysis. 2. This is a possibility. Analyze the fragmentation patterns to identify potential reaction byproducts. 3. Run a blank analysis (without sample) to identify any background contaminants in your system.
Inconsistent decomposition temperatures in TGA. 1. Different heating rates used. 2. Variation in sample packing. 3. Different purge gas or flow rate.1. Maintain a consistent heating rate across all experiments for comparability (e.g., 10 °C/min). 2. Ensure consistent sample packing in the TGA pan. 3. Use the same purge gas (e.g., nitrogen or argon) and flow rate for all analyses.

Quantitative Data Summary

The following table summarizes the expected decomposition products and their characteristic mass spectral data. Please note that the quantitative distribution of products can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Decomposition Product Chemical Formula Molar Mass ( g/mol ) Key Mass-to-Charge Ratios (m/z) in Mass Spectrum
Trimethylamine(CH₃)₃N59.1159 (M+), 58, 44, 42
Sulfur DioxideSO₂64.0764 (M+), 48
Sulfur TrioxideSO₃80.0680 (M+), 64
WaterH₂O18.0218 (M+), 17

Experimental Protocols

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
  • Instrument Calibration: Calibrate the TGA for mass and temperature and the MS for mass accuracy and sensitivity according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean TGA crucible (e.g., alumina).

  • TGA Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • MS Parameters:

    • Interface Temperature: Set the heated transfer line to 200-250 °C to prevent condensation of evolved gases.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

  • Data Analysis: Correlate the mass loss steps in the TGA thermogram with the corresponding mass spectra of the evolved gases.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument Setup: Interface a pyrolyzer unit to a GC-MS system.

  • Sample Preparation: Place a small amount (10-100 µg) of this compound into a pyrolysis tube.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: 500-700 °C.

    • Pyrolysis Time: 10-30 seconds.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • GC Column: A polar column (e.g., WAX or similar) is recommended.

    • Oven Program: Start at 40 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Use the same settings as for TGA-MS.

  • Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Thermal_Decomposition_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing & Interpretation Sample Tetramethylammonium Hydrogensulfate Sample TGA_MS TGA-MS Sample->TGA_MS Heating Py_GC_MS Py-GC-MS Sample->Py_GC_MS Pyrolysis Identify_Products Identify Decomposition Products TGA_MS->Identify_Products Evolved Gas Analysis Py_GC_MS->Identify_Products Chromatographic Separation & MS Quantify_Products Quantify Products (Relative Abundance) Identify_Products->Quantify_Products Determine_Mechanism Determine Decomposition Mechanism Quantify_Products->Determine_Mechanism

Caption: Workflow for the analysis of thermal decomposition products.

Decomposition_Pathway cluster_cation Cation Decomposition cluster_anion Anion Decomposition TMAHS Tetramethylammonium Hydrogensulfate ((CH₃)₄NHSO₄) TMA_ion Tetramethylammonium Cation [(CH₃)₄N]⁺ TMAHS->TMA_ion Heat (Δ) HSO4_ion Hydrogensulfate Anion HSO₄⁻ TMAHS->HSO4_ion Heat (Δ) Trimethylamine Trimethylamine (CH₃)₃N TMA_ion->Trimethylamine Other_Organics Other Organic Fragments TMA_ion->Other_Organics SO2 Sulfur Dioxide SO₂ HSO4_ion->SO2 SO3 Sulfur Trioxide SO₃ HSO4_ion->SO3 H2O Water H₂O HSO4_ion->H2O

Caption: Proposed thermal decomposition pathway of this compound.

Technical Support Center: Mitigating Dendrite Growth in Zinc-Ion Batteries with Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on mitigating zinc dendrite growth in zinc-ion batteries (ZIBs) through the use of electrolyte additives.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, their potential causes related to dendrite growth, and recommended solutions involving electrolyte additives.

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Rapid Capacity Fade Uneven zinc deposition and stripping leading to "dead zinc" formation, which is electrically disconnected from the anode.[1] This is often exacerbated by dendrite growth.- Introduce Electrolyte Additives: Incorporate additives that promote uniform Zn2+ deposition. For instance, sugar-derived additives can modify the solvation structure of Zn2+ ions, enhancing their mobility and reducing dendrite formation.[2] - Optimize Additive Concentration: The concentration of the additive is crucial. Too low a concentration may be ineffective, while too high a concentration can decrease ionic conductivity.[2] Perform a concentration gradient study to find the optimal balance. - Characterize Anode Morphology: Use Scanning Electron Microscopy (SEM) post-cycling to inspect the zinc anode for dendrite formation and "dead zinc".
Low Coulombic Efficiency (CE) Side reactions such as the hydrogen evolution reaction (HER) and corrosion are promoted by the high surface area of dendritic zinc.[1] These parasitic reactions consume charge and reduce the efficiency of zinc plating/stripping.- Utilize Additives that Suppress HER: Some additives, like sucrose, can form a protective layer on the anode, slowing down its corrosion and inhibiting the hydrogen evolution reaction.[2] - Employ Cationic Surfactants: Additives such as tetrabutylammonium (B224687) sulfate (B86663) (TBA2SO4) can induce uniform zinc deposition, thereby reducing the active surface area for side reactions. - Monitor pH Changes: In-situ or ex-situ pH measurements of the electrolyte can indicate the extent of HER. A stable pH suggests better suppression of this side reaction.
Internal Short Circuit Protruding zinc dendrites penetrate the separator and make contact with the cathode, leading to a sudden and complete failure of the cell.[3]- Select Additives that Promote Planar Growth: Certain additives guide the electrodeposition of zinc along specific crystal facets, leading to a more compact and less dendritic morphology. - In-situ Visualization: Employ techniques like in-situ optical microscopy to directly observe the zinc deposition process and the effectiveness of the additive in preventing dendrite growth towards the cathode.[4][5][6][7] - Separator Modification: While the focus is on electrolytes, consider using more robust separators or separators with dendrite-suppressing properties in conjunction with electrolyte additives.
Increased Polarization / Overpotential The formation of a non-conductive solid electrolyte interphase (SEI) or the accumulation of byproducts on the anode surface can increase the cell's internal resistance. Dendritic structures can also contribute to increased polarization.- Choose Additives that Form a Stable and Conductive SEI: Some additives facilitate the in-situ formation of a thin, stable, and ionically conductive SEI layer that protects the anode without significantly increasing impedance. - Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the interfacial resistance.[8][9] An increase in the semicircle diameter in the Nyquist plot often corresponds to higher charge transfer resistance. - Galvanostatic Cycling: Analyze the voltage profiles during cycling. A gradual increase in the voltage hysteresis between charge and discharge indicates rising polarization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which electrolyte additives suppress zinc dendrite growth?

A1: Electrolyte additives primarily suppress zinc dendrite growth through several mechanisms:

  • Modifying the Solvation Shell: Additives can alter the solvation structure of Zn2+ ions in the electrolyte. This can facilitate the desolvation process at the electrode-electrolyte interface, leading to more uniform deposition.[2]

  • Surface Adsorption and Blocking: Many additives adsorb onto the zinc anode surface. This can block preferential deposition sites where dendrites are likely to initiate, forcing a more even distribution of zinc deposition.

  • Regulating Ion Flux: Additives can modulate the distribution of the electric field and the flux of Zn2+ ions towards the anode, preventing localized high current densities that favor dendrite formation.

  • Promoting a Stable Solid Electrolyte Interphase (SEI): Some additives contribute to the formation of a stable and uniform SEI layer on the zinc anode. This SEI can physically suppress dendrite growth and inhibit side reactions.

Q2: How do I choose the right electrolyte additive for my system?

A2: The choice of additive depends on the specific requirements of your zinc-ion battery system. Consider the following factors:

  • Operating Voltage Window: The additive must be electrochemically stable within the operating voltage range of your battery.

  • Compatibility with Electrode Materials: The additive should not react detrimentally with your cathode or anode materials.

  • Mechanism of Action: Select an additive based on the primary issue you are trying to address. For example, if HER is a significant problem, choose an additive known to suppress it.

  • Solubility and Stability: The additive should be soluble and stable in your chosen electrolyte over the desired temperature range and cycling lifetime.

Q3: What are the common categories of electrolyte additives for zinc-ion batteries?

A3: Electrolyte additives for ZIBs can be broadly categorized as:

  • Organic Molecules: These include sugars (like sucrose), polymers, and other organic compounds that can modify the solvation shell or adsorb on the anode surface.[2]

  • Inorganic Salts: Metal salts (e.g., MnSO4) can be added to the electrolyte. The cations can influence the electric field at the anode surface or participate in the formation of a protective layer.[10]

  • Surfactants: Cationic, anionic, or non-ionic surfactants can alter the surface tension at the electrode-electrolyte interface and promote uniform zinc deposition.

  • Leveling Agents: These are often used in the electroplating industry and can be adapted for battery applications to achieve smooth and bright metal deposits.

Q4: Can I use multiple additives simultaneously?

A4: Yes, using a combination of additives can sometimes provide synergistic effects. For example, one additive might primarily suppress HER, while another promotes uniform zinc deposition. However, it is crucial to investigate the compatibility of the additives with each other to avoid any unintended negative interactions.

Q5: What is "dead zinc" and how is it related to dendrites?

A5: "Dead zinc" refers to zinc metal that has become electrically isolated from the anode during the stripping process.[1] Dendritic and mossy zinc structures are more prone to incomplete stripping, where parts of the deposited zinc break off and lose electrical contact. This results in an irreversible loss of active material and contributes to capacity fade.

Quantitative Data on Additive Performance

The following table summarizes the performance of various electrolyte additives in mitigating dendrite growth and improving the electrochemical performance of zinc-ion batteries.

Additive Base Electrolyte Key Performance Improvement(s) Reference
SucroseAqueous ZnSO4Slows down dendrite growth by modifying the Zn2+ solvation structure and forms a protective coating on the anode to reduce corrosion.[2]
MnSO4ZnSO4Increases discharge specific capacity from 172.9 mAh g-1 to 263.2 mAh g-1 (at 0.1 A g-1) and improves capacity retention after 1000 cycles from 36.2% to 47.4%. Also increases coulombic efficiency from 79.6% to 98.6% after 24h rest.[10]
LiCl3 M ZnSO4An optimized electrolyte with 2 M LiCl significantly inhibits dendrite formation, improves cycling stability, and reduces side reactions. The overpotential for Zn deposition is reduced from 220 mV to 38 mV.[11][12]

Experimental Protocols

Cyclic Voltammetry (CV)

Objective: To study the electrochemical behavior of the zinc anode, including the plating and stripping processes, and to evaluate the effect of additives on these processes.

Methodology:

  • Assemble a three-electrode cell with a zinc foil working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).

  • The electrolyte should be the base electrolyte (e.g., 2 M ZnSO4) with and without the additive at the desired concentration.

  • Set the potential window to scan over the zinc plating and stripping potentials (e.g., -1.5 V to -0.8 V vs. Ag/AgCl).

  • Choose an appropriate scan rate (e.g., 10 mV/s).

  • Run the CV for several cycles to observe the evolution of the plating and stripping peaks.

  • Analyze the changes in peak potentials, peak currents, and the coulombic efficiency (ratio of stripping charge to plating charge) to assess the impact of the additive.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial properties of the zinc anode and the effect of additives on the charge transfer resistance and the formation of an SEI layer.

Methodology:

  • Use the same three-electrode cell setup as for CV.

  • Set the potentiostat to the open-circuit potential (OCP) of the zinc electrode.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance response and plot it as a Nyquist plot (Z' vs. -Z'').

  • The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct). A smaller Rct indicates faster kinetics.

  • The low-frequency tail is related to mass transport (Warburg impedance).

  • Model the impedance data using an equivalent electrical circuit to quantify the different resistance and capacitance components of the interface.[8][9]

Scanning Electron Microscopy (SEM)

Objective: To visually inspect the morphology of the zinc anode after cycling to assess the extent of dendrite formation.

Methodology:

  • Cycle a symmetric Zn||Zn cell or a full cell with the electrolyte containing the additive for a specific number of cycles.

  • Carefully disassemble the cell in a controlled environment (e.g., an argon-filled glovebox) to prevent oxidation of the zinc anode.

  • Gently rinse the zinc anode with a suitable solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte and then dry it under vacuum.

  • Mount the dried anode on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) if necessary to prevent charging during imaging.

  • Acquire SEM images at various magnifications to observe the surface morphology, paying close attention to the presence of dendritic, mossy, or smooth zinc deposits.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis cluster_evaluation Performance Evaluation A Electrolyte Formulation (with/without additive) B Cell Assembly (e.g., coin cell, three-electrode cell) A->B C Cyclic Voltammetry (CV) B->C D Electrochemical Impedance Spectroscopy (EIS) B->D E Galvanostatic Cycling B->E J Evaluate Cycling Stability & Coulombic Efficiency C->J D->J F Cell Disassembly E->F E->J G Scanning Electron Microscopy (SEM) F->G H X-ray Diffraction (XRD) F->H I Assess Dendrite Suppression G->I H->I

Caption: A typical experimental workflow for evaluating electrolyte additives.

Dendrite_Suppression_Mechanisms cluster_electrolyte Electrolyte with Additive cluster_anode Zinc Anode Surface A Additive Molecules B Zn2+ Ions A->B Modifies Solvation Shell D Uniform Zn2+ Deposition A->D Adsorbs on Surface E Stable SEI Layer A->E Forms Protective Layer B->D Reduced & Deposited C Solvent Molecules G Dendrite-Free, Stable Cycling D->G F Suppressed Side Reactions (HER) E->F Inhibits F->G

Caption: Mechanisms of dendrite suppression by electrolyte additives.

References

Validation & Comparative

Purity Analysis of Tetramethylammonium Hydrogen Sulfate: A Comparative Guide to HPLC and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity Tetramethylammonium Hydrogen Sulfate (B86663) (TMAHS), accurate and reliable analytical methods for purity assessment are paramount. This guide provides a comparative overview of two common analytical techniques for determining the purity of TMAHS: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. This comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the analytical workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for purity determination of TMAHS depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities or the desired speed and simplicity of the assay.

High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation and quantification of the main component, TMAHS, as well as potential impurities. This method is particularly valuable for identifying and controlling related substances that may originate from the synthesis process, such as methylamine, dimethylamine, and trimethylamine.

Acid-Base Titration , on the other hand, is a classic, cost-effective, and rapid method for determining the overall purity of TMAHS. This technique provides a quantitative measure of the total acidic and basic components in the sample but does not offer the specificity to identify individual impurities.

A summary of the quantitative data obtained from hypothetical analyses of a single batch of TMAHS using both methods is presented below.

Data Presentation

ParameterHPLC MethodTitration Method
Assay (Purity) 99.5%99.6%
Impurity Profile
Methylamine0.15%Not Applicable
Dimethylamine0.20%Not Applicable
Trimethylamine0.10%Not Applicable
Unidentified Impurities0.05%Not Applicable
Precision (RSD) < 1.0%< 0.5%
Analysis Time ~30 minutes per sample~10 minutes per sample
Specificity High (separates and quantifies individual impurities)Low (determines total acidity/basicity)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the simultaneous determination of Tetramethylammonium and its potential amine impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Tetramethylammonium Hydrogen Sulfate reference standard.

  • Methylamine, Dimethylamine, and Trimethylamine reference standards.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5-30% B

    • 15-20 min: 30% B

    • 20-22 min: 30-5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or ELSD.

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 100 mg of Tetramethylammonium Hydrogen Sulfate in the mobile phase to a final concentration of 1 mg/mL.

5. Data Analysis:

  • Identify and quantify the Tetramethylammonium peak and any impurity peaks by comparing their retention times and peak areas to those of the reference standards.

Acid-Base Titration Method

This method determines the purity of Tetramethylammonium Hydrogen Sulfate by titrating its acidic hydrogen sulfate component with a standardized base.

1. Instrumentation:

  • Automatic titrator or manual titration setup with a burette and pH meter.

2. Reagents:

3. Procedure:

  • Accurately weigh approximately 0.5 g of Tetramethylammonium Hydrogen Sulfate.

  • Dissolve the sample in 50 mL of deionized water.

  • If performing manual titration, add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a stable pink color persists (manual) or the equivalence point is reached (potentiometric).

  • Record the volume of NaOH consumed.

4. Calculation:

  • Purity (%) = (V × M × F × 100) / W

    • V = Volume of NaOH consumed (L)

    • M = Molarity of NaOH (mol/L)

    • F = Molar mass of TMAHS (171.22 g/mol )

    • W = Weight of the sample (g)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh TMAHS Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV/ELSD) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report report quantify->report Final Report

Caption: HPLC experimental workflow for TMAHS purity analysis.

Method_Comparison cluster_methods Analytical Methods for TMAHS Purity cluster_hplc_char HPLC Characteristics cluster_titration_char Titration Characteristics cluster_decision Method Selection Criteria HPLC HPLC hplc_spec High Specificity HPLC->hplc_spec hplc_sens High Sensitivity HPLC->hplc_sens hplc_imp Impurity Profiling HPLC->hplc_imp hplc_time Longer Analysis Time HPLC->hplc_time Titration Titration tit_spec Low Specificity Titration->tit_spec tit_rapid Rapid Analysis Titration->tit_rapid tit_cost Cost-Effective Titration->tit_cost tit_overall Overall Purity Titration->tit_overall decision Need for Impurity Profile? decision->HPLC Yes decision->Titration No

Caption: Logical comparison of HPLC and Titration methods.

A Comparative Guide to Tetramethylammonium Hydrogensulfate and Other Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the efficiency of chemical reactions is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, leading to increased reaction rates, milder conditions, and improved yields.[1] At the heart of this methodology are phase transfer catalysts, with quaternary ammonium (B1175870) salts being a prominent class. This guide provides an objective comparison of Tetramethylammonium hydrogensulfate (TMAHS) with other commonly used phase transfer catalysts, supported by available experimental data and theoretical principles.

Understanding Phase Transfer Catalysis

Phase transfer catalysis works by transporting a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. The catalyst, possessing both hydrophilic and hydrophobic moieties, acts as a shuttle for the reactive species. The general mechanism for a liquid-liquid phase transfer catalyzed nucleophilic substitution is depicted below.

PTC_Mechanism M_plus M⁺ Y_minus Y⁻ (Nucleophile) Q_plus_Y_minus_org [Q⁺Y⁻]org Y_minus->Q_plus_Y_minus_org Ion Exchange Q_plus_X_minus_aq Q⁺X⁻ (Catalyst) RX RX (Substrate) RX->Q_plus_Y_minus_org RY RY (Product) RY->RY Q_plus_Y_minus_org->RY Reaction Q_plus_X_minus_org [Q⁺X⁻]org Q_plus_X_minus_org->Q_plus_X_minus_aq Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis for a nucleophilic substitution reaction.

Comparison of Common Phase Transfer Catalysts

The choice of a phase transfer catalyst is critical and depends on several factors, including the nature of the reactants, the solvent system, and the reaction conditions. Quaternary ammonium salts are widely used due to their versatility and commercial availability. Below is a comparison of TMAHS with other common quaternary ammonium salt catalysts.

CatalystAbbreviationStructureKey Characteristics
This compoundTMAHS(CH₃)₄N⁺HSO₄⁻Highly soluble in water due to smaller alkyl groups. The hydrogensulfate anion can participate in the reaction or be exchanged.
Tetrabutylammonium bromideTBAB(C₄H₉)₄N⁺Br⁻One of the most common and versatile PTCs. The butyl groups provide good solubility in organic solvents.[2]
Tetrabutylammonium hydrogensulfateTBAHS(C₄H₉)₄N⁺HSO₄⁻Similar to TBAB but with a hydrogensulfate counter-ion, which can be beneficial in certain reactions.[3]
Tetrahexylammonium bromideTHAB(C₆H₁₃)₄N⁺Br⁻Increased lipophilicity compared to TBAB, making it more effective in less polar organic solvents.
Aliquat® 336-[CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻A mixture of methyltrialkylammonium chlorides, primarily with C8 and C10 chains. It is a cost-effective and widely used industrial PTC.[4]

Performance Data in Specific Reactions

While direct comparative data for TMAHS is limited in publicly available literature, data for other quaternary ammonium salts can provide insights into the expected performance and the factors influencing catalyst efficiency.

Nucleophilic Substitution: Alkylation of Hydantoins

In a study on the C5-selective alkylation of hydantoins, several phase transfer catalysts were evaluated. The results highlight the impact of the catalyst structure on the reaction yield.

CatalystYield (%)
Tetrabutylammonium iodide (TBAI)90
Tetrahexylammonium bromide (THAB)86
Tetrabutylammonium hydrogensulfate (TBAHS) 78
Trioctylmethylammonium chloride74

Table 1: Comparison of catalyst performance in the alkylation of hydantoins. Data sourced from a study on C5-selective alkylation.

Nucleophilic Substitution: Alkylation of Sodium Benzoate (B1203000)

A comparison between phosphonium-based and ammonium-based PTCs in the alkylation of sodium benzoate with butyl bromide demonstrated the superior performance of the phosphonium (B103445) salt in this specific reaction.

CatalystYield (%)
Tetraphenylphosphonium bromide (TPPB)98
Tricaprylylmethylammonium chloride (Aliquat® 336)92
Tetrabutylammonium bromide (TBAB) 91

Table 2: Comparison of phosphonium and ammonium-based catalysts in the alkylation of sodium benzoate.

Experimental Protocols

Below is a generalized experimental protocol for a phase transfer-catalyzed nucleophilic substitution reaction (Williamson Ether Synthesis). This protocol can be adapted for specific substrates and catalysts.

General Protocol for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow start Start step1 Reactant Preparation Dissolve phenol (B47542) in an organic solvent (e.g., toluene). start->step1 step2 Aqueous Phase Preparation Prepare an aqueous solution of NaOH. step1->step2 step3 Catalyst Addition Add the phase transfer catalyst (e.g., TMAHS, TBAB) to the reaction mixture. step2->step3 step4 Addition of Alkylating Agent Add the alkyl halide dropwise to the mixture. step3->step4 step5 Reaction Stir the biphasic mixture vigorously at the desired temperature. step4->step5 step6 Monitoring Monitor the reaction progress by TLC or GC. step5->step6 step7 Work-up Separate the organic layer, wash with water and brine, and dry over an anhydrous salt. step6->step7 step8 Purification Remove the solvent under reduced pressure and purify the product by distillation or chromatography. step7->step8 end End step8->end Catalyst_Selection_Logic start Define Reaction reactants Nature of Reactants (Hydrophilicity/Lipophilicity) start->reactants conditions Reaction Conditions (Temperature, pH) start->conditions solvent Solvent System (Polarity) start->solvent catalyst_type Select Catalyst Type (e.g., Quaternary Ammonium, Phosphonium, Crown Ether) reactants->catalyst_type conditions->catalyst_type solvent->catalyst_type quat_salt Quaternary Ammonium Salt Selection catalyst_type->quat_salt Common Choice phosphonium_salt Phosphonium Salt catalyst_type->phosphonium_salt High Temp/Base crown_ether Crown Ether catalyst_type->crown_ether Specific Cations cation_size Consider Cation Size (e.g., Methyl vs. Butyl vs. Hexyl) quat_salt->cation_size anion_type Consider Anion Type (e.g., Br⁻, HSO₄⁻, Cl⁻) quat_salt->anion_type optimization Optimize Catalyst Loading and Conditions phosphonium_salt->optimization crown_ether->optimization cation_size->optimization anion_type->optimization end Final Protocol optimization->end

References

Tetramethylammonium hydrogensulfate vs. tetrabutylammonium hydrogensulfate in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tetramethylammonium (B1211777) hydrogensulfate and Tetrabutylammonium (B224687) hydrogensulfate in Catalysis

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, phase-transfer catalysts (PTCs) are indispensable tools for facilitating reactions between reactants located in immiscible phases. Among the plethora of PTCs, quaternary ammonium (B1175870) salts have gained significant prominence. This guide provides a comparative overview of two such catalysts: Tetramethylammonium hydrogensulfate (TMAHS) and Tetrabutylammonium hydrogensulfate (TBAHS), with a focus on their catalytic performance supported by available experimental data.

General Introduction to Quaternary Ammonium Hydrogensulfates as Catalysts

Quaternary ammonium hydrogensulfates are ionic compounds consisting of a central nitrogen atom bonded to four organic groups (the quaternary ammonium cation) and a hydrogensulfate anion. Their efficacy as phase-transfer catalysts stems from the ability of the lipophilic cation to transport the water-soluble anion into the organic phase, thereby enabling reactions to occur that would otherwise be kinetically hindered. The length of the alkyl chains on the nitrogen atom significantly influences the catalyst's solubility in organic solvents and, consequently, its catalytic efficiency.

Tetrabutylammonium hydrogensulfate (TBAHS): A Versatile and Efficient Catalyst

Tetrabutylammonium hydrogensulfate is a widely used phase-transfer catalyst, valued for its balanced solubility in both aqueous and organic phases.[1] This property allows it to effectively shuttle reactants between the two phases, leading to enhanced reaction rates and yields under mild conditions.[1][2][3]

Key Catalytic Applications of TBAHS:

  • Oxidation Reactions: TBAHS has been successfully employed as a catalyst in oxidation reactions. For instance, in the oxidation of benzhydrol to benzophenone (B1666685) using commercial bleach as the oxidant, TBAHS as a phase-transfer catalyst resulted in yields ranging from 70% to 85%.[4]

  • N-Alkylation Reactions: It serves as an efficient catalyst in N-alkylation reactions, a fundamental transformation in the synthesis of many pharmaceutical compounds.[5][6]

  • Cyclization Reactions: TBAHS has been utilized in the cyclization of β-amino acids to form β-lactams, a critical structural motif in many antibiotics.[5]

  • Multicomponent Reactions: This catalyst has demonstrated high efficiency in various multicomponent condensation reactions, often under solvent-free conditions.[1]

Quantitative Data on TBAHS Catalysis:

Reaction TypeSubstratesProductYield (%)Reference
OxidationBenzhydrolBenzophenone70-85[4]
Michael AdditionIndoles and electron-deficient olefins3-substituted indolesGood to Excellent[1]
Multicomponent CondensationAromatic aldehydes, acetophenones, ammonium acetate2,4,6-triarylpyridines65-75[1]
N-AlkylationHydantoins and various electrophilesC5-alkylated hydantoinsHigh[5]

Experimental Protocol: Oxidation of Benzhydrol to Benzophenone using TBAHS

The following protocol is a representative example of a TBAHS-catalyzed oxidation reaction:

  • In a suitable reaction vessel, a solution of benzhydrol and a catalytic amount of tetrabutylammonium hydrogensulfate in an organic solvent (e.g., ethyl acetate) is prepared.

  • An aqueous solution of an oxidizing agent, such as sodium hypochlorite (B82951) (commercial bleach), is added to the organic phase.

  • The biphasic mixture is stirred vigorously at room temperature to ensure efficient phase transfer and reaction.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography to afford pure benzophenone.

This compound (TMAHS): A Hydrophilic Phase-Transfer Catalyst

This compound, with its shorter methyl groups, is a more hydrophilic quaternary ammonium salt compared to its tetrabutyl counterpart. While it is recognized as a phase-transfer catalyst, its applications in organic synthesis are less extensively documented in readily available literature compared to TBAHS.[7][8][9][10]

General Applications of TMAHS:

  • Organic Synthesis: TMAHS is used as a phase-transfer catalyst to enhance the efficiency of reactions between polar and nonpolar reactants.[8][9]

  • Electrochemistry: It finds application in the development of ionic liquids, which are important for electrochemical applications such as batteries and fuel cells.[8]

  • Ion Pair Chromatography: TMAHS serves as an effective ion-pairing agent, improving the separation of ionic and polar compounds in liquid chromatography.[7]

  • Material Science: It is used in the synthesis of ionic liquids for various applications in electrochemistry and catalysis.[7]

Due to a lack of specific, quantitative data for TMAHS in common catalytic reactions within the reviewed literature, a direct performance comparison with TBAHS in terms of reaction yields and times is not possible at this time.

Comparative Analysis and Conclusion

The primary structural difference between TMAHS and TBAHS lies in the length of the alkyl chains attached to the nitrogen atom. The four butyl groups in TBAHS render its cation significantly more lipophilic than the tetramethylammonium cation of TMAHS. This increased lipophilicity is a crucial factor in its efficacy as a phase-transfer catalyst in many organic reactions, as it allows for more efficient transport of anions into the organic phase where the reaction with the organic substrate occurs.

Based on the available information, Tetrabutylammonium hydrogensulfate appears to be a more versatile and widely documented phase-transfer catalyst for a broader range of organic transformations, with demonstrated high yields in several reaction types. The superior performance of TBAHS in many synthetic applications can be attributed to its optimal balance of hydrophilic and lipophilic properties, which is essential for an effective phase-transfer catalyst.

For researchers and professionals in drug development, the choice between TMAHS and TBAHS will depend on the specific requirements of the reaction. For reactions requiring a highly efficient transfer of anions into a nonpolar organic phase, TBAHS is likely the superior choice. TMAHS, being more water-soluble, might be advantageous in systems where a higher concentration of the catalyst in the aqueous phase is desired or in applications outside of traditional organic synthesis, such as ion pair chromatography.

Further head-to-head comparative studies under identical reaction conditions are necessary to provide a definitive quantitative assessment of the catalytic performance of these two catalysts.

Visualizing the Catalytic Process

To illustrate the general workflow of a phase-transfer catalyzed reaction, the following diagram is provided.

G General Workflow for Phase-Transfer Catalysis Aq_Reactant Aqueous Reactant (e.g., Nu⁻) Catalyst_Org Catalyst-Reactant Complex (Q⁺Nu⁻) Catalyst_Aq Catalyst (Q⁺X⁻) Catalyst_Aq->Catalyst_Org Org_Reactant Organic Reactant (R-Y) Product Product (R-Nu) Org_Reactant->Product Product->Catalyst_Aq Catalyst Regeneration Catalyst_Org->Product Reaction Interface Phase Interface

Caption: A diagram illustrating the general mechanism of phase-transfer catalysis.

References

A Comparative Guide to Analytical Method Validation for Tetramethylammonium Hydrogensulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Tetramethylammonium (B1211777) hydrogensulfate (TMAS): Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with UV detection, and Potentiometric Titration. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the accuracy and reliability of quantitative data. This document presents a side-by-side comparison of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific research needs.

Comparison of Analytical Method Validation Parameters

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of tetramethylammonium (TMA) ions, the active moiety in TMAS. The data is compiled from various studies on TMA and other quaternary ammonium (B1175870) compounds (QACs) and serves as a representative comparison.

Validation ParameterIon Chromatography (IC)HPLC-UVPotentiometric Titration
Linearity (Correlation Coefficient, R²) > 0.999[1][2]> 0.999[3]Not Applicable
Accuracy (Recovery) 90.6% - 116.6%[1][2]99.3%[3]94% - 104%[4]
Precision (Relative Standard Deviation, RSD) < 3.6%[1][2]< 0.4%[3]< 3.7%[5]
Limit of Detection (LOD) 0.09 µg/mL2.60 mg/L[3]~1 ppm
Limit of Quantification (LOQ) 0.3 µg/mL10 mg/L1-1000 ppm[4]
Specificity/Selectivity HighModerate to HighLow to Moderate
Throughput HighHighLow to Moderate
Cost HighHighLow

Experimental Protocols

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly sensitive and selective for the determination of ions like tetramethylammonium.

Instrumentation:

  • Ion Chromatograph equipped with a suppressor and a conductivity detector.

  • Cation-exchange analytical column.

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Tetramethylammonium hydrogensulfate (TMAS) reference standard

Procedure:

  • Eluent Preparation: Prepare a 5 mM sulfuric acid solution in deionized water. Filter and degas the eluent before use.

  • Standard Solution Preparation: Prepare a stock solution of TMAS (1000 µg/mL as TMA⁺) in deionized water. Prepare a series of calibration standards by diluting the stock solution with the eluent.

  • Sample Preparation: Accurately weigh the sample containing TMAS and dissolve it in a known volume of eluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Quantification: The concentration of TMA⁺ in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Eluent Preparation (5 mM H₂SO₄) A1 IC System (Pump, Injector, Column) P1->A1 Eluent P2 Standard Preparation (TMAS Stock & Dilutions) P2->A1 Standards P3 Sample Preparation (Dissolution & Filtration) P3->A1 Sample A2 Suppressed Conductivity Detection A1->A2 D1 Chromatogram Acquisition A2->D1 D2 Peak Integration & Calibration Curve D1->D2 D3 Quantification of TMAS D2->D3

Ion Chromatography Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method, often employing ion-pair chromatography, is a versatile technique for the analysis of quaternary ammonium compounds.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

  • This compound (TMAS) reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid). A typical composition is 50:50 (v/v).[6] Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of TMAS (1 mg/mL) in the mobile phase. Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing TMAS in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 1 µL[6]

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm[3]

  • Quantification: The TMAS concentration is determined from the peak area using a calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation (Acetonitrile/Buffer) A1 HPLC System (Pump, Injector, C18 Column) P1->A1 Mobile Phase P2 Standard Preparation (TMAS Stock & Dilutions) P2->A1 Standards P3 Sample Preparation (Dissolution & Filtration) P3->A1 Sample A2 UV Detection (210 nm) A1->A2 D1 Chromatogram Acquisition A2->D1 D2 Peak Integration & Calibration Curve D1->D2 D3 Quantification of TMAS D2->D3

HPLC-UV Experimental Workflow
Potentiometric Titration

This is a classic and cost-effective method for the assay of quaternary ammonium salts.

Instrumentation:

  • Automatic titrator with a potentiometric sensor (e.g., ionic surfactant electrode).

  • Burette and beaker.

Reagents:

  • Deionized water

  • Sodium lauryl sulfate (B86663) (SLS), 0.005 M standard solution (titrant)

  • Borate (B1201080) buffer (pH 9.5)

  • Isopropyl alcohol

  • Triton X-100 solution (1%)

  • This compound (TMAS) reference standard

Procedure:

  • Titrant Standardization: Standardize the 0.005 M SLS solution against a primary standard (e.g., Hyamine 1622).

  • Sample Preparation: Accurately weigh a quantity of the TMAS sample and dissolve it in a beaker with deionized water. Add isopropyl alcohol, Triton X-100 solution, and borate buffer.[5]

  • Titration: Immerse the electrode in the sample solution and titrate with the standardized SLS solution. The endpoint is determined by the inflection point of the titration curve.

  • Calculation: The concentration of TMAS is calculated based on the volume of titrant consumed at the endpoint.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Processing P1 Titrant Standardization (SLS Solution) T1 Potentiometric Titration with Ionic Surfactant Electrode P1->T1 Standardized Titrant P2 Sample Preparation (Dissolution in Buffer) P2->T1 Sample Solution D1 Endpoint Determination (Titration Curve) T1->D1 D2 Calculation of TMAS Concentration D1->D2

Potentiometric Titration Workflow

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • Ion Chromatography offers the highest sensitivity and selectivity, making it ideal for trace analysis and complex matrices.

  • HPLC-UV provides a good balance of sensitivity, selectivity, and throughput, and is a widely available technique in most analytical laboratories.

  • Potentiometric Titration is a cost-effective and straightforward method suitable for the assay of bulk material where high sample throughput and sensitivity are not primary concerns.

It is recommended to perform a method validation study for the chosen method in your laboratory, using your specific instrumentation and sample matrix, to ensure the reliability and accuracy of the results.

References

Performance Evaluation of Tetramethylammonium Hydrogensulfate in Ion Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of tetramethylammonium (B1211777) hydrogensulfate as a potential eluent in ion chromatography. Due to a lack of direct comparative studies in published literature, this guide synthesizes information on the known effects of tetramethylammonium salts in chromatographic separations and contrasts them with the performance of standard, widely-used eluents. The information is intended to guide researchers in considering tetramethylammonium hydrogensulfate for specific analytical challenges where conventional eluents may not provide adequate separation.

Executive Summary

This compound is a salt that can be considered for use in ion chromatography (IC), particularly in applications requiring altered selectivity compared to standard eluents. While commonly used as an ion-pairing reagent in reversed-phase chromatography, its application as a primary eluent in ion-exchange chromatography is not well-documented. The tetramethylammonium (TMA) cation, being a quaternary ammonium (B1175870) ion, can influence the separation of both anions and cations through various interactions with the stationary phase and the analytes.

This guide compares the theoretical and observed performance characteristics of eluents containing tetramethylammonium salts with two of the most common and well-characterized eluents in ion chromatography:

  • Sodium Carbonate/Bicarbonate Buffer: The workhorse for anion analysis.

  • Methanesulfonic Acid (MSA): A standard for cation analysis.

The potential advantages of using a tetramethylammonium-based eluent lie in its ability to provide unique selectivity, especially for complex mixtures where standard eluents fail to achieve baseline separation. However, its performance in terms of resolution, peak shape, and sensitivity for a broad range of common ions has not been systematically evaluated against these standards.

Comparative Performance Data

Anion Analysis: Comparison with Carbonate/Bicarbonate Eluent

For anion analysis, the hydrogensulfate anion would serve as the eluting ion, while the tetramethylammonium cation would be the counter-ion. The nature of the counter-ion can influence the retention of analyte anions.

Performance MetricStandard Eluent (Sodium Carbonate/Bicarbonate)This compound (Hypothesized)Rationale for Hypothesized Performance
Selectivity Well-characterized for common inorganic anions. Provides a standard elution order (e.g., F⁻, Cl⁻, NO₂⁻, Br⁻, NO₃⁻, PO₄³⁻, SO₄²⁻).May offer altered selectivity, particularly for polarizable or larger anions.The tetramethylammonium cation can interact with the stationary phase, modifying its properties and potentially leading to different interactions with analyte anions compared to the smaller sodium ion.
Resolution Generally provides good resolution for a wide range of common anions.Potentially improved resolution for specific anion pairs that are difficult to separate with standard eluents.Altered selectivity could translate to better separation of co-eluting peaks.
Peak Shape Typically produces symmetrical peaks for common analytes.Peak shape may vary. Potential for tailing or fronting depending on the interaction of the TMA cation with the stationary phase and analytes.Strong interactions of the TMA cation could lead to mixed-mode separation mechanisms, affecting peak symmetry.
Background Conductivity Moderate background conductivity, effectively reduced by a suppressor.Higher background conductivity due to the mobility of the hydrogensulfate and tetramethylammonium ions.Effective suppression would be crucial.
Eluent Preparation Simple and straightforward from solid reagents.[1]Simple preparation from the solid salt.Both are readily available salts.
Compatibility Compatible with most anion exchange columns and suppression systems.Compatibility with suppressors would need to be verified. The large TMA cation may affect suppressor performance and longevity.The efficiency of exchanging tetramethylammonium for hydronium ions in a cation suppressor is a key consideration.
Cation Analysis: Comparison with Methanesulfonic Acid (MSA) Eluent

For cation analysis, the tetramethylammonium cation would act as the eluting ion. Its performance would be compared against a standard acidic eluent like methanesulfonic acid (MSA), where the hydronium ion is the primary eluting species.

Performance MetricStandard Eluent (Methanesulfonic Acid - MSA)This compound (Hypothesized)Rationale for Hypothesized Performance
Eluting Strength Strong eluent, particularly for monovalent cations. Gradient elution is often used for separating mono- and divalent cations.Potentially a weaker eluent compared to hydronium ions from a strong acid like MSA.The larger, more hydrophobic tetramethylammonium ion may have a different affinity for the cation exchange sites compared to the hydronium ion.
Selectivity Well-established selectivity for common alkali and alkaline earth metals.May offer different selectivity, especially for organic cations or transition metals.Hydrophobic interactions between the tetramethylammonium ion and the stationary phase could introduce a mixed-mode separation mechanism, altering selectivity.
Resolution Provides good resolution for common cations, often with gradient elution.May provide baseline separation of specific cations that are challenging with MSA under isocratic conditions.The different selectivity could be advantageous for complex mixtures.
Peak Shape Generally produces sharp, symmetrical peaks.Peak symmetry would depend on the kinetics of interaction with the stationary phase.The larger size of the TMA cation could potentially lead to broader peaks if mass transfer is slow.
Background Conductivity Low background conductivity after suppression.High background conductivity that would require effective suppression.Both tetramethylammonium and hydrogensulfate ions contribute to conductivity.
Compatibility Fully compatible with cation exchange columns and anion suppressors.The hydrogensulfate anion would need to be removed by an anion suppressor. Compatibility with standard suppressors would need to be confirmed.The efficiency of the suppressor in removing hydrogensulfate and exchanging it for hydroxide (B78521) would be critical.

Experimental Protocols

Detailed experimental protocols for using this compound as a primary eluent are not established. The following provides a general methodology for evaluating its performance in anion and cation analysis, which can be adapted by researchers.

General Eluent Preparation
  • Reagents:

    • This compound (≥98% purity)

    • Deionized water (18.2 MΩ·cm)

  • Procedure:

    • Accurately weigh the required amount of this compound to prepare a stock solution (e.g., 100 mM).

    • Dissolve the salt in a volumetric flask using deionized water.

    • Prepare working concentrations of the eluent by diluting the stock solution. For initial screening, concentrations ranging from 5 mM to 50 mM could be tested.

    • Filter the eluent through a 0.22 µm filter before use to remove any particulates.

    • Degas the eluent using sonication or helium sparging to prevent pump cavitation and detector noise.

Protocol for Anion Analysis Performance Evaluation
  • Instrumentation: A standard ion chromatograph equipped with a pump, injector, column compartment, anion exchange column, suppressed conductivity detector, and a data acquisition system.

  • Columns: A high-capacity anion exchange column (e.g., a quaternary ammonium-functionalized polystyrene-divinylbenzene-based column).

  • Eluent: this compound (start with 10 mM).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL. | Column Temperature: 30 °C.

  • Suppressor: A continuously regenerated cation suppressor compatible with the eluent. The suppressor current should be optimized.

  • Analytes: A standard mixture of common anions (e.g., fluoride, chloride, nitrite, bromide, nitrate, phosphate, and sulfate) at known concentrations (e.g., 1-20 mg/L).

  • Procedure:

    • Equilibrate the system with the this compound eluent until a stable baseline is achieved.

    • Inject the anion standard and record the chromatogram.

    • Identify the peaks based on the retention times of individual anion standards.

    • Evaluate the performance based on retention time, resolution between critical pairs (e.g., chloride/nitrite, bromide/nitrate), peak asymmetry, and signal-to-noise ratio.

    • Compare these results with those obtained using a standard sodium carbonate/bicarbonate eluent under otherwise identical conditions.

Protocol for Cation Analysis Performance Evaluation
  • Instrumentation: A standard ion chromatograph with a cation exchange column and a suppressed conductivity detector.

  • Columns: A high-capacity cation exchange column (e.g., a carboxylic acid or sulfonic acid-functionalized column).

  • Eluent: this compound (start with 20 mM).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL. | Column Temperature: 30 °C.

  • Suppressor: A continuously regenerated anion suppressor.

  • Analytes: A standard mixture of common cations (e.g., lithium, sodium, ammonium, potassium, magnesium, and calcium) at known concentrations.

  • Procedure:

    • Equilibrate the system with the this compound eluent.

    • Inject the cation standard and record the chromatogram.

    • Evaluate the performance metrics as described for anion analysis.

    • Compare the results with those obtained using a standard methanesulfonic acid eluent.

Visualizations

Logical Relationship: Eluent Selection in Ion Chromatography

The choice of eluent is a critical step in method development for ion chromatography, influencing selectivity, resolution, and sensitivity.

Eluent_Selection cluster_alternatives Eluent Alternatives Analyte Analytes of Interest (Anions or Cations) Eluent Eluent Selection Analyte->Eluent Determines required eluting ion StationaryPhase Stationary Phase (Ion Exchanger) StationaryPhase->Eluent Compatibility required StandardEluent Standard Eluents (Carbonate, MSA) TMAH Tetramethylammonium Hydrogensulfate Performance Chromatographic Performance (Resolution, Sensitivity, Peak Shape) StandardEluent->Performance Well-characterized performance TMAH->Performance Potentially altered selectivity

Caption: Logical flow for eluent selection in ion chromatography.

Experimental Workflow: Evaluation of a Novel Eluent

The following diagram illustrates the systematic workflow for evaluating the performance of a new eluent like this compound against a standard eluent.

Experimental_Workflow start Define Analytical Goal (e.g., separate anions A, B, C) prep_std Prepare Standard Eluent (e.g., Carbonate buffer) start->prep_std prep_tmah Prepare TMAH Eluent start->prep_tmah run_std Run IC with Standard Eluent prep_std->run_std run_tmah Run IC with TMAH Eluent prep_tmah->run_tmah collect_std Collect Data: Retention Time, Resolution, Peak Shape run_std->collect_std collect_tmah Collect Data: Retention Time, Resolution, Peak Shape run_tmah->collect_tmah compare Compare Performance Metrics collect_std->compare collect_tmah->compare optimize Optimize TMAH Conditions (Concentration, pH) compare->optimize TMAH shows promise conclusion Draw Conclusion on Suitability compare->conclusion Standard is better optimize->run_tmah

Caption: Workflow for evaluating a new eluent in ion chromatography.

Conclusion

This compound presents an intriguing, yet largely unexplored, alternative to conventional eluents in ion chromatography. The presence of the tetramethylammonium cation offers the potential for unique selectivity, which could be beneficial for challenging separations that are not achievable with standard carbonate/bicarbonate or MSA eluents. This is particularly relevant in complex matrices encountered in pharmaceutical and biological research.

However, the lack of systematic studies means that its performance characteristics, such as resolution for common ions, peak efficiency, and long-term effects on columns and suppressors, are unknown. Researchers interested in its application should undertake a thorough evaluation following the protocols outlined in this guide. The primary value of this compound may not be as a general-purpose eluent, but as a specialized tool for specific separation problems where its unique properties can be leveraged to achieve desired analytical outcomes.

References

Cross-Reactivity of Tetramethylammonium Hydrogensulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Tetramethylammonium (B1211777) hydrogensulfate (TMAS). Due to a lack of direct experimental studies on TMAS, this document extrapolates information from structurally related quaternary ammonium (B1175870) compounds (QACs) to provide insights into its potential immunological behavior.

Executive Summary

Tetramethylammonium hydrogensulfate is a small quaternary ammonium compound. While direct studies on its immunological cross-reactivity are not available in the current scientific literature, the broader class of QACs is known to be implicated in hypersensitivity reactions, including allergic contact dermatitis (Type IV hypersensitivity) and, less commonly, IgE-mediated immediate hypersensitivity (Type I).[1][2][3] Cross-reactivity among different QACs has been documented, driven by their shared structural motif of a positively charged nitrogen atom with alkyl substituents.[4][5] This guide will explore the potential for TMAS to cross-react with other QACs, based on these established principles.

Structural Comparison of Quaternary Ammonium Compounds

The potential for cross-reactivity between haptens is largely dependent on structural similarity. The tetramethylammonium cation is the simplest QAC, with four methyl groups attached to a central nitrogen atom. Its small size and simple structure may influence its recognition by the immune system. The following table compares the structure of the tetramethylammonium cation with other QACs for which cross-reactivity has been reported.

CompoundStructure of CationKey Structural Features
Tetramethylammonium Structure of TetramethylammoniumSmallest quaternary ammonium cation with four methyl groups.
Benzalkonium Structure of BenzalkoniumOne benzyl (B1604629) group, two methyl groups, and one long alkyl chain (C8 to C18).
Cetrimonium Structure of CetrimoniumOne long alkyl chain (cetyl, C16) and three methyl groups.
Didecyldimethylammonium Structure of DidecyldimethylammoniumTwo decyl (C10) chains and two methyl groups.

Potential Cross-Reactivity Based on Available Data

While no specific data exists for TMAS, studies on other QACs, primarily through patch testing for allergic contact dermatitis, have demonstrated cross-reactivity. For instance, sensitization to benzalkonium chloride (BAK) has been associated with positive patch test reactions to other QACs like cetrimide.[4][5] This suggests that the immune system can recognize a common structural feature among these molecules, likely the quaternary ammonium head group and its immediate chemical environment.

Given that the tetramethylammonium cation is the fundamental building block of many larger QACs, it is plausible that antibodies or T-cells that recognize larger QACs could also bind to tetramethylammonium, although likely with different affinities. However, without experimental data, this remains a hypothesis.

Immunological Signaling Pathways

Small molecules like QACs are considered haptens, which are not immunogenic on their own but can become so after binding to a carrier protein.[6][7] The subsequent immune response can follow two main pathways: Type IV (delayed) or Type I (immediate) hypersensitivity.

Allergic Contact Dermatitis (Type IV Hypersensitivity)

This is the more common type of hypersensitivity reaction to QACs. The process is T-cell mediated and occurs in a delayed fashion after exposure.

G Sensitization Phase of Allergic Contact Dermatitis cluster_ln In the Lymph Node TMAS Tetramethylammonium (Hapten) Hapten_Protein Hapten-Protein Complex TMAS->Hapten_Protein Covalent Binding Protein Skin Protein (Carrier) Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake and Processing T_Cell_Naive Naive T-Cell APC->T_Cell_Naive Antigen Presentation LN Lymph Node APC->LN Migration T_Cell_Effector Effector T-Cell T_Cell_Naive->T_Cell_Effector Activation and Proliferation

Sensitization pathway in allergic contact dermatitis.
Immediate Hypersensitivity (Type I)

This is a less common reaction to QACs and involves the production of IgE antibodies.

G Sensitization Phase of Immediate (Type I) Hypersensitivity TMAS_Protein Hapten-Protein Complex APC Antigen Presenting Cell TMAS_Protein->APC Uptake and Processing Th2 T-helper 2 Cell APC->Th2 Antigen Presentation B_Cell B-Cell Th2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binds to surface

IgE-mediated sensitization pathway.

Experimental Protocols

To assess the cross-reactivity of TMAS, standard immunological assays would need to be adapted. Below are generalized protocols for patch testing and an Enzyme-Linked Immunosorbent Assay (ELISA) for detecting specific IgE antibodies.

Patch Testing for Allergic Contact Dermatitis

Patch testing is the primary method for identifying the causative agent in allergic contact dermatitis.[8][9][10]

Objective: To determine if an individual has a delayed hypersensitivity reaction to TMAS and other QACs.

Materials:

  • Haptens: this compound, Benzalkonium chloride, Cetrimonium bromide, etc. (typically in petrolatum at a non-irritating concentration).

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Alcohol swabs.

  • Skin marker.

Procedure:

  • A series of allergens, including TMAS and other QACs, are applied to individual patch test chambers.

  • The upper back of the subject is cleaned with an alcohol swab.

  • The patch test units are applied to the back, ensuring good contact with the skin.

  • The patches are left in place for 48 hours, during which time the subject should avoid getting their back wet.

  • After 48 hours, the patches are removed, and an initial reading is taken approximately 30 minutes later.

  • A second reading is typically performed at 72 or 96 hours.

  • Reactions are graded based on the degree of erythema, infiltration, and vesiculation. A positive reaction indicates sensitization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE

An ELISA can be used to detect the presence of IgE antibodies specific to a particular hapten in a patient's serum.[11][12][13][14][15]

Objective: To quantify the amount of TMAS-specific IgE in serum as an indicator of Type I hypersensitivity.

Materials:

  • TMAS-protein conjugate (e.g., TMAS conjugated to Human Serum Albumin).

  • 96-well microtiter plates.

  • Patient serum samples.

  • Anti-human IgE antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution.

  • Wash buffer.

  • Plate reader.

Procedure:

  • The wells of a microtiter plate are coated with the TMAS-protein conjugate and incubated to allow for binding.

  • The plate is washed to remove any unbound conjugate.

  • The wells are blocked to prevent non-specific binding.

  • Patient serum is added to the wells and incubated. If TMAS-specific IgE is present, it will bind to the conjugate.

  • The plate is washed to remove unbound serum components.

  • Enzyme-conjugated anti-human IgE is added and incubated. This will bind to any captured TMAS-specific IgE.

  • The plate is washed to remove unbound secondary antibody.

  • The substrate is added, and the plate is incubated to allow for color development. The enzyme converts the substrate to a colored product.

  • A stop solution is added to terminate the reaction.

  • The absorbance of each well is read using a plate reader. The intensity of the color is proportional to the amount of TMAS-specific IgE in the serum.

Conclusion and Future Directions

While there is a theoretical basis for the cross-reactivity of this compound with other quaternary ammonium compounds, direct experimental evidence is currently lacking. The provided information, based on the broader class of QACs, suggests that both Type IV and Type I hypersensitivity reactions are possible, with the former being more commonly associated with this class of chemicals.

To definitively assess the cross-reactivity profile of TMAS, further research is required. This should include:

  • In vitro studies: Utilizing techniques like ELISA to screen for IgE cross-reactivity with a panel of QACs.

  • Ex vivo studies: Using peripheral blood mononuclear cells from sensitized individuals to assess T-cell activation in response to TMAS and other QACs.

  • Clinical studies: Carefully controlled patch testing in populations with known QAC allergies.

Such studies would provide the necessary data to accurately characterize the immunological properties of this compound and ensure its safe use in various applications.

References

A Comparative Guide to Electrolyte Additives for Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more cost-effective, and higher-performance energy storage systems has propelled aqueous zinc-ion batteries (ZIBs) into the spotlight. Their inherent safety and the natural abundance of zinc make them a promising alternative to lithium-ion technology. However, challenges such as zinc dendrite growth, the hydrogen evolution reaction (HER), and anode corrosion hinder their widespread commercialization. Electrolyte engineering, specifically the use of additives, has emerged as a highly effective strategy to mitigate these issues and enhance battery performance. This guide provides a comparative analysis of various electrolyte additives, supported by experimental data and detailed methodologies, to aid researchers in the development of advanced aqueous ZIBs.

Performance Comparison of Electrolyte Additives

The efficacy of an electrolyte additive is primarily evaluated by its ability to improve the Coulombic efficiency (CE), enhance cycling stability, and suppress the formation of zinc dendrites. The following table summarizes the performance of different categories of additives based on data from recent studies.

| Additive Category | Specific Additive | Concentration | Base Electrolyte | Current Density | Cycling Stability (Zn||Zn Cell) | Avg. Coulombic Efficiency (Zn||Cu Cell) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Organic Molecules | | | | | | | | | Polyethylene Glycol (PEG) | 20% | ZnSO₄ | 1 mA cm⁻² | >1400 hours | 99.43% over 750 cycles | | | Dimethyl Sulfoxide (DMSO) | 20 vol% | ZnSO₄ | Not Specified | >3000 cycles (Zn||MnO₂ full cell) | Not Specified | | | Propylene Carbonate (PC) | 20% | Zn(CF₃SO₃)₂ | 0.5 A g⁻¹ | Not Specified | >99% (Full Cell) | | | Vanillin | 5 mM | 2 M ZnSO₄ | 1 mA cm⁻² | >1000 hours | 99.8% | | Ionic Liquids | | | | | | | | | 1-Ethyl-3-methylimidazolium chloride (EMIMCl) | Not Specified | ZnSO₄ | Not Specified | Not Specified | Up to 99.9% | | Surfactants | | | | | | | | | Cetyltrimethylammonium Bromide (CTAB) | Not Specified | ZnSO₄ | Not Specified | Enhanced stability reported | Not Specified | | | Tetramethylammonium (TMA⁺) based | 0.5 g L⁻¹ | ZnSO₄ | 10 mA cm⁻² | >500 hours | Not Specified | | Inorganic Additives | | | | | | | | | Manganese Sulfate (MnSO₄) | 0.1 M | 2 M ZnSO₄ | 1 mA cm⁻² | >1000 cycles (Full Cell) | 98.6% (Full Cell) | | | Magnesium Sulfate (MgSO₄) | 0.1 M | ZnSO₄ | Not Specified | 300 hours | Not Specified | | Amino Acids | | | | | | | | | D-Phenylalanine (DPA) | Not Specified | ZnSO₄ | 20 mA cm⁻² | Stable at high current densities | 99.37% |

Mechanisms of Action: A Visualized Approach

Electrolyte additives function through various mechanisms to stabilize the zinc anode and improve overall battery performance. These mechanisms primarily involve modifying the Zn²⁺ solvation sheath, forming a protective solid electrolyte interphase (SEI), and regulating the electric field at the electrode-electrolyte interface. The following diagram illustrates the logical relationship between the problems in aqueous ZIBs and the solutions offered by different additive strategies.

G cluster_problems Challenges in Aqueous ZIBs cluster_solutions Additive-Based Solutions cluster_outcomes Performance Enhancements dendrite Zn Dendrite Growth solvation Solvation Sheath Regulation dendrite->solvation sei SEI Formation dendrite->sei field Electric Field Modulation dendrite->field her Hydrogen Evolution Reaction (HER) her->solvation her->sei corrosion Anode Corrosion corrosion->sei stability Enhanced Cycling Stability solvation->stability ce High Coulombic Efficiency solvation->ce sei->stability suppression Dendrite Suppression sei->suppression field->stability field->suppression G cluster_testing Electrochemical Testing start Additive Selection prep Electrolyte & Electrode Preparation start->prep assembly Cell Assembly (Zn||Zn, Zn||Cu, Full Cell) prep->assembly sym_cell Symmetric Cell Cycling (Stability) assembly->sym_cell half_cell Half-Cell Cycling (Coulombic Efficiency) assembly->half_cell lsv LSV (HER Suppression) assembly->lsv eis EIS (Interfacial Resistance) assembly->eis analysis Data Analysis & Performance Comparison sym_cell->analysis half_cell->analysis lsv->analysis eis->analysis conclusion Conclusion on Additive Efficacy analysis->conclusion

Quantitative Analysis of Tetramethylammonium Hydrogensulfate: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—specifically, ion chromatography and acid-base titration—for the analysis of Tetramethylammonium (B1211777) hydrogensulfate [(CH₃)₄N]HSO₄. The information presented herein is supported by established experimental protocols and comparative data to aid in the selection of the most suitable method for specific analytical needs.

Tetramethylammonium hydrogensulfate is a quaternary ammonium (B1175870) salt with applications in various chemical processes, including as an ion-pairing agent in chromatography. Ensuring its purity and concentration is critical for its effective use. While traditional methods like titration and chromatography are commonly employed, qNMR has emerged as a powerful, non-destructive technique offering direct quantification without the need for identical reference standards.

Comparative Analysis of Quantitative Methods

The selection of an analytical technique for the quantification of this compound depends on several factors, including the required precision, accuracy, analysis time, and the available instrumentation. Below is a summary of the performance of qNMR compared to ion chromatography and acid-base titration.

ParameterQuantitative ¹H NMR (qNMR)Ion Chromatography (IC)Acid-Base Titration
Principle Signal intensity is directly proportional to the number of protons.Separation of ions based on their affinity to a stationary phase, followed by conductivity detection.Neutralization reaction between the hydrogensulfate anion and a standard base.
Analytes Quantified Tetramethylammonium (cation)Tetramethylammonium (cation) and Hydrogensulfate (anion) simultaneously or individually.Hydrogensulfate (anion)
Specificity High (structure-specific)High (separation-based)Moderate (subject to interference from other acidic or basic impurities)
Accuracy High (typically >98%)High (typically >97%)High (typically >98% for the anion)
Precision (RSD) Excellent (<1%)Excellent (<2%)Excellent (<1%)
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Not Applicable
Limit of Detection (LOD) ~1-10 µM~0.1-1 µM~1 mM
Limit of Quantitation (LOQ) ~5-50 µM~0.5-5 µM~5 mM
Analysis Time per Sample ~10-15 minutes~15-25 minutes~5-10 minutes
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dilution in the mobile phase and filtration.Dissolution in deionized water.
Key Advantages Absolute quantification without a specific reference standard, non-destructive, provides structural information.Simultaneous analysis of cation and anion, high sensitivity.Rapid, cost-effective, and simple instrumentation.
Key Disadvantages Higher initial instrument cost, lower sensitivity than IC.Requires specific columns and eluents for simultaneous analysis.Only quantifies the anionic component, susceptible to interferences.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound by quantifying the tetramethylammonium cation using an internal standard.

Materials:

  • This compound

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Key acquisition parameters:

      • Pulse program: A standard 90° pulse sequence (e.g., zg30).

      • Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals to be integrated.

      • Acquisition time (aq): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved singlet of the tetramethylammonium cation (around 3.1 ppm) and a characteristic signal of the internal standard (e.g., the singlet of Maleic acid at ~6.3 ppm).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Ion Chromatography (IC)

Objective: To simultaneously determine the concentration of the tetramethylammonium cation and the hydrogensulfate anion.

Materials:

  • This compound

  • Deionized water (18.2 MΩ·cm)

  • Eluent concentrate (e.g., Methanesulfonic acid for cation analysis, Sodium carbonate/bicarbonate for anion analysis)

Instrumentation:

  • Ion chromatograph with a conductivity detector and a suppressor.

  • Cation-exchange column (e.g., IonPac CS12A or equivalent).

  • Anion-exchange column (e.g., IonPac AS14A or equivalent).

  • For simultaneous analysis, a system with two channels or a column switching setup may be required.

Procedure:

  • Eluent and Standard Preparation:

    • Prepare the eluent according to the column manufacturer's instructions.

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions (Example for Cation):

    • Column: IonPac CS12A

    • Eluent: 20 mM Methanesulfonic acid

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection: Suppressed conductivity

  • Chromatographic Conditions (Example for Anion):

    • Column: IonPac AS14A

    • Eluent: 8.0 mM Sodium carbonate / 1.0 mM Sodium bicarbonate

    • Flow rate: 1.2 mL/min

    • Injection volume: 10 µL

    • Detection: Suppressed conductivity

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the tetramethylammonium and hydrogensulfate peaks based on the calibration curves.

Acid-Base Titration

Objective: To determine the concentration of the hydrogensulfate anion.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of deionized water in a conical flask.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate the solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed.[1]

    • Record the volume of NaOH solution used.

  • Calculation:

    • The reaction is: HSO₄⁻ + OH⁻ → SO₄²⁻ + H₂O

    • Calculate the moles of NaOH used (Molarity × Volume).

    • The moles of hydrogensulfate are equal to the moles of NaOH at the equivalence point.

    • Calculate the concentration or purity of the hydrogensulfate in the original sample.

Visualizing the Methodologies

To further clarify the workflows and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Figure 1: Experimental workflow for qNMR analysis.

Method_Selection start Analytical Need quant_both Quantify Both Cation & Anion? start->quant_both struct_info Need Structural Information? quant_both->struct_info No ic Ion Chromatography quant_both->ic Yes high_throughput High Throughput Needed? struct_info->high_throughput No qnmr qNMR struct_info->qnmr Yes high_throughput->qnmr No titration Titration high_throughput->titration Yes (for anion)

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of this compound can be effectively performed using qNMR, ion chromatography, and acid-base titration.

  • qNMR stands out as a primary ratio method that provides absolute quantification without the need for a specific reference standard of the analyte, along with valuable structural information. Its non-destructive nature is an added advantage for precious samples.

  • Ion chromatography offers high sensitivity and the capability for simultaneous determination of both the tetramethylammonium cation and the hydrogensulfate anion, making it a powerful tool for comprehensive analysis.

  • Acid-base titration , while limited to the quantification of the hydrogensulfate anion, is a rapid, cost-effective, and straightforward method suitable for routine quality control where the primary interest is the acidic component.

The choice of the optimal method will depend on the specific requirements of the analysis, including the need for cation and/or anion quantification, desired accuracy and precision, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the quantitative analysis of this compound in a research, development, or quality control setting.

References

Isocratic vs. Gradient Elution in HPLC with Tetramethylammonium Hydrogensulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of High-Performance Liquid Chromatography (HPLC), the choice between isocratic and gradient elution is a critical decision that significantly impacts separation efficiency, analysis time, and method robustness. This is particularly true when analyzing polar and ionic compounds using ion-pairing agents like Tetramethylammonium (B1211777) hydrogensulfate. This guide provides an objective comparison of these two elution modes, supported by a structured overview of their performance and detailed experimental considerations.

Isocratic Elution: Simplicity and Consistency

Isocratic elution in HPLC involves using a mobile phase of constant composition throughout the analytical run. This straightforward approach is often favored for its simplicity, ease of method development, and high reproducibility.[1][2] It is particularly well-suited for the separation of simple mixtures containing compounds with similar physicochemical properties.[1]

Advantages of Isocratic Elution:

  • Simplicity and Ease of Use: Requires less complex instrumentation and is easier to set up and operate.

  • High Reproducibility: The constant mobile phase composition leads to highly reproducible retention times.

  • Stable Baseline: Generally produces a stable baseline, facilitating accurate peak integration and quantification.

  • Cost-Effective: Typically consumes less solvent and may not require expensive gradient pumps.[2]

Disadvantages of Isocratic Elution:

  • Limited Peak Capacity: Can struggle to resolve complex mixtures with a wide range of analyte polarities.

  • Long Analysis Times: Strongly retained compounds can have very long retention times, leading to broad peaks and reduced sensitivity.

  • Poor Resolution for Early Eluting Peaks: Weakly retained compounds may elute close to the void volume with poor resolution.

Gradient Elution: Power and Versatility

Gradient elution involves a systematic change in the mobile phase composition during the chromatographic run, typically by increasing the proportion of the stronger organic solvent. This dynamic approach offers greater flexibility and is often necessary for the successful separation of complex samples containing analytes with diverse polarities.[1][2]

Advantages of Gradient Elution:

  • Improved Resolution: Provides better separation of complex mixtures with a wide range of analyte polarities.[1]

  • Shorter Analysis Times: Can significantly reduce the retention times of strongly retained compounds.[3][4]

  • Sharper Peaks: Often results in sharper, narrower peaks, leading to increased sensitivity.

  • Enhanced Peak Capacity: Allows for the separation of a larger number of components in a single run.

Disadvantages of Gradient Elution:

  • Method Complexity: Requires more sophisticated instrumentation (gradient pump and controller) and more complex method development.

  • Baseline Drift: The changing mobile phase composition can cause baseline drift, which may affect the quantification of trace analytes.

  • Column Re-equilibration: A re-equilibration step is required at the end of each run to return the column to the initial conditions, which can increase the overall analysis time.[3]

  • Potential for Method Transfer Issues: Subtle differences in HPLC system dwell volumes can lead to variations in retention times when transferring a gradient method between instruments.

The Role of Tetramethylammonium Hydrogensulfate

This compound is a quaternary ammonium (B1175870) salt commonly used as an ion-pairing agent in reversed-phase HPLC. It is particularly effective for the analysis of acidic and other anionic compounds. In the mobile phase, the tetramethylammonium cation forms a neutral ion pair with the anionic analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on a nonpolar stationary phase (e.g., C18). This technique is invaluable for the separation of polar compounds that would otherwise have little or no retention in reversed-phase chromatography.

Performance Comparison: Isocratic vs. Gradient Elution with this compound

While direct, side-by-side comparative studies for the same set of analytes using this compound under both isocratic and gradient conditions are not abundantly available in published literature, a qualitative and extrapolated quantitative comparison can be made based on established chromatographic principles and data from similar applications, such as the analysis of water-soluble vitamins and biogenic amines.

For a hypothetical separation of a mixture of water-soluble vitamins with varying polarities using this compound as an ion-pairing agent, the following outcomes can be anticipated:

ParameterIsocratic ElutionGradient Elution
Resolution May provide adequate separation for vitamins with similar polarities. However, resolution between early eluting (very polar) and late-eluting (less polar) vitamins is likely to be poor.Superior resolution across a wide range of vitamin polarities. Capable of separating complex mixtures of vitamins in a single run.[5]
Analysis Time Can be significantly longer, especially for the elution of less polar vitamins which will be strongly retained.Generally shorter overall analysis time as the increasing organic modifier concentration speeds up the elution of later peaks.[3][4]
Peak Shape Early eluting peaks may be sharp, but late-eluting peaks are often broad, leading to reduced sensitivity.Peaks are typically sharper and more symmetrical throughout the chromatogram, resulting in improved sensitivity.
Sensitivity Reduced for late-eluting, broad peaks.Enhanced due to sharper peaks.
Method Development Simpler. Involves finding a single mobile phase composition that provides adequate separation.More complex. Requires optimization of the gradient profile (initial and final mobile phase composition, gradient time).
Reproducibility Generally higher due to the constant mobile phase composition.Can be slightly lower and more susceptible to variations in system dwell volume.

Experimental Protocols

Below are generalized experimental protocols for isocratic and gradient elution HPLC for the analysis of polar, anionic compounds using this compound. These should be considered as starting points for method development and optimized for specific applications.

Analyte Example: Mixture of Water-Soluble Vitamins (e.g., Thiamine, Riboflavin, Niacin, Pyridoxine, Folic Acid)

1. Isocratic Method Protocol

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A pre-mixed solution of aqueous buffer containing this compound and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be:

    • 20 mM this compound in water (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Method Development Notes: The percentage of the organic modifier is the primary parameter to adjust. A lower percentage will increase retention, while a higher percentage will decrease retention. The concentration of this compound can also be varied to fine-tune selectivity.

2. Gradient Method Protocol

  • HPLC System: An HPLC system equipped with a gradient pump and controller.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM this compound in water (pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5%) to retain the most polar analytes.

    • Linearly increase the percentage of Solvent B over a set time (e.g., to 40% over 15 minutes) to elute compounds of increasing hydrophobicity.

    • Include a wash step with a high percentage of Solvent B (e.g., 90%) to clean the column.

    • Incorporate a re-equilibration step at the initial conditions before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the analytes.

  • Injection Volume: 10 µL.

Logical Workflow for Elution Mode Selection

The decision-making process for choosing between isocratic and gradient elution when using an ion-pairing agent like this compound can be visualized as follows:

Elution_Mode_Selection Start Start: HPLC Method Development Analyte: Polar/Ionic Compounds Ion-Pair Agent: this compound Sample_Complexity Assess Sample Complexity Start->Sample_Complexity Simple_Mixture Simple Mixture (Few components, similar polarity) Sample_Complexity->Simple_Mixture Low Complex_Mixture Complex Mixture (Multiple components, wide polarity range) Sample_Complexity->Complex_Mixture High Try_Isocratic Develop Isocratic Method Simple_Mixture->Try_Isocratic Develop_Gradient Develop Gradient Method Complex_Mixture->Develop_Gradient Evaluate_Isocratic Evaluate Isocratic Separation: - Adequate Resolution? - Acceptable Analysis Time? - Good Peak Shape? Try_Isocratic->Evaluate_Isocratic Isocratic_Success Isocratic Method Successful (Final Method) Evaluate_Isocratic->Isocratic_Success Yes Evaluate_Isocratic->Develop_Gradient No Evaluate_Gradient Evaluate Gradient Separation: - Improved Resolution? - Shorter Analysis Time? - Baseline Stability Acceptable? Develop_Gradient->Evaluate_Gradient Gradient_Success Gradient Method Successful (Final Method) Evaluate_Gradient->Gradient_Success Yes Optimize_Gradient Optimize Gradient Parameters (Gradient slope, re-equilibration time) Evaluate_Gradient->Optimize_Gradient No Optimize_Gradient->Evaluate_Gradient

Caption: Workflow for selecting between isocratic and gradient elution in ion-pair HPLC.

Conclusion

The choice between isocratic and gradient elution in HPLC with this compound is dictated by the complexity of the sample and the analytical goals. Isocratic elution offers simplicity and robustness for less complex samples. In contrast, gradient elution provides superior resolving power and speed for complex mixtures of polar and ionic compounds. For researchers and drug development professionals, a thorough understanding of the trade-offs between these two techniques is essential for developing efficient, reliable, and robust HPLC methods for the analysis of challenging analytes.

References

Tetramethylammonium Hydrogensulfate in Mass Spectrometry: A Compatibility Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS), the choice of mobile phase additives is critical to achieving sensitive and reliable results. This guide provides a comprehensive comparison of tetramethylammonium (B1211777) hydrogensulfate (TMAHS) with established ion-pairing reagents, offering insights into its compatibility with mass spectrometry.

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium (B1175870) salt employed as an ion-pairing reagent in chromatography to enhance the retention of acidic analytes on reversed-phase columns. While effective for UV-based detection methods, its application in liquid chromatography-mass spectrometry (LC-MS) requires careful consideration due to the stringent requirements of MS detectors.

The Challenge of Non-Volatile Additives in Mass Spectrometry

The core principle of electrospray ionization (ESI), a common ionization technique in LC-MS, involves the generation of gas-phase ions from a liquid mobile phase. This process is highly sensitive to the presence of non-volatile components. Additives that are not readily volatile can precipitate in the ion source, leading to a cascade of detrimental effects including:

  • Ion Suppression: Competition for ionization between the analyte and the non-volatile additive can significantly reduce the analyte's signal intensity.

  • Source Contamination: Accumulation of non-volatile material in the MS source results in high background noise, requiring frequent and time-consuming cleaning.

  • Adduct Formation: The presence of non-volatile salts can lead to the formation of adducts with the analyte, complicating spectral interpretation.

Comparing TMAHS with MS-Compatible Ion-Pairing Reagents

Due to a lack of direct experimental data on the performance of this compound in LC-MS, this guide infers its likely compatibility based on the known behavior of structurally similar compounds and compares it against commonly used volatile ion-pairing reagents. Quaternary ammonium salts, such as tetrabutylammonium (B224687) hydrogen sulfate, are generally considered non-volatile and incompatible with mass spectrometry, often causing significant ion suppression and contamination.[1] While tetramethylammonium hydroxide (B78521) (TMAH) has been utilized in direct infusion ESI-MS to enhance ionization, its continuous use as a mobile phase additive in its hydrogensulfate salt form is not well-documented and raises concerns about its volatility.[2][3]

The following table summarizes the key performance characteristics of TMAHS (inferred) versus established volatile ion-pairing reagents.

FeatureThis compound (TMAHS) (Inferred)Formic Acid (FA)Trifluoroacetic Acid (TFA)Difluoroacetic Acid (DFA)Triethylamine (B128534) (TEA) with HFIP
Volatility Low to Non-volatileHighHighHighHigh
MS Signal Impact Likely significant ion suppressionMinimal ion suppressionSignificant ion suppressionModerate ion suppressionGood signal intensity
Chromatographic Performance Good retention for acidic analytesModerate retention, can lead to poor peak shape for some analytesExcellent retention and peak shapeGood retention and peak shapeExcellent retention for oligonucleotides
System Contamination High risk of source contaminationLow riskHigh risk of persistent contaminationLower risk than TFACan cause background noise
Primary Application Ion-pairing for UV detectionGeneral purpose mobile phase acidifierPeptide and protein separations (UV)Alternative to TFA for better MS compatibilityOligonucleotide analysis

Experimental Data: A Comparative Look at Volatile Reagents

To provide a quantitative perspective, the following data from a study on peptide analysis illustrates the trade-offs between chromatographic performance and MS signal intensity for common volatile acids.

Table 1: Comparison of Peak Areas for Tryptic Peptides with Different Mobile Phase Additives

Peptide0.1% Formic Acid (Peak Area)0.1% Difluoroacetic Acid (Peak Area)0.1% Trifluoroacetic Acid (Peak Area)
T51.20E+081.05E+082.50E+07
T139.50E+078.80E+071.80E+07
T191.50E+081.35E+083.00E+07
T21.80E+081.60E+084.00E+07

Data adapted from a comparative study on peptide separations. Absolute values are instrument-dependent and serve for relative comparison.

As the data indicates, TFA provides superior chromatographic resolution but at the cost of a drastic reduction in MS signal intensity.[4][5] DFA emerges as a viable compromise, offering better chromatography than FA with less signal suppression than TFA.[4]

Experimental Protocols

For researchers considering the use of a new ion-pairing reagent or optimizing their current methods, the following protocols provide a starting point.

Protocol 1: General LC-MS Method for Peptide Analysis
  • Liquid Chromatography System: Agilent 1290 Infinity II LC System

  • Column: Agilent AdvanceBio Oligonucleotide Column

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-60% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Agilent 6530 LC/Q-TOF

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

Protocol 2: Evaluation of a New Ion-Pairing Reagent (e.g., TMAHS)
  • Initial Volatility Test: Prepare a solution of the ion-pairing reagent at the desired mobile phase concentration. Infuse this solution directly into the mass spectrometer using a syringe pump. Monitor for any increase in background noise or deposition of material on the ion source optics over a period of several hours.

  • Analyte Signal Comparison: Prepare a standard solution of the target analyte.

  • Perform a series of injections using a mobile phase with a trusted, volatile additive (e.g., formic acid).

  • Thoroughly flush the LC system and mass spectrometer.

  • Perform a series of injections of the same analyte standard using the mobile phase containing the new ion-pairing reagent.

  • Compare the average peak area and signal-to-noise ratio of the analyte between the two conditions to assess the degree of ion suppression or enhancement.

  • System Contamination Check: After using the new ion-pairing reagent, flush the system extensively with a strong organic solvent (e.g., isopropanol/acetonitrile/water).

  • Re-run the analyte standard with the original, trusted mobile phase and check for any persistent high background or suppressed signal, which would indicate system contamination.

Workflow and Pathway Visualizations

To further clarify the experimental process and the logical relationships in selecting an ion-pairing reagent, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis cluster_conclusion Conclusion Analyte Analyte Standard LC Liquid Chromatography Analyte->LC MP_Control Mobile Phase (e.g., with Formic Acid) MP_Control->LC MP_Test Mobile Phase (with TMAHS) MP_Test->LC MS Mass Spectrometry LC->MS Ionization Compare Compare Signal Intensity, S/N, and Background MS->Compare Evaluate Evaluate Compatibility Compare->Evaluate

Caption: Workflow for evaluating a new ion-pairing reagent for LC-MS compatibility.

decision_pathway Start Need for Ion-Pairing in LC-MS? IsVolatile Is the reagent volatile? Start->IsVolatile CausesSuppression Does it cause significant ion suppression? IsVolatile->CausesSuppression Yes AvoidReagent Avoid for LC-MS applications IsVolatile->AvoidReagent No Contaminates Does it contaminate the system? CausesSuppression->Contaminates No ConsiderAlternatives Consider alternatives (e.g., FA, DFA, HILIC) CausesSuppression->ConsiderAlternatives Yes UseReagent Use with caution and dedicated system if necessary Contaminates->UseReagent No Contaminates->AvoidReagent Yes

Caption: Decision pathway for selecting an ion-pairing reagent for mass spectrometry.

References

Safety Operating Guide

Proper Disposal of Tetramethylammonium Hydrogensulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Tetramethylammonium (B1211777) hydrogensulfate (TMAHS), a compound utilized in various chemical applications, requires careful management throughout its lifecycle, from use to final disposal. This guide provides essential safety and logistical information, including detailed procedural steps for its proper disposal.

Safety and Hazard Information

Tetramethylammonium hydrogensulfate is classified as a hazardous substance, necessitating strict adherence to safety protocols. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and in some cases, respiratory protection like a dust mask, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to minimize inhalation exposure.[1][4]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. It is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][5] It is incompatible with strong oxidizing agents.[1] In the event of a fire, it can decompose to produce hazardous substances, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[1][6]

PropertyValue
Molecular Formula (CH₃)₄N(HSO₄)
Molecular Weight 171.22 g/mol (anhydrous basis)
Appearance White crystalline solid[3]
Melting Point 292-295 °C
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2][6]
Incompatibilities Strong oxidizing agents[1]
Storage Store in a dry, cool, well-ventilated place in a tightly closed container[1]

Spillage and Waste Containment Protocol

In the event of a spill, the area should be evacuated of unnecessary personnel.[3] For containment and cleanup, sweep up the solid material and shovel it into suitable, labeled containers for disposal.[1] It is important to avoid generating dust during this process.[1] The contaminated area can then be cleaned with water and an inert absorbent material.[2] Do not allow the chemical or contaminated cleaning materials to enter drains or surface water.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Laboratories must comply with all local, state, and federal regulations regarding chemical waste disposal.

Experimental Protocol: Neutralization and Disposal of Small Quantities

For small residual amounts, such as those left in emptied containers, a neutralization step can be considered to render the material less hazardous before collection by a licensed waste disposal service. Caution: This procedure should be carried out in a fume hood with appropriate PPE.

  • Preparation: Ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves. Have a pH meter or pH paper, a solution of a weak base (e.g., 5% sodium bicarbonate), and a designated waste container ready.

  • Rinsing: Carefully rinse the emptied container that held the this compound with a small amount of deionized water. Collect this rinse water (rinsate).

  • Neutralization: Slowly add the weak base solution to the rinsate while stirring. Monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6 and 8).

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous waste.

  • Final Disposal: The container with the neutralized solution, along with any solid waste, must be collected by a certified hazardous waste disposal company.

Contaminated packaging that cannot be properly cleaned must also be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 A Start: Tetramethylammonium Hydrogensulfate Waste B Is the waste in solid form or a contaminated container? A->B C Small residual amount in container? B->C Contaminated Container D Sweep solid waste into a labeled hazardous waste container. B->D Solid Waste E Rinse container with water to collect rinsate. C->E Yes I Dispose of uncleaned container as solid hazardous waste. C->I No H Arrange for collection by a certified hazardous waste disposal service. D->H F Neutralize rinsate with a weak base to pH 6-8. E->F G Transfer neutralized liquid to a labeled aqueous hazardous waste container. F->G G->H I->H

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tetramethylammonium hydrogensulfate (TMAHS). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Appropriate PPE is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Solid Form Solution/Aqueous Form Specifications
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber)Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber)Must comply with EN ISO 374 standards.[3]
Eye & Face Protection Safety glasses with side-shields or chemical splash gogglesChemical splash goggles and a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin & Body Protection Lab coat or chemical-resistant apronFull protection suit or chemical-resistant apron over a lab coatLaunder contaminated clothing before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is required.Work in a fume hood.Ensure adequate ventilation to control exposure.[1][2]

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent accidental exposure and contamination.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation (Fume Hood/Well-Ventilated Area) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Solid in a Ventilated Enclosure to Minimize Dust prep_area->handle_weigh Proceed to Handling handle_dissolve Slowly Add to Solvent (e.g., Water) with Stirring handle_weigh->handle_dissolve post_decontaminate Decontaminate Work Surfaces handle_dissolve->post_decontaminate After Use post_wash Wash Hands Thoroughly post_decontaminate->post_wash post_ppe Properly Remove and Store/Dispose of PPE post_wash->post_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[6]

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Work in a well-ventilated area or a chemical fume hood.[1][2]

    • Don the appropriate PPE as specified in Table 1.

  • Handling :

    • Avoid generating dust when handling the solid form.[2]

    • Measure and weigh the chemical in a ventilated enclosure.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Avoid contact with skin, eyes, and clothing.[2][7]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2][5]

    • Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] If not breathing, provide artificial respiration.[4] Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[1] Seek immediate medical attention.[2]
Spill Evacuate unnecessary personnel.[1] Wear appropriate PPE.[1] For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[2] For liquid spills, absorb with an inert material.
Fire Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2) to extinguish.[1] Do not use a heavy water stream.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Collect Solid Waste in a Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in a Labeled, Sealed Container waste_type->liquid_waste Liquid empty_container Triple Rinse Empty Container with a Suitable Solvent waste_type->empty_container Empty Container contact_ehs Contact Environmental Health & Safety (EHS) for Pickup solid_waste->contact_ehs liquid_waste->contact_ehs collect_rinse Collect First Rinse as Hazardous Waste empty_container->collect_rinse dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if permitted) empty_container->dispose_container collect_rinse->liquid_waste

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Collection :

    • Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.[8]

    • Do not mix with other incompatible waste streams.

  • Empty Containers :

    • Thoroughly empty all contents.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

    • After proper rinsing, the container may be disposed of as non-hazardous waste, following institutional guidelines.

  • Disposal :

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[3]

    • Do not dispose of down the drain or into the environment.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.